molecular formula C27H40Cl2N6O4S B607429 Fedratinib Hydrochloride CAS No. 1374744-69-0

Fedratinib Hydrochloride

Cat. No.: B607429
CAS No.: 1374744-69-0
M. Wt: 615.6 g/mol
InChI Key: QAFZLTVOFJHYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedratinib Hydrochloride, marketed under the brand name Inrebic, is a small molecule kinase inhibitor approved for therapeutic use. For research purposes, it serves as a potent and selective inhibitor of Janus Activated Kinase 2 (JAK2), a key target in oncological and hematological studies . Its primary research value lies in the study of myeloproliferative neoplasms, such as primary and secondary myelofibrosis, where mutations like JAK2 V617F lead to constitutive activation of the JAK-STAT signaling pathway . The compound acts by competitively binding to the ATP-binding site of the JAK2 kinase domain, inhibiting its autophosphorylation and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3 and STAT5 . This mechanism disrupts dysregulated signaling, leading to the suppression of malignant cell proliferation and the induction of apoptosis in hematopoietic progenitor cells . Beyond JAK2, Fedratinib also demonstrates inhibitory activity against other kinases, including FMS-like tyrosine kinase 3 (FLT3) and RET, with lower affinity for JAK1 and JAK3, providing a broader kinome profile for investigative applications . Preclinical and clinical data indicate that JAK2 inhibition with Fedratinib can reduce splenomegaly and ameliorate cancer-associated constitutional symptoms, offering a valuable tool for probing JAK-STAT pathway biology and evaluating potential therapeutic strategies . Researchers should note that studies have reported associated toxicities, including gastrointestinal effects, anemia, thrombocytopenia, and hepatotoxicity, which require careful monitoring in experimental models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026309
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374744-69-0
Record name Fedratinib dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDRATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fedratinib Hydrochloride in JAK2-Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] A key driver of MF and other MPNs is the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][3] The discovery of a specific mutation in the JAK2 gene, V617F, in a majority of patients with MPNs, has paved the way for the development of targeted therapies.[3][4]

Fedratinib (B1684426) hydrochloride (formerly TG101348/SAR302503), marketed as Inrebic®, is an oral, selective inhibitor of Janus kinase 2 (JAK2).[1][5][6] Approved by the U.S. Food and Drug Administration (FDA) on August 16, 2019, it is indicated for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[6][7][8][9][10] This technical guide provides a comprehensive overview of the core mechanism of action of fedratinib in JAK2-mutant cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular interactions and pathways.

Core Mechanism of Action: Selective Inhibition of JAK2

Fedratinib was developed through rational, structure-based drug design to be a potent and selective inhibitor of JAK2.[1][4] Its primary mechanism of action is the competitive inhibition of the protein kinase activity of both wild-type JAK2 and the mutationally activated JAK2V617F.[1][7] Fedratinib binds to the ATP-binding site within the JAK2 kinase domain, thereby preventing the phosphorylation of JAK2 itself and its downstream substrates.[3]

This direct inhibition of JAK2 leads to the disruption of the constitutively active JAK-STAT signaling pathway, a central pathogenic mechanism in JAK2-mutant myeloproliferative neoplasms.[3] The therapeutic effects of fedratinib stem from the downstream consequences of this inhibition:

  • Inhibition of STAT Phosphorylation: By blocking JAK2 activity, fedratinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][5][11][12]

  • Downregulation of Pro-Survival Gene Expression: Activated STAT proteins typically dimerize, translocate to the nucleus, and induce the transcription of genes involved in cell proliferation, differentiation, and survival.[3] Fedratinib's inhibition of this process leads to the suppression of malignant hematopoietic cell proliferation.[3]

  • Induction of Apoptosis: The disruption of the pro-survival signals mediated by the hyperactive JAK2-STAT pathway ultimately leads to programmed cell death (apoptosis) in the malignant clonal cells driving the disease.[1][5][12]

Fedratinib has demonstrated efficacy in reducing splenomegaly and improving constitutional symptoms in patients with myelofibrosis, irrespective of their JAK2 mutation status, highlighting its ability to inhibit both wild-type and mutant JAK2.[5][13][14]

Quantitative Data: Kinase Selectivity and Potency

The selectivity of fedratinib for JAK2 over other kinases is a key aspect of its pharmacological profile. The following tables summarize its inhibitory activity against various kinases, presented as half-maximal inhibitory concentrations (IC50).

KinaseIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
JAK231[5]
JAK2V617F31[5]
JAK110535[5]
JAK31002334[5]
TYK2405135[5]
FLT3155[4][5]
RET4816[5]
Table 1: In vitro inhibitory activity of fedratinib against JAK family kinases and other selected kinases.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Fedratinib Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by fedratinib. In JAK2-mutant cells, the pathway is constitutively active, leading to uncontrolled cell proliferation. Fedratinib blocks this aberrant signaling by directly inhibiting JAK2.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (or JAK2V617F) Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT JAK2->pSTAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Fedratinib Fedratinib Fedratinib->JAK2 Inhibition DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: Fedratinib inhibits constitutively active JAK2, blocking downstream STAT phosphorylation and gene transcription.

Experimental Workflow for Assessing Fedratinib Activity

The following diagram outlines a typical in vitro experimental workflow to evaluate the efficacy of fedratinib in JAK2-mutant cancer cell lines.

Experimental_Workflow cluster_assays Assessments cluster_analysis Data Analysis start Start: JAK2V617F-positive cell line (e.g., HEL, Ba/F3-JAK2V617F) treatment Treat cells with varying concentrations of Fedratinib start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay western_blot Western Blot Analysis treatment->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) treatment->apoptosis_assay ic50 Determine IC50 value for cell growth inhibition proliferation_assay->ic50 pstat Quantify levels of p-STAT3 and p-STAT5 western_blot->pstat apoptosis_quant Quantify apoptotic cell population apoptosis_assay->apoptosis_quant end Conclusion: Efficacy of Fedratinib in JAK2-mutant cells ic50->end pstat->end apoptosis_quant->end

Caption: A generalized workflow for the in vitro evaluation of fedratinib's efficacy in cancer cell lines.

Detailed Experimental Protocols

Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of fedratinib to the ATP-binding site of the JAK2 kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive tracer to a lanthanide-labeled antibody-tagged kinase. When the tracer is bound, excitation of the lanthanide donor results in energy transfer to the tracer acceptor, generating a FRET signal. Fedratinib competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[15]

Protocol:

  • Reagents: Lanthanide-labeled anti-tag antibody, fluorescently labeled ATP-competitive tracer, purified JAK2 kinase, fedratinib serial dilutions, and assay buffer.

  • Procedure: In a 384-well plate, combine the JAK2 kinase, the anti-tag antibody, and the fluorescent tracer. Add serial dilutions of fedratinib or vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).[15]

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the fedratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of fedratinib on the proliferation of JAK2V617F-positive cells.[16]

Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Protocol:

  • Cell Seeding: Seed a JAK2V617F-positive cell line (e.g., HEL or Ba/F3-JAK2V617F) into a 96-well white-walled microplate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[16]

  • Drug Treatment: Prepare serial dilutions of fedratinib in complete cell culture medium. Add the dilutions to the respective wells, including a vehicle control (DMSO).[16]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[16]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cell growth inhibition.[16]

Western Blotting for Phospho-STAT Analysis

This technique is used to detect the levels of phosphorylated STAT3 and STAT5 following treatment with fedratinib.[16]

Protocol:

  • Cell Treatment and Lysis: Treat JAK2V617F-positive cells with varying concentrations of fedratinib for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[16]

  • SDS-PAGE and Protein Transfer: Denature an equal amount of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[16]

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5), as well as total STAT3 and STAT5 as loading controls.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and p-STAT5 normalized to total STAT3 and STAT5, respectively.

Off-Target Effects and Resistance

While highly selective for JAK2, fedratinib also exhibits inhibitory activity against other kinases, most notably FMS-like tyrosine kinase 3 (FLT3).[5][17][18][19] This off-target activity may contribute to its overall therapeutic effect, particularly in certain hematological malignancies.[5] Additionally, fedratinib has been shown to inhibit bromodomain-containing protein 4 (BRD4), which may play a role in its anti-fibrotic effects.[5]

Studies have indicated that some ruxolitinib-resistant JAK2 variants show little to no resistance to fedratinib in vitro.[5] This may be due to fedratinib's dual binding to both the ATP-binding site and the peptide-substrate binding site of the JAK2 kinase domain.[5][20] However, acquired mutations in the JAK2 kinase domain can confer resistance to fedratinib in some cellular models.[21]

Conclusion

Fedratinib hydrochloride is a potent and selective inhibitor of JAK2, including the constitutively active JAK2V617F mutant, which is a key driver of myelofibrosis and other myeloproliferative neoplasms. Its core mechanism of action involves the direct inhibition of JAK2 kinase activity, leading to the suppression of the downstream STAT signaling pathway. This, in turn, results in the inhibition of malignant cell proliferation and the induction of apoptosis. The quantitative data on its kinase selectivity, coupled with detailed experimental protocols, provide a robust framework for understanding and further investigating the therapeutic potential of fedratinib in JAK2-driven diseases. The provided diagrams offer a clear visual representation of its mechanism and the methods used for its evaluation, serving as a valuable resource for researchers and drug development professionals in the field of oncology and hematology.

References

The Discovery and Synthesis of Fedratinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (B1684426) (formerly SAR302503/TG101348) is a potent and selective oral inhibitor of Janus-associated kinase 2 (JAK2), a critical mediator in the signaling pathways that regulate hematopoiesis and immune function.[1] Its development marked a significant advancement in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), a disorder characterized by dysregulated JAK/STAT signaling.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Fedratinib hydrochloride. It includes a summary of its kinase inhibition profile, detailed experimental protocols for its biological evaluation, and visualizations of its core signaling pathway and synthetic route.

Discovery of Fedratinib

The discovery of Fedratinib was a result of rational, structure-based drug design aimed at identifying selective inhibitors of JAK2.[1][3] The process began with the screening of a kinase inhibitor library, which identified an initial hit with a 50% inhibitory concentration (IC50) of approximately 5 µM.[3] Guided by molecular modeling of existing JAK2 and JAK3 crystal structures, a series of pyrimidine-based inhibitors were synthesized and optimized to enhance potency and selectivity.[3] This structure-activity relationship (SAR) study led to the identification of Fedratinib as a lead candidate with low-nanomolar activity against JAK2.[3]

Mechanism of Action: Selective JAK2 Inhibition

Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain.[4] This binding prevents the phosphorylation and subsequent activation of JAK2, thereby blocking downstream signaling through the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1] In myeloproliferative neoplasms, a common mutation (V617F) in the JAK2 gene leads to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell proliferation and survival.[4] Fedratinib is effective against both wild-type and mutationally activated JAK2 (V617F).[1] The inhibition of this pathway leads to the induction of apoptosis in malignant hematopoietic cells.[1][4] While highly selective for JAK2, Fedratinib also shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and the bromodomain-containing protein BRD4 at therapeutic concentrations.[5][6]

Signaling Pathway

JAK_STAT_Pathway Fedratinib's Inhibition of the JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits

A diagram of Fedratinib's mechanism of action.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic route is outlined below. The process typically starts from commercially available materials and proceeds through several key intermediates to yield the final active pharmaceutical ingredient.

Synthetic Workflow

Fedratinib_Synthesis Synthetic Route of this compound Start1 Starting Material A Intermediate1 Intermediate 1 Start1->Intermediate1 Reaction 1 Start2 Starting Material B Start2->Intermediate1 Reaction 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reaction 2 Fedratinib_base Fedratinib (Free Base) Intermediate2->Fedratinib_base Final Coupling Fedratinib_HCl This compound Fedratinib_base->Fedratinib_HCl Salt Formation (HCl)

A generalized workflow for the synthesis of Fedratinib HCl.

Data Presentation

Table 1: Kinase Inhibition Profile of Fedratinib
Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2
Primary Target
JAK231
JAK2 (V617F)31
Off-Target Kinases
FLT3155
RET4816
JAK110535
TYK2405135
JAK3>1000>334
BRD4*16455
Note: BRD4 is a bromodomain-containing protein, not a kinase. Data compiled from multiple sources.[3][5][7]
Table 2: Pharmacokinetic Parameters of Fedratinib in Humans
ParameterValue
Time to Peak Plasma Concentration (Tmax)~2-4 hours
Terminal Half-life~114 hours
Primary Metabolizing EnzymesCYP3A4, CYP2C19
Data compiled from multiple sources.[8]

Experimental Protocols

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow In Vitro Efficacy Evaluation of Fedratinib CellCulture Culture JAK2V617F+ Cell Lines (e.g., HEL) Treatment Treat with Fedratinib (Dose-response) CellCulture->Treatment EndpointAssays Endpoint Assays Treatment->EndpointAssays Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) EndpointAssays->Viability WesternBlot Western Blot (p-STAT3/5) EndpointAssays->WesternBlot Apoptosis Apoptosis Assay (e.g., Annexin V/PI) EndpointAssays->Apoptosis DataAnalysis Data Analysis (IC50, Protein Levels, % Apoptosis) Viability->DataAnalysis WesternBlot->DataAnalysis Apoptosis->DataAnalysis

A typical workflow for assessing Fedratinib's in vitro efficacy.
Protocol 1: Biochemical JAK2 Kinase Assay

Objective: To determine the in vitro potency of Fedratinib against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Substrate peptide (e.g., a STAT-derived peptide)

  • ATP

  • Fedratinib

  • Assay buffer

  • Detection reagents (e.g., luminescence-based ADP detection kit)

Procedure:

  • Prepare a serial dilution of Fedratinib in DMSO.

  • In a microplate, add the JAK2 enzyme, the substrate peptide, and the diluted Fedratinib or DMSO vehicle control.

  • Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for JAK2).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Calculate the percent inhibition for each Fedratinib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[8]

Protocol 2: Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Fedratinib on MPN-relevant cell lines.

Materials:

  • JAK2V617F-positive cell line (e.g., HEL)

  • Complete cell culture medium

  • Fedratinib stock solution (in DMSO)

  • 96-well microplates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to stabilize overnight.

  • Treat the cells with a serial dilution of Fedratinib or DMSO vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).[9]

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.[8][10]

Protocol 3: Western Blot for Phospho-STAT Analysis

Objective: To determine the effect of Fedratinib on the phosphorylation of STAT proteins in cells.

Materials:

  • JAK2V617F-positive cell line

  • Fedratinib

  • Lysis buffer

  • Primary antibodies (anti-pSTAT3, anti-total STAT3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with Fedratinib or vehicle control for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

Conclusion

This compound is a significant therapeutic agent for the treatment of myelofibrosis, developed through a targeted drug discovery approach. Its high selectivity for JAK2, coupled with its oral bioavailability, has established it as a valuable option for patients. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of Fedratinib's discovery, mechanism, and evaluation.

References

Fedratinib hydrochloride's role in JAK-STAT signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Fedratinib (B1684426) Hydrochloride in JAK-STAT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) driven by the dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] A key pathogenic driver in many MF patients is a somatic mutation in the JAK2 gene, specifically the V617F mutation, which leads to constitutive activation of the pathway independent of cytokine stimulation.[2] This aberrant signaling promotes the proliferation of malignant hematopoietic cells, contributes to bone marrow fibrosis, and causes debilitating symptoms such as splenomegaly.[1][2]

Fedratinib hydrochloride (brand name Inrebic®) is a selective, orally administered inhibitor of Janus Associated Kinase 2 (JAK2).[1] It was approved by the U.S. Food and Drug Administration (FDA) on August 16, 2019, for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[3][4] This guide provides a detailed examination of fedratinib's mechanism of action, its interaction with the JAK-STAT pathway, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Selective JAK2 Inhibition

The JAK family of cytoplasmic tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling.[5] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate downstream STAT proteins.[5] In MF, this pathway is often constitutively active.[6]

Fedratinib's primary mechanism involves binding to the ATP-binding site of the JAK2 kinase domain, functioning as an ATP-competitive inhibitor.[2][7] This action blocks the phosphorylation and subsequent activation of JAK2. Consequently, the phosphorylation of its primary downstream targets, STAT3 and STAT5, is prevented.[1] This interruption of the JAK/STAT signaling cascade is the cornerstone of fedratinib's therapeutic effect, leading to the inhibition of malignant cell proliferation and the induction of apoptosis.[1][8] Fedratinib is effective against both wild-type JAK2 and the mutationally activated JAK2V617F form.[9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active P-JAK2 (Active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer P-STAT Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Regulation

Caption: The canonical JAK-STAT signaling pathway.

Fedratinib directly interferes with step 3 in the diagram above. By binding to the JAK2 kinase domain, it prevents autophosphorylation and subsequent activation, thereby halting the entire downstream signaling cascade.

Fedratinib_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK2_inactive JAK2 (Inactive) STAT_inactive STAT JAK2_inactive->STAT_inactive Phosphorylation Blocked No_Phosphorylation No STAT Phosphorylation STAT_inactive->No_Phosphorylation Fedratinib Fedratinib Fedratinib->JAK2_inactive Binds to ATP- binding site No_Transcription Inhibition of Gene Transcription (↓ Proliferation, ↑ Apoptosis) No_Phosphorylation->No_Transcription No Nuclear Translocation

Caption: Fedratinib's mechanism of action in blocking JAK-STAT signaling.

Data Presentation

Quantitative Kinase Inhibition

Fedratinib demonstrates high selectivity for JAK2 over other JAK family members. This selectivity is crucial for its therapeutic profile.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
JAK2~31x[7][10][11]
JAK2V617F~3~1x[11]
JAK1~105~35x[11]
TYK2~405~135x[11]
JAK3>1000>333x[11]
FLT3~15~5x[11]

Table 1: Summary of Fedratinib's in vitro kinase inhibitory activity. IC50 values represent the concentration of drug required to inhibit 50% of the kinase activity.

Clinical Efficacy Data

Clinical trials have demonstrated fedratinib's efficacy in reducing spleen size and alleviating symptoms in patients with myelofibrosis.

Clinical TrialPatient PopulationFedratinib DoseSpleen Volume Reduction (≥35%)Symptom Improvement (≥50% TSS Reduction)Reference(s)
JAKARTA JAK-inhibitor naïve400 mg/day36%36%[4][12]
500 mg/day40%34%[12]
Placebo1%7%[12]
JAKARTA2 Ruxolitinib-resistant or -intolerant400 mg/day31% (at 24 weeks)27% (at 24 weeks)[13]

Table 2: Key efficacy endpoints from pivotal clinical trials of fedratinib. TSS refers to the Myelofibrosis Symptom Assessment Form Total Symptom Score.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the activity of JAK2 inhibitors like fedratinib.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.[5]

Objective: To quantify the potency of fedratinib in inhibiting the enzymatic activity of purified JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., a STAT-derived peptide)

  • ATP (Adenosine triphosphate)

  • Fedratinib (serial dilutions)

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Methodology:

  • Compound Preparation: Prepare a serial dilution of fedratinib in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Reaction Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of diluted fedratinib or vehicle (DMSO) control.

    • 5 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be near its Km value for JAK2 to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA. Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC). The antibody binds to the phosphorylated substrate, and the streptavidin binds to the biotin (B1667282) tag, bringing the Europium donor and APC acceptor into close proximity.

  • Data Acquisition: Incubate the plate in the dark for 60 minutes, then read on a TR-FRET-compatible plate reader. The FRET signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each fedratinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis A Prepare Fedratinib Serial Dilutions D Dispense Reagents into 384-well plate A->D B Prepare JAK2 Enzyme & Substrate Mix B->D C Prepare ATP Solution C->D E Incubate at RT D->E F Add Stop/Detection Reagents (TR-FRET) E->F G Incubate in Dark F->G H Read Plate (TR-FRET Signal) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J Western_Blot_Workflow A 1. Seed & Treat Cells with Fedratinib B 2. Lyse Cells & Prepare Protein Lysate A->B C 3. Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE (Separate Proteins) C->D E 5. Transfer to PVDF Membrane D->E F 6. Block Membrane E->F G 7. Primary Antibody Incubation (e.g., anti-pSTAT3) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection & Imaging H->I J 10. Strip & Re-probe (Total STAT3, GAPDH) I->J

References

Preclinical Pharmacology of Fedratinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426) hydrochloride (formerly TG101348/SAR302503) is a potent and selective, orally bioavailable small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2][3] It has received regulatory approval for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis (MF).[4][5] Myelofibrosis is a myeloproliferative neoplasm (MPN) characterized by dysregulated JAK/STAT signaling, often driven by a mutation in the JAK2 gene (JAK2V617F).[2] This aberrant signaling leads to bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating constitutional symptoms.[5][6] Fedratinib was developed through rational, structure-based drug design to selectively target JAK2, thereby inhibiting the downstream signaling pathways that contribute to the pathogenesis of MF.[7] This technical guide provides a comprehensive overview of the preclinical pharmacology of fedratinib, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: Selective JAK2 Inhibition

Fedratinib's primary mechanism of action is the competitive inhibition of the ATP-binding site of the JAK2 kinase domain.[2] This prevents the phosphorylation and activation of JAK2, which in turn blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8][9] The inhibition of the JAK/STAT signaling pathway by fedratinib leads to reduced cell proliferation and the induction of apoptosis in malignant hematopoietic cells.[4] This targeted action addresses the underlying driver of myeloproliferative neoplasms.[2]

Fedratinib is highly selective for JAK2 over other members of the JAK family, which is thought to contribute to a more favorable safety profile by minimizing off-target effects, such as immunosuppression, that can be associated with less selective JAK inhibitors.[6]

Signaling Pathway of Fedratinib Action

The following diagram illustrates the central role of fedratinib in inhibiting the JAK/STAT signaling cascade.

Fedratinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2_P JAK2-P STAT STAT JAK2_P->STAT Phosphorylation JAK2->JAK2_P Phosphorylation STAT_P STAT-P STAT->STAT_P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Nuclear Translocation Fedratinib Fedratinib Fedratinib->JAK2_P Inhibition

Fedratinib inhibits the JAK/STAT signaling pathway.

Pharmacodynamics: In Vitro Activity

The potency and selectivity of fedratinib have been extensively characterized in a variety of in vitro assays.

Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of fedratinib against its primary target, JAK2, and other key kinases.

Kinase TargetIC50 (nM)Selectivity vs. JAK2Reference(s)
Primary Target
JAK231x[7][10]
JAK2 (V617F)31x[10]
Off-Target Kinases
FLT3155x[10][11]
RET4816x[11]
JAK1~105~35x[10]
TYK2~405~135x[12]
BRD4*~130-164~43-55x[11][12]
JAK3>1000>333x[10]

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is included due to its significant off-target inhibition by fedratinib.

Cellular Activity

Fedratinib has demonstrated potent anti-proliferative effects in cell lines harboring the JAK2V617F mutation.

Cell LineIC50 (nM)Reference(s)
HEL (human erythroleukemia, JAK2V617F)305[13]
Ba/F3-JAK2V617F270[13]

Preclinical Efficacy in Animal Models

Fedratinib has demonstrated significant efficacy in various mouse models of myeloproliferative neoplasms, recapitulating the key features of human myelofibrosis.

Efficacy in a JAK2V617F Retroviral Transplantation Model

In a widely used model where mice are transplanted with bone marrow cells retrovirally transduced to express the human JAK2V617F mutation, fedratinib treatment resulted in marked improvements in disease phenotype.

ParameterEffect of Fedratinib TreatmentReference(s)
Spleen WeightSignificantly reduced[6][7]
White Blood Cell CountNormalized[6]
HematocritNormalized[6]
Bone Marrow FibrosisAttenuated[1]
Extramedullary HematopoiesisMarkedly reduced[7]
SurvivalIncreased[6]

Pharmacokinetics

The pharmacokinetic properties of fedratinib have been characterized in several preclinical species.

SpeciesTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Reference(s)
Mouse~0.25--~7.8[12]
Rat----[14]
Dog----[15][16]
Human (Healthy Volunteers)~3--~67[15]

Preclinical Toxicology

The toxicological profile of fedratinib has been evaluated in a range of preclinical studies.

Study TypeSpeciesKey FindingsReference(s)
General ToxicologyRat, RabbitMaternal toxicity at higher doses, skeletal variations in fetuses.[4]
Genetic Toxicology-Not mutagenic in Ames test, not clastogenic in in vitro and in vivo assays.[4]
CarcinogenicityMouse (6-month Tg.rasH2)Not carcinogenic.[4]
Safety Pharmacology-Potential for gastrointestinal toxicities (diarrhea, nausea, vomiting). Hematological effects (anemia, thrombocytopenia) are on-target toxicities.[1][5]
Special Toxicology-Preclinical data suggested potential inhibition of thiamine (B1217682) transporters, a proposed mechanism for Wernicke's encephalopathy observed in early clinical trials.[9][12]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of fedratinib against a specific kinase.

Principle: This protocol describes a generic luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., JAK2, FLT3)

  • Kinase-specific substrate peptide

  • Fedratinib hydrochloride

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of fedratinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted fedratinib or DMSO vehicle control in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each fedratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (Cell-Based)

Objective: To assess the anti-proliferative effect of fedratinib on a cancer cell line.

Principle: This protocol utilizes a luminescence-based assay (e.g., CellTiter-Glo®) to measure the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • JAK2V617F-positive cell line (e.g., HEL)

  • Complete cell culture medium

  • This compound

  • 96-well white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment and recovery.

  • Compound Treatment: Treat cells with a serial dilution of fedratinib or DMSO vehicle control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Follow the manufacturer's protocol for the CellTiter-Glo® assay. This typically involves adding the reagent directly to the cell culture wells, mixing, and incubating at room temperature to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition of proliferation for each fedratinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Study: JAK2V617F Retroviral Mouse Model

Objective: To evaluate the in vivo efficacy of fedratinib in a murine model of myelofibrosis.

Principle: This model involves transplanting bone marrow from donor mice, after it has been transduced with a retrovirus carrying the human JAK2V617F gene, into lethally irradiated recipient mice. This induces a myeloproliferative neoplasm that mimics human myelofibrosis.

Experimental Workflow Diagram:

in_vivo_workflow cluster_model_generation Model Generation cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint_analysis Endpoint Analysis donor Donor Mice bm_harvest Bone Marrow Harvest donor->bm_harvest transduction Retroviral Transduction (JAK2V617F) bm_harvest->transduction transplantation Bone Marrow Transplantation transduction->transplantation recipient Recipient Mice irradiation Lethal Irradiation recipient->irradiation irradiation->transplantation disease_establishment Disease Establishment transplantation->disease_establishment randomization Randomization disease_establishment->randomization treatment Treatment Initiation (Fedratinib or Vehicle) randomization->treatment monitoring Monitoring (Weight, Blood Counts) treatment->monitoring euthanasia Euthanasia monitoring->euthanasia spleen_analysis Spleen Weight & Histology euthanasia->spleen_analysis bm_analysis Bone Marrow Histology euthanasia->bm_analysis

Workflow for in vivo efficacy testing of fedratinib.

Procedure:

  • Retrovirus Production: Generate a high-titer retrovirus encoding the human JAK2V617F mutation.

  • Bone Marrow Transduction: Harvest bone marrow cells from donor mice (e.g., C57BL/6). Transduce the bone marrow cells with the JAK2V617F-containing retrovirus.

  • Transplantation: Lethally irradiate recipient mice to ablate their native hematopoietic system. Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.

  • Disease Monitoring: Monitor the mice for the development of a myeloproliferative neoplasm, which is typically characterized by weight loss, splenomegaly, and elevated peripheral blood counts.

  • Treatment: Once the disease is established, randomize the mice into treatment and vehicle control groups. Administer fedratinib orally at the desired dose and schedule.

  • Efficacy Assessment: At the end of the study, euthanize the mice and perform endpoint analyses, including:

    • Spleen weight: To assess the reduction in splenomegaly.

    • Complete blood counts: To evaluate the effect on hematological parameters.

    • Histology: Of the spleen and bone marrow to assess for reduction in extramedullary hematopoiesis and bone marrow fibrosis.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of JAK2, leading to the suppression of the aberrant JAK/STAT signaling that drives myeloproliferative neoplasms. In vitro studies have confirmed its inhibitory activity at the enzymatic and cellular levels, while in vivo studies in relevant animal models have shown significant efficacy in ameliorating key disease phenotypes. The pharmacokinetic and toxicology profiles have been well-characterized, supporting its clinical development and approval. This comprehensive preclinical data package provides a strong foundation for the clinical use of fedratinib in patients with myelofibrosis and serves as a valuable resource for researchers and drug development professionals in the field of targeted cancer therapies.

References

Fedratinib Hydrochloride: A Deep Dive into Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Technical Guide for the Scientific Community

[City, State] – December 21, 2025 – For researchers, scientists, and drug development professionals vested in the field of myeloproliferative neoplasms (MPNs), a comprehensive understanding of the therapeutic agent Fedratinib hydrochloride is critical. This in-depth technical guide elucidates the core mechanisms of Fedratinib's target engagement and presents a detailed overview of its validation studies. Fedratinib is an oral, selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the pathogenesis of MPNs, including myelofibrosis.[1][2][3]

This compound is approved for the treatment of adults with intermediate-2 or high-risk primary or secondary myelofibrosis.[4][5] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of both wild-type and mutationally activated JAK2 (V617F), a central driver of MPNs. By binding to the ATP-binding site of the JAK2 kinase domain, Fedratinib blocks the phosphorylation and subsequent activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and STAT5.[1][6] This disruption of the JAK/STAT signaling cascade ultimately inhibits the proliferation of malignant cells and induces apoptosis.[1][7][8]

Quantitative Analysis of Kinase Inhibition

Fedratinib's potency and selectivity have been extensively characterized in numerous preclinical studies. The following tables summarize the key quantitative data regarding its inhibitory activity against various kinases and its effects on cellular proliferation.

Table 1: Fedratinib Kinase Inhibitory Activity (IC50)

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
JAK231x[6][7][9][10][11]
JAK2 (V617F)31x[7][8][12]
FLT3155x[7][9][12]
RET4816x[7][12]
JAK110535x[12]
TYK2405135x[12]
JAK3>1000>334x[7][12]

Table 2: Off-Target Inhibitory Activity of Fedratinib

Off-TargetIC50 (nM)NotesReference(s)
BRD4130-164Bromodomain-containing protein, not a kinase. Contributes to anti-inflammatory and anti-cancer activity.[2][9][12][13][14]
TBK192TANK-binding kinase 1.[12]

Table 3: Cellular Activity of Fedratinib (IC50)

Cell LineDescriptionIC50 (nM)Reference(s)
HELHuman erythroleukemia (JAK2V617F positive)305[7]
Ba/F3-JAK2V617FMurine pro-B cells expressing human JAK2V617F270[7]
UKE-1Human myeloid leukemia (JAK2V617F positive)-[6][15]
HMC-1.1 (KITV560G)Human mast cell line740[7]
HMC-1.2 (KITD816V, KITV560G)Human mast cell line407[7]

Signaling Pathways and Experimental Workflows

To visually delinate the mechanisms and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

Fedratinib's Core Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT3/STAT5 JAK2->STAT Phosphorylates pSTAT pSTAT3/pSTAT5 (Dimerization) STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis Suppression Leads to Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Fedratinib's Core Mechanism of Action

Experimental Workflow for In Vitro Target Validation Start Start: Hypothesis Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen™) Start->Biochemical_Assay Cell_Culture Culture JAK2V617F+ Cell Lines (e.g., HEL) Start->Cell_Culture Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Biochemical_Assay->Data_Analysis Treatment Treat with Fedratinib (Dose-Response) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (pSTAT3/5, Cleaved Caspase-3) Treatment->Western_Blot Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Target Validated Data_Analysis->Conclusion

In Vitro Target Validation Workflow

Detailed Experimental Protocols

A cornerstone of robust scientific inquiry is the reproducibility of experiments. The following section provides detailed methodologies for key assays cited in the validation of Fedratinib.

In Vitro Biochemical Kinase Assay (LanthaScreen™ Kinase Assay)
  • Objective: To determine the in vitro potency of Fedratinib against purified JAK2 enzyme.

  • Materials: Recombinant human JAK2 enzyme, appropriate substrate peptide (e.g., STAT-derived), ATP, Fedratinib, LanthaScreen™ Tb-anti-pSTAT antibody, and TR-FRET dilution buffer.

  • Protocol:

    • Prepare a serial dilution of Fedratinib in DMSO.

    • In a 384-well plate, add the kinase, fluorescein-labeled substrate, and Fedratinib or DMSO vehicle control.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for JAK2.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the terbium-labeled antibody to detect the phosphorylated substrate.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

    • Calculate the emission ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.[16]

Cellular Proliferation Assay (MTT Assay)
  • Objective: To assess the anti-proliferative effect of Fedratinib on JAK2V617F-positive cell lines.

  • Materials: JAK2V617F-positive cell line (e.g., HEL), complete cell culture medium, Fedratinib, MTT reagent, and solubilization solution.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Treat the cells with a serial dilution of Fedratinib or DMSO vehicle control.

    • Incubate the cells for a defined period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percent inhibition of proliferation and determine the IC50 value.[17][18]

Western Blot for STAT3 Phosphorylation
  • Objective: To determine the effect of Fedratinib on the phosphorylation of STAT3 in whole-cell lysates.

  • Materials: JAK2V617F-positive cells, Fedratinib, lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-pSTAT3 (Tyr705) and anti-total STAT3), and HRP-conjugated secondary antibody.

  • Protocol:

    • Treat cells with Fedratinib at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against pSTAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with the antibody for total STAT3 as a loading control.

    • Quantify the band intensities to determine the relative levels of pSTAT3.[1][19][20]

In Vivo Efficacy in a Murine Model of Myelofibrosis
  • Objective: To evaluate the in vivo efficacy of Fedratinib in a JAK2V617F-driven mouse model of myelofibrosis.

  • Animal Model: A commonly used model involves the retroviral transplantation of bone marrow cells transduced with human JAK2V617F into lethally irradiated recipient mice.[1][10][21]

  • Protocol:

    • Model Generation: Harvest bone marrow from donor mice, transduce with a retrovirus encoding JAK2V617F, and transplant into irradiated recipient mice.

    • Disease Monitoring: Monitor mice for the development of myelofibrosis-like symptoms, such as splenomegaly, weight loss, and altered blood counts.

    • Treatment: Once the disease is established, randomize mice into treatment (Fedratinib) and vehicle control groups. Administer Fedratinib orally via gavage at a specified dose (e.g., 60 mg/kg) and schedule.[22][23][24] The vehicle can be a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[23]

    • Efficacy Assessment:

      • Spleen Size and Weight: At the end of the study, euthanize the mice and measure the spleen size and weight.

      • Hematological Parameters: Collect peripheral blood at regular intervals to perform complete blood counts.

      • Histopathology: Analyze bone marrow and spleen sections for fibrosis and cellularity.

      • Pharmacodynamics: Assess the inhibition of STAT3 phosphorylation in spleen or bone marrow lysates by Western blot or flow cytometry.[1]

Conclusion

This compound stands as a testament to the success of targeted therapy in the management of myeloproliferative neoplasms. Its selective inhibition of JAK2 and the subsequent disruption of the JAK/STAT signaling pathway provide a clear mechanism for its clinical efficacy. The robust preclinical and clinical data, supported by well-defined experimental protocols, validate its engagement with its intended target and provide a solid foundation for its use in patients with myelofibrosis. This technical guide serves as a resource for the scientific community to further explore the nuances of Fedratinib's mechanism of action and to guide future research in the development of novel therapies for these challenging hematological malignancies.

References

In Vitro Kinase Selectivity Profile of Fedratinib Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib, marketed under the brand name Inrebic®, is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis and immune function.[1][2] Approved for the treatment of myelofibrosis, a serious bone marrow disorder, Fedratinib's therapeutic efficacy is intrinsically linked to its specific kinase inhibition profile.[3][4] This technical guide provides a comprehensive overview of the in vitro kinase selectivity of Fedratinib hydrochloride, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways and experimental workflows.

Introduction to Fedratinib's Mechanism of Action

Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK2.[5][6] This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][7] The dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[2][5] Fedratinib effectively suppresses this aberrant signaling in both wild-type and mutated JAK2 contexts, leading to the inhibition of malignant cell proliferation and the induction of apoptosis.[2][5][8]

In Vitro Kinase Inhibition Profile of Fedratinib

The potency and selectivity of Fedratinib have been extensively characterized through various in vitro biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Fedratinib against its primary target, JAK2, and a panel of other kinases. This data highlights Fedratinib's selectivity for JAK2 over other members of the JAK family and other related kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
Primary Target
JAK23 - 61x[1][3][9][10][11][12]
JAK2 (V617F)31x[1][12][13]
Off-Target Kinases
FLT315 - 25~5x[3][10][11][12][13]
RET17 - 48~6-16x[3][9][11][13]
JAK1105~35x[9][13]
BRD4*130 - 164~43-55x[9][10][13]
TYK2405~135x[9][13]
JAK3169 - >1000>56x - >334x[3][9][13]
TBK192~31x[13]

Note: BRD4 is a bromodomain-containing protein, not a kinase, but is a notable off-target of Fedratinib.[10][13]

Core Signaling Pathway: JAK/STAT

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_inactive JAK2 (inactive) CytokineReceptor->JAK2_inactive Activates JAK2_active JAK2 (active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (inactive) STAT_active p-STAT (active) STAT_inactive->STAT_active JAK2_active->STAT_inactive Phosphorylates STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Target Gene STAT_dimer->Gene Translocates to Nucleus Transcription Gene Transcription Gene->Transcription Cytokine Cytokine Cytokine->CytokineReceptor Binds Fedratinib Fedratinib Fedratinib->JAK2_active Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Protocols: In Vitro Kinase Inhibition Assays

The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors like Fedratinib. Below are detailed methodologies for two commonly employed in vitro kinase assay platforms.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay format is a robust method for quantifying kinase activity in a high-throughput format.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer that binds to the antibody are used. When the substrate is phosphorylated, the antibody-tracer complex is formed, bringing the Eu-donor and the tracer-acceptor into close proximity, resulting in a FRET signal.

Experimental Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare Fedratinib serial dilutions Dispense_Compound 4. Dispense Fedratinib to assay plate Compound_Prep->Dispense_Compound Kinase_Mix_Prep 2. Prepare Kinase/Antibody mixture Add_Kinase_Mix 5. Add Kinase/Antibody mixture Kinase_Mix_Prep->Add_Kinase_Mix Tracer_Prep 3. Prepare Tracer solution Add_Tracer 7. Add Tracer solution Tracer_Prep->Add_Tracer Dispense_Compound->Add_Kinase_Mix Incubate1 6. Incubate (e.g., 15 min at RT) Add_Kinase_Mix->Incubate1 Incubate1->Add_Tracer Incubate2 8. Incubate (e.g., 60 min at RT, protected from light) Add_Tracer->Incubate2 Read_Plate 9. Read plate on TR-FRET reader (e.g., 665 nm & 615 nm) Incubate2->Read_Plate Calculate_Ratio 10. Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calculate_Ratio Plot_Data 11. Plot Ratio vs. log[Fedratinib] Calculate_Ratio->Plot_Data Determine_IC50 12. Determine IC50 via sigmoidal dose-response curve Plot_Data->Determine_IC50

Caption: A generalized workflow for a TR-FRET-based kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO). Further dilute in assay buffer to the desired final concentrations.

  • Reagent Preparation:

    • Kinase/Antibody Mixture: Prepare a 2X solution of the target kinase and the Eu-labeled anti-phospho-substrate antibody in the kinase reaction buffer.

    • Tracer Solution: Prepare a 2X solution of the fluorescent tracer in the assay buffer.

  • Assay Assembly:

    • Add a small volume (e.g., 5 µL) of the diluted Fedratinib or vehicle control to the wells of a 384-well assay plate.

    • Initiate the kinase reaction by adding the Kinase/Antibody mixture (e.g., 5 µL) to each well.

    • Incubate the plate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the kinase reaction and initiate the detection by adding the Tracer solution (e.g., 5 µL) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for the binding of the antibody to the phosphorylated substrate and the subsequent formation of the FRET complex.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the Fedratinib concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[13]

ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is performed. After the reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The amount of light generated is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • This compound

  • Target kinase and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • 384-well white, opaque microplates

  • Luminometer

Detailed Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the target kinase, its substrate, and varying concentrations of Fedratinib in the kinase reaction buffer.

    • Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL.

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add twice the initial reaction volume of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the Fedratinib concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]

Logical Relationship of Fedratinib's Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily act on its intended target, minimizing off-target effects and potential toxicities. The following diagram illustrates the logical relationship of Fedratinib's selectivity.

Selectivity_Profile Fedratinib Fedratinib Primary_Target Primary Target (High Potency) Fedratinib->Primary_Target Strong Inhibition Secondary_Targets Secondary Off-Targets (Moderate Potency) Fedratinib->Secondary_Targets Moderate Inhibition Weak_Targets Weak Off-Targets (Low Potency) Fedratinib->Weak_Targets Weak Inhibition JAK2 JAK2 / JAK2(V617F) Primary_Target->JAK2 FLT3_RET FLT3, RET Secondary_Targets->FLT3_RET JAK1_TYK2_BRD4 JAK1, TYK2, BRD4 Secondary_Targets->JAK1_TYK2_BRD4 JAK3 JAK3 Weak_Targets->JAK3

Caption: Logical categorization of Fedratinib's kinase targets based on inhibitory potency.

Conclusion

This technical guide provides a detailed overview of the in vitro kinase selectivity profile of this compound. The quantitative data, presented in a clear tabular format, demonstrates its high potency against JAK2 and its selectivity over other kinases. The detailed experimental protocols for standard in vitro kinase assays offer a practical resource for researchers in the field. Furthermore, the visual diagrams of the JAK/STAT pathway and the logical selectivity profile serve to enhance the understanding of Fedratinib's mechanism of action and its interactions with the human kinome. A thorough comprehension of these aspects is essential for the continued development and optimal clinical application of Fedratinib and for the design of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Structural Biology of Fedratinib Hydrochloride Binding to JAK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides an in-depth exploration of the structural and molecular interactions between Fedratinib (B1684426) hydrochloride, a potent and selective inhibitor, and its target, Janus kinase 2 (JAK2). Understanding the precise binding mechanism at an atomic level is crucial for the rational design of next-generation inhibitors and for optimizing therapeutic strategies against myeloproliferative neoplasms (MPNs) and other JAK2-driven diseases.

Introduction to Fedratinib and the JAK-STAT Pathway

Fedratinib (formerly TG101348) is an orally bioavailable, ATP-competitive inhibitor of JAK2, approved for the treatment of intermediate-2 and high-risk primary or secondary myelofibrosis.[1][2] Its therapeutic effect stems from the inhibition of the JAK-STAT signaling pathway, a critical cellular cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[3][4] In many MPNs, a specific mutation in the JAK2 gene (V617F) leads to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell growth.[1][5] Fedratinib effectively inhibits both wild-type and the V617F mutant form of JAK2.[6]

The JAK-STAT pathway is initiated by the binding of cytokines to their cognate receptors, leading to the dimerization of receptor subunits and the subsequent trans-phosphorylation and activation of receptor-associated JAKs.[3][7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[3][7] This pathway is tightly regulated by negative feedback mechanisms, including the Suppressors of Cytokine Signaling (SOCS) and Protein Inhibitors of Activated STATs (PIAS) proteins.[8][9]

Quantitative Analysis of Fedratinib Binding to JAK2

The interaction of Fedratinib with JAK2 has been characterized by various biophysical and biochemical assays, providing quantitative data on its potency, selectivity, and binding thermodynamics.

Table 1: In Vitro Inhibitory Activity of Fedratinib against JAK Family Kinases
KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 ~3 -
JAK1~105~35-fold
JAK3>1000>334-fold
TYK2~405~135-fold

Data compiled from multiple sources. Actual values may vary depending on assay conditions.

Table 2: Crystallographic Data for Fedratinib in Complex with JAK2 Kinase Domain
ParameterValue
PDB ID6VNE
Resolution2.32 Å
R-Value Work0.217
R-Value Free0.256
Space GroupP 21 21 21
Unit Cell Dimensions (Å)a=54.8, b=70.9, c=88.5
MacromoleculeTyrosine-protein kinase JAK2
LigandFedratinib

Structural Basis of Fedratinib Binding to the JAK2 Kinase Domain

The co-crystal structure of Fedratinib bound to the JAK2 kinase domain (PDB ID: 6VNE) provides a detailed snapshot of the molecular interactions that govern its inhibitory activity.[1][2] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, effectively preventing the binding of ATP and subsequent phosphorylation events.

The binding of Fedratinib to the JAK2 active site is characterized by a network of hydrogen bonds and hydrophobic interactions. While specific analyses of the 6VNE structure detail the precise interactions, a related study on Fedratinib derivatives highlights key interactions with residues in the hinge region, the catalytic site, and the DFG motif, which are critical for inhibitor binding.[10][11] For instance, molecular docking studies have suggested that Fedratinib can form hydrogen bonds with residues such as Glu930 in the hinge region, as well as Arg980 and Asn981 in the catalytic site.[11] Van der Waals interactions with hydrophobic residues lining the ATP-binding pocket further stabilize the complex.[7][11]

Experimental Protocols

This section outlines representative protocols for key experiments used to characterize the binding of Fedratinib to JAK2. These are intended as a guide and may require optimization for specific laboratory conditions.

Expression and Purification of JAK2 Kinase Domain for Crystallography

The production of sufficient quantities of pure, active JAK2 kinase domain is a prerequisite for structural studies.[12]

  • Gene Construct: The human JAK2 kinase domain (e.g., residues 808-1132) is cloned into a suitable expression vector, often with an N- or C-terminal tag (e.g., His6-tag) to facilitate purification.

  • Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9) are a commonly used expression system for JAK kinases, as they provide the necessary post-translational modifications.[13]

  • Cell Culture and Infection: Sf9 cells are grown in suspension culture to a high density and then infected with the recombinant baculovirus. Expression is typically carried out for 48-72 hours.

  • Cell Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer containing detergents, protease inhibitors, and DNase.

  • Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The His-tagged JAK2 is eluted with an imidazole (B134444) gradient.

  • Tag Cleavage (Optional): If required, the affinity tag is removed by enzymatic cleavage (e.g., with TEV protease), followed by a second round of affinity chromatography to remove the uncleaved protein and the protease.

  • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the monomeric, active kinase from aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization.

Co-crystallization of the JAK2-Fedratinib Complex

Co-crystallization is a common method to obtain a crystal structure of a protein-ligand complex.[5][13]

  • Complex Formation: Purified JAK2 kinase domain is incubated with a molar excess of Fedratinib (typically 2-5 fold) for a period of time on ice to allow for complex formation. The Fedratinib is usually dissolved in a solvent like DMSO.

  • Crystallization Screening: The JAK2-Fedratinib complex is subjected to high-throughput crystallization screening using commercially available screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, protein concentration) are optimized to obtain diffraction-quality crystals.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol, ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.[14][15][16][17][18]

  • Reagent Preparation:

    • Prepare a serial dilution of Fedratinib in DMSO.

    • Prepare a solution of JAK2 kinase in kinase reaction buffer.

    • Prepare a solution of a fluorescently labeled substrate peptide and ATP in kinase reaction buffer.

    • Prepare a detection solution containing a terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer with EDTA to stop the reaction.

  • Assay Procedure (384-well plate format):

    • Add the Fedratinib dilutions or DMSO (for controls) to the assay wells.

    • Add the JAK2 kinase solution to all wells.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the detection solution.

    • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the Fedratinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric Kinase Assay

Radiometric assays directly measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[19][20][21][22]

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase buffer, a suitable peptide or protein substrate for JAK2, and the desired concentration of Fedratinib or DMSO.

    • Prepare a stock of [γ-³³P]ATP.

  • Kinase Reaction:

    • Add the JAK2 enzyme to the reaction mixture.

    • Initiate the reaction by adding the [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching and Substrate Capture:

    • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³³P]ATP will not.

  • Washing and Detection:

    • Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unbound radioactivity.

    • Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Determine the amount of phosphate incorporated in the presence of different concentrations of Fedratinib and calculate the percent inhibition.

    • Plot the percent inhibition against the logarithm of the Fedratinib concentration to determine the IC50 value.

Visualizing Key Pathways and Workflows

The JAK-STAT Signaling Pathway

The following diagram illustrates the core components and regulatory loops of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT 4. STAT Recruitment JAK2->Receptor JAK2->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Fedratinib Fedratinib Fedratinib->JAK2 Inhibition SOCS SOCS SOCS->JAK2 Inhibition PIAS PIAS PIAS->STAT_dimer Inhibition of DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 8. Transcription Gene_Expression->SOCS Induces

The JAK-STAT Signaling Pathway and the inhibitory action of Fedratinib.
Experimental Workflow for Kinase Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a kinase inhibitor like Fedratinib.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_structural Structural Biology cluster_biophysical Biophysical Characterization HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Biochemical_Assay Biochemical Potency (e.g., TR-FRET, Radiometric) Lead_Gen->Biochemical_Assay Protein_Prod Protein Expression & Purification Lead_Gen->Protein_Prod SPR Surface Plasmon Resonance (SPR) Lead_Gen->SPR ITC Isothermal Titration Calorimetry (ITC) Lead_Gen->ITC Selectivity Kinase Selectivity Profiling Biochemical_Assay->Selectivity Crystallization Co-crystallization with Inhibitor Protein_Prod->Crystallization Structure_Det X-ray Structure Determination Crystallization->Structure_Det SBDD Structure-Based Drug Design (SBDD) Structure_Det->SBDD SBDD->Lead_Gen Iterative Optimization Kinetics Binding Kinetics (ka, kd, Kd) SPR->Kinetics Thermo Binding Thermodynamics (ΔH, ΔS) ITC->Thermo

A typical workflow for the characterization of a kinase inhibitor.

Conclusion

The detailed structural and quantitative data available for the interaction of Fedratinib with JAK2 provides a solid foundation for understanding its mechanism of action. The co-crystal structure reveals the key interactions within the ATP-binding pocket that are responsible for its potent and selective inhibition. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the binding of Fedratinib and other kinase inhibitors to their targets. A thorough understanding of the structural biology of these interactions will continue to be a cornerstone of modern drug discovery and development in the field of kinase inhibitors.

References

An In-depth Technical Guide on the Effect of Fedratinib Hydrochloride on Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fedratinib (B1684426) is an oral, selective inhibitor of Janus-associated kinase 2 (JAK2) approved for the treatment of myelofibrosis, a myeloproliferative neoplasm (MPN) driven by dysregulated JAK/STAT signaling. This technical guide provides a comprehensive overview of the mechanism of action of fedratinib hydrochloride, with a specific focus on its effects on hematopoietic stem cells (HSCs). It consolidates quantitative data on its kinase inhibitory profile and preclinical efficacy, details key experimental methodologies for its evaluation, and visualizes the core signaling pathways and workflows. While fedratinib effectively targets the malignant hematopoietic clone, reducing proliferation and improving disease-associated symptoms, evidence suggests it may not eradicate the disease-propagating MPN stem cells.

Core Mechanism of Action: Selective JAK2 Inhibition

Myeloproliferative neoplasms, including myelofibrosis, are clonal hematopoietic diseases characterized by the hyperactivation of the JAK/STAT signaling pathway.[1][2][3] This is frequently driven by mutations in the JAK2 gene, most notably the JAK2 V617F mutation, which is found at the hematopoietic stem cell level and leads to cytokine-independent signaling.[4][5][6] This aberrant signaling cascade promotes the proliferation of malignant hematopoietic cells, contributes to the production of inflammatory cytokines, and results in bone marrow fibrosis and extramedullary hematopoiesis.[4][5]

This compound is a potent and selective ATP-competitive inhibitor of JAK2.[4][7] It targets both wild-type and mutationally activated JAK2 (V617F).[8] By binding to the ATP-binding site of the JAK2 kinase domain, fedratinib blocks its phosphorylation activity.[4] This inhibition prevents the subsequent phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8][9] The disruption of this pathway leads to the inhibition of malignant cell proliferation and the induction of apoptosis.[4][9] Fedratinib has demonstrated efficacy in patients regardless of their JAK2 mutation status.[9]

Beyond JAK2, fedratinib also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a kinase involved in the survival and proliferation of hematopoietic stem and progenitor cells.[3][9]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 Dimerization Gene Target Gene Expression (Proliferation, Survival) pSTAT5->Gene Translocation & Transcription Fedratinib Fedratinib Fedratinib->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor Binding

Caption: Fedratinib inhibits the JAK/STAT signaling pathway. (Max-Width: 760px)

Quantitative Data on Fedratinib's Effects

Quantitative assessments from biochemical assays, cell-based studies, and preclinical models provide a detailed profile of fedratinib's potency and efficacy.

Table 1: Kinase Inhibitory Profile of Fedratinib

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of fedratinib against various kinases, highlighting its selectivity for JAK2.

Kinase TargetIC₅₀ (nM)Reference(s)
JAK23 - 6[7][10]
JAK2 (V617F)3[3]
FLT315 - 25[3][7][11]
RET17[7]
JAK1~105 (35x vs JAK2)[11]
JAK3~405 (135x vs JAK2)[7][11]
TYK2~1002 (334x vs JAK2)[11]
Data compiled from multiple sources, slight variations may exist based on assay conditions.
Table 2: Preclinical Efficacy of Fedratinib in Murine Models of Myelofibrosis

This table outlines the effects of fedratinib in various mouse models of MPNs, demonstrating its in vivo activity.

Murine ModelKey Outcomes with Fedratinib TreatmentReference(s)
JAK2V617F Retroviral TransductionReduced white blood cell counts, hematocrit, splenomegaly, and bone marrow fibrosis. Increased survival.[9][12][13]
JAK2V617F Knock-in (KI)Reduced blood counts and splenomegaly. Did not eradicate disease-propagating MPN stem cells.[11][14]
Post-PV Myelofibrosis (PPMF) ModelComplete blockade of fibrosis and osteosclerosis. Reduction in splenomegaly and leucocytosis.[13][14]
Post-ET Myelofibrosis (PTMF) ModelReduction in splenomegaly and high leucocytosis. No significant effect on established fibrosis or osteosclerosis.[13][14]
Table 3: Cellular Effects of Fedratinib

This table presents data on fedratinib's effects at a cellular level, including on ruxolitinib-resistant cells and non-malignant stem cells.

Cell Type / ConditionMetricValueReference(s)
Ruxolitinib-Sensitive BaF3-JAK2V617FProliferation IC₅₀650 nM[15][16]
Ruxolitinib-Resistant BaF3-JAK2V617FProliferation IC₅₀1552 nM[15][16]
Human Mesenchymal Stem Cells (hMSC-TERT)Cell Viability (3 days)No major effect at 0.3-3 µM; Decreased at 30 µM[17]
Human Mesenchymal Stem Cells (hMSC-TERT)Osteoblast DifferentiationReduced[17][18]

Impact on Hematopoietic Stem and Progenitor Cells

Fedratinib's primary therapeutic action is on the malignant hematopoietic clone that drives myelofibrosis. However, its effects on different populations of stem and progenitor cells are nuanced.

  • Malignant Progenitor Cells: Fedratinib effectively inhibits the proliferation of malignant hematopoietic progenitor cells, which is a direct consequence of JAK/STAT pathway suppression.[4] In murine models, this leads to a reduction in disease burden, including normalization of blood counts and decreased splenomegaly.[9][14]

  • Disease-Propagating Stem Cells: A critical finding from preclinical studies is that while fedratinib ameliorates disease phenotypes, it does not appear to eradicate the foundational, disease-propagating MPN stem cells.[11][13] In a JAK2V617F knock-in mouse model, lethally irradiated mice that received bone marrow from fedratinib-treated donor mice still developed an MPN phenotype, suggesting the malignant stem cells persisted.[13]

  • Differential Compartmental Effects: Studies have shown that fedratinib can reduce the JAK2V617F allele burden in immature progenitor cells (Lin⁻, LSK, LK) located in the spleen.[14] This effect was not observed to the same extent in bone marrow progenitor cells, suggesting fedratinib may prevent the mobilization and extramedullary hematopoiesis of malignant progenitors in the spleen, contributing to the reduction in spleen size.[14]

  • Bone Marrow Microenvironment: Myelofibrosis is characterized by extensive bone marrow fibrosis.[5] By inhibiting JAK2, fedratinib reduces the production of pro-fibrotic and inflammatory cytokines, which can mitigate the extent of fibrosis and help restore a more normal bone marrow microenvironment.[4][5] Long-term treatment with fedratinib has been associated with the stabilization or improvement of bone marrow fibrosis in some patients.[5]

  • Non-Malignant Stem Cells: Fedratinib's effect extends to non-hematopoietic stem cells within the bone marrow niche. In vitro studies on human bone marrow-derived mesenchymal stem cells (hBMSCs) have shown that fedratinib reduces osteoblastic differentiation and mineralization.[17][18] This suggests a potential impact on bone homeostasis within the marrow.

Logical_Effects cluster_mechanism Mechanism of Action cluster_cellular Cellular Effects on Malignant HSCs / Progenitors cluster_physiologic Physiological Outcomes Fedratinib Fedratinib Administration JAK2_Inhibit Selective JAK2 Inhibition (WT & V617F) Fedratinib->JAK2_Inhibit pSTAT_Down ↓ pSTAT3/pSTAT5 Signaling JAK2_Inhibit->pSTAT_Down Prolif_Down ↓ Proliferation pSTAT_Down->Prolif_Down Apoptosis_Up ↑ Apoptosis pSTAT_Down->Apoptosis_Up Cytokine_Down ↓ Pro-fibrotic Cytokine Production pSTAT_Down->Cytokine_Down Spleen_Down ↓ Splenomegaly Prolif_Down->Spleen_Down Apoptosis_Up->Spleen_Down BMF_Down ↓ Bone Marrow Fibrosis Cytokine_Down->BMF_Down Symptoms_Down ↓ Constitutional Symptoms Spleen_Down->Symptoms_Down BMF_Down->Symptoms_Down

Caption: Logical relationship of fedratinib's mechanism and effects. (Max-Width: 760px)

Key Experimental Protocols

The following protocols are generalized methodologies for assessing the effects of fedratinib. Researchers must optimize these for their specific experimental conditions.

Protocol 1: In Vitro Cell Proliferation Assay
  • Objective: To determine the anti-proliferative effect and IC₅₀ of fedratinib on JAK2V617F-positive cell lines.

  • Materials: JAK2V617F-positive cell lines (e.g., HEL, SET-2) or Ba/F3 cells engineered to express JAK2V617F; cell culture medium; fedratinib stock solution; DMSO (vehicle control); 96-well plates; cell viability reagent (e.g., CellTiter-Glo®).

  • Methodology:

    • Cell Seeding: Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to stabilize overnight.[12]

    • Treatment: Prepare a serial dilution of fedratinib in culture medium. Add the diluted fedratinib or a DMSO vehicle control to the appropriate wells.

    • Incubation: Incubate the plate for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[15]

    • Viability Assessment: Add a cell viability reagent according to the manufacturer's instructions and measure luminescence or absorbance.

    • Data Analysis: Normalize the results to the vehicle control. Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[12]

Protocol 2: Murine Model of Myelofibrosis for In Vivo Efficacy
  • Objective: To evaluate the in vivo efficacy of fedratinib in a retroviral-induced murine model of myelofibrosis.

  • Materials: Donor and recipient mice (e.g., C57BL/6); retrovirus encoding human JAK2V617F; bone marrow harvesting and cell culture reagents; irradiation source; fedratinib; vehicle (e.g., 0.5% methylcellulose).

  • Methodology:

    • Bone Marrow Transduction: Harvest bone marrow cells from donor mice. Transduce the cells with the JAK2V617F-containing retrovirus ex vivo.[12]

    • Transplantation: Lethally irradiate recipient mice to ablate their native hematopoietic system. Transplant the transduced bone marrow cells into the irradiated recipients via tail vein injection.[12]

    • Disease Establishment: Monitor the mice for the development of the MPN phenotype, characterized by weight loss, splenomegaly, and elevated peripheral blood counts.[12]

    • Treatment: Once the disease is established, randomize mice into a treatment group (oral fedratinib at a specified dose, e.g., 60-120 mg/kg) and a vehicle control group. Administer treatment daily via oral gavage.[12][14][19]

    • Monitoring: Throughout the treatment period, monitor peripheral blood counts and spleen size (by palpation or imaging).

    • Endpoint Analysis: At the end of the study, euthanize the mice and collect tissues (spleen, liver, bone marrow) for analysis. Measure final spleen weight. Perform histopathological analysis (e.g., H&E staining for cellularity, reticulin (B1181520) staining for fibrosis) and flow cytometry on bone marrow and spleen cells to analyze hematopoietic progenitor populations.[12][14]

Experimental_Workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Harvest 1. Harvest Bone Marrow from Donor Mice Transduce 2. Transduce Cells with JAK2V617F Retrovirus Harvest->Transduce Irradiate 3. Lethally Irradiate Recipient Mice Transduce->Irradiate Transplant 4. Transplant Transduced Cells into Recipients Irradiate->Transplant Establish 5. Monitor for Disease Establishment Transplant->Establish Randomize 6. Randomize Mice into Treatment & Vehicle Groups Establish->Randomize Treat 7. Daily Oral Administration (Fedratinib or Vehicle) Randomize->Treat Monitor 8. In-life Monitoring (Blood Counts, Spleen Size) Treat->Monitor Euthanize 9. Euthanize & Collect Tissues (Spleen, Bone Marrow, Liver) Monitor->Euthanize Analyze 10. Histopathology, Flow Cytometry, Spleen Weight Analysis Euthanize->Analyze

Caption: Experimental workflow for in vivo evaluation of fedratinib. (Max-Width: 760px)

Conclusion

This compound is a selective JAK2 inhibitor that effectively targets the pathogenic mechanism of myelofibrosis by suppressing the hyperactive JAK/STAT signaling pathway in hematopoietic cells. This leads to a reduction in the proliferation of the malignant clone, induction of apoptosis, and amelioration of key disease features such as splenomegaly and bone marrow fibrosis.[4][5] Preclinical data indicate that while fedratinib can reduce the burden of malignant progenitor cells, particularly in the spleen, it may not fully eradicate the quiescent, disease-propagating hematopoietic stem cell population responsible for the disease.[11][14] Its impact on the bone marrow microenvironment, including the inhibition of fibrosis and effects on mesenchymal stem cells, further contributes to its therapeutic profile.[5][17] Understanding these distinct effects on different stem and progenitor cell compartments is crucial for optimizing its clinical use and developing future combination therapies aimed at achieving deeper, more durable remissions.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by Fedratinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426) hydrochloride, marketed under the brand name Inrebic, is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2).[1][2] It is approved for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis (MF).[3] Myelofibrosis is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms, driven primarily by the dysregulation of the JAK/STAT signaling pathway.[2][4] This technical guide provides a comprehensive overview of the core cellular pathways modulated by fedratinib, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to elucidate its mechanism of action.

Core Mechanism of Action: Selective JAK2 Inhibition

Fedratinib functions as an ATP-competitive inhibitor that binds to the kinase domain of JAK2, preventing its phosphorylation and subsequent activation.[2][5] This inhibition is highly selective for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[4][6][7] The constitutive activation of the JAK-STAT pathway, often due to mutations like JAK2V617F found in a majority of MPN patients, is a central driver of the disease, leading to uncontrolled cell proliferation and survival.[2][5][7] Fedratinib effectively abrogates this aberrant signaling in both wild-type and mutationally activated JAK2 contexts.[2][5]

By inhibiting JAK2, fedratinib disrupts downstream signaling cascades, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][8] This interruption of the JAK/STAT pathway leads to the inhibition of malignant cell proliferation and the induction of apoptosis.[5][6] Furthermore, fedratinib treatment has been shown to reduce the production of pro-inflammatory and pro-fibrotic cytokines, contributing to the alleviation of bone marrow fibrosis and symptoms like splenomegaly.[5][9]

Quantitative Data: Kinase Inhibition and Cellular Effects

The potency and selectivity of fedratinib have been extensively characterized in preclinical studies. The following tables summarize key quantitative data regarding its inhibitory activity against various kinases and its effects on cellular proliferation and clinical endpoints.

Table 1: Fedratinib Kinase Inhibitory Activity (IC50)

KinaseIC50 (nM)Fold Selectivity vs. JAK2Reference(s)
JAK231x[4][6][10]
JAK2V617F31x[6][10]
JAK1~105~35x[4][6][10]
JAK3~1002~334x[6][10][11]
TYK2~405~135x[4]
FLT315 - 255-8.3x[4][6][11]
RET17 - 485.7-16x[6][11]
BRD4~130~43x[4]

Table 2: Fedratinib Cellular Activity (IC50)

Cell LineGenotypeIC50 (nM)Reference(s)
HELJAK2V617F300 - 305[6][10][12]
Ba/F3 JAK2V617FMurine pro-B cells expressing human JAK2V617F270 - 300[6][10]
Ba/F3 (parental)~420[6][10]
HMC-1.1KITV560G740[6]
HMC-1.2KITD816V, KITV560G407[6]
Ruxolitinib-resistant JAK2 V617F BaF3650[9]
Ruxolitinib-sensitive JAK2 V617F BaF31552[9]

Table 3: Clinical Efficacy of Fedratinib in Myelofibrosis

Clinical EndpointPatient PopulationResponse RateReference(s)
Spleen Volume Reduction (≥35%)JAKARTA (Ruxolitinib-naïve)36% (Fedratinib 400 mg) vs. 0% (Placebo)[13]
Spleen Volume Reduction (≥35%)JAKARTA2 (Ruxolitinib-resistant/intolerant)36%[13]
Symptom Response RateJAKARTA2 (Ruxolitinib-resistant/intolerant)39%[13]
Spleen Volume Reduction (≥35%)FREEDOM2 (Previously treated with Ruxolitinib)35.8% (Fedratinib) vs. 6.0% (Best Available Therapy)[14]
Symptom Response RateFREEDOM2 (Previously treated with Ruxolitinib)34.1% (Fedratinib) vs. 16.9% (Best Available Therapy)[14]
Spleen Size Reduction (≥50%)Real-world (post-Ruxolitinib)26.8% by month 6[15]

Signaling Pathways Modulated by Fedratinib

The primary signaling pathway modulated by fedratinib is the JAK/STAT pathway. However, its inhibitory effects on other kinases such as FLT3 and RET, as well as the epigenetic reader BRD4, indicate a broader spectrum of activity.

JAK/STAT Signaling Pathway

The canonical JAK/STAT pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[5] In myeloproliferative neoplasms, mutations such as JAK2V617F lead to constitutive, cytokine-independent activation of this pathway.[5] Fedratinib directly inhibits the kinase activity of both wild-type and mutated JAK2, thereby blocking the downstream phosphorylation of STAT3 and STAT5.[2][16]

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Survival) pSTAT_dimer->GeneExpression Translocates & Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Kinase_Assay_Workflow start Start prepare Prepare Kinase, ATP, Substrate, and Fedratinib dilutions start->prepare incubate Incubate components prepare->incubate measure Measure Kinase Activity incubate->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

References

Fedratinib Hydrochloride and Its Impact on Cytokine Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fedratinib (B1684426) hydrochloride, a selective inhibitor of Janus kinase 2 (JAK2), has emerged as a critical therapeutic agent in the management of myeloproliferative neoplasms, particularly myelofibrosis.[1][2] Its mechanism of action is intrinsically linked to the modulation of cytokine signaling pathways, primarily the JAK/STAT cascade, which is often dysregulated in these disorders.[3][4] This technical guide provides an in-depth analysis of fedratinib's core mechanism, its quantitative impact on kinase activity and cellular processes, and its modulatory effects on a broad spectrum of cytokines. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: Selective JAK2 Inhibition

Fedratinib is a potent, ATP-competitive inhibitor of JAK2, demonstrating significant selectivity for JAK2 over other members of the Janus kinase family (JAK1, JAK3, and TYK2).[5][6][7] In normal physiology, the JAK/STAT pathway is activated by the binding of cytokines and growth factors to their corresponding receptors, leading to the trans-phosphorylation and activation of receptor-associated JAKs.[3][8] Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[3][9]

In myeloproliferative neoplasms, mutations such as JAK2 V617F lead to constitutive activation of the JAK/STAT pathway, driving uncontrolled cell growth and the production of inflammatory cytokines.[1][3] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity.[3] This action blocks the downstream signaling cascade, primarily preventing the phosphorylation and activation of STAT3 and STAT5.[10][11][12] The therapeutic consequences of this inhibition include the suppression of malignant hematopoietic cell proliferation, induction of apoptosis in neoplastic cells, and a reduction in the inflammatory cytokine milieu that contributes to the symptoms and pathology of myelofibrosis.[1][11]

Beyond its primary target, fedratinib also exhibits inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and has been noted to inhibit the BET family of proteins, including BRD4.[5][13] This broader kinase inhibitory profile may contribute to its efficacy, particularly in patients who have been previously exposed to other JAK inhibitors.[14][15]

Quantitative Data on Fedratinib's Inhibitory Activity

The potency and selectivity of fedratinib have been quantified in various preclinical studies. The following tables summarize key data on its inhibitory effects on kinases and cellular proliferation.

Table 1: In Vitro Kinase Inhibition by Fedratinib

Kinase TargetIC50 (nM)Selectivity vs. JAK2Reference(s)
JAK2 ~3 - [5][6][7]
JAK2 V617F~3-[6][16]
JAK1~105~35-fold[5][6]
JAK3>1000>300-fold[5][6]
TYK2~405~135-fold[5]
FLT315-[5][6]
Ret48-[5][6]
BRD4~130-[5]

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays.

Table 2: Anti-Proliferative Activity of Fedratinib in Cell Lines

Cell LineCell TypeRelevant Mutation(s)IC50 (nM)Reference(s)
HELHuman ErythroleukemiaJAK2 V617F~300-305[6][7][16]
Ba/F3-JAK2V617FMurine Pro-B (transfected)JAK2 V617F~270-300[6][7][16]
HMC-1.2Human Mast CellKIT D816V, KIT V560G407[7]
HMC-1.1Human Mast CellKIT V560G740[7]

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Impact on Cytokine Signaling and Levels

Fedratinib treatment leads to significant alterations in the cytokine profiles of patients with myelofibrosis, generally characterized by a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[14][15] These changes have been shown to correlate with clinical responses, such as spleen volume reduction.[14][17]

Table 3: Fedratinib-Induced Changes in Cytokine Levels in Myelofibrosis Patients

CytokineChange with Fedratinib TreatmentAssociated with Clinical ResponseReference(s)
Pro-inflammatory Cytokines
IL-12(p70)DecreasedNot specified[18]
GM-CSFDecreasedNot specified[18]
EN-RAGEDecreasedYes[14]
IL-16DecreasedYes[14]
IL-18DecreasedYes[14]
IL-1RADecreasedYes[14]
TIMP-1DecreasedYes[14]
TNFR2DecreasedYes[14]
MPODecreasedYes[14]
VCAM1DecreasedYes[14]
VEGFDecreasedYes[14]
TNF-αDecreasedYes[11][17]
C-Reactive Protein (CRP)DecreasedYes
Anti-inflammatory Cytokines
AdiponectinIncreasedYes[11][14][17]
Other Cytokines/Proteins
Erythropoietin (EPO)IncreasedYes[14]
FerritinIncreasedYes[14]
Carcinoembryonic Antigen (CEA)IncreasedYes[14]
CCL18Not specifiedYes[14]
HaptoglobinNot specifiedYes[14]
MMP2IncreasedYes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of fedratinib.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

  • Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. When both are bound to the kinase, a high FRET signal is produced. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[10][17]

  • Materials:

    • Recombinant JAK2 enzyme (tagged, e.g., with His or GST)

    • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-His)

    • Kinase Tracer (e.g., Tracer 236)

    • Fedratinib (or other test compounds) serially diluted in DMSO

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

    • Plate reader capable of time-resolved fluorescence detection (e.g., excitation at ~340 nm, emission at ~615 nm and ~665 nm)

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of fedratinib in 100% DMSO. Further dilute these into kinase buffer to achieve the desired final concentrations (typically in a 3X or 4X intermediate dilution).

    • Reagent Preparation: Prepare a 2X or 3X solution of the JAK2 enzyme and the Eu-anti-tag antibody in kinase buffer. Prepare a separate 2X or 3X solution of the Kinase Tracer in kinase buffer.

    • Assay Assembly: In a 384-well plate, add the following in order:

      • Test compound or DMSO vehicle control.

      • Kinase/antibody mixture.

      • Tracer solution.

    • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (derived from the emission ratio) against the logarithm of the fedratinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11]

Cellular STAT3 Phosphorylation Assay (Western Blot)

This method assesses the ability of fedratinib to inhibit the phosphorylation of STAT3 in a cellular context.

  • Principle: Cells are treated with fedratinib, and the total protein is extracted. Western blotting uses gel electrophoresis to separate proteins by size, which are then transferred to a membrane and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. The relative amount of p-STAT3 is a measure of JAK2 activity in the cells.[5][6][7][14]

  • Materials:

    • JAK2 V617F-positive cell line (e.g., HEL cells)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Fedratinib diluted in culture medium

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: rabbit anti-p-STAT3 (Tyr705), rabbit anti-total STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated anti-rabbit secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Culture and Treatment: Seed HEL cells in a multi-well plate. Treat the cells with various concentrations of fedratinib or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

    • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against p-STAT3 (e.g., at a 1:1000 dilution) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed sequentially for total STAT3 and the loading control.

    • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition to determine the extent of inhibition.[6]

Cytokine Quantification (Multiplex Immunoassay)

This protocol describes the general procedure for measuring multiple cytokine levels in patient serum using a platform like the Rules-Based Medicine (RBM) HumanMAP® v.2.0 panel.

  • Principle: This assay uses a multiplexed immunoassay platform (e.g., Luminex xMAP technology) where microscopic beads, each coated with a specific capture antibody for a different cytokine, are used. The beads are incubated with the sample, followed by a biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter. The beads are then analyzed by a flow cytometer that identifies each bead by its internal color code and quantifies the amount of bound cytokine by the intensity of the PE signal.[14][15]

  • Materials:

    • Patient serum samples (collected at baseline and post-treatment)

    • RBM HumanMAP® v.2.0 assay kit (or similar multiplex immunoassay kit)

    • Assay plate (e.g., 96-well filter plate)

    • Wash buffer

    • Luminex-based analyzer

  • Procedure (General):

    • Sample Preparation: Thaw patient serum samples on ice. Centrifuge to pellet any debris.

    • Assay Plate Preparation: Pre-wet the filter plate with wash buffer.

    • Incubation with Capture Beads: Add the mixture of antibody-coupled beads to each well, followed by the patient samples, standards, and controls. Incubate the plate on a shaker to allow the cytokines to bind to the capture antibodies.

    • Washing: Wash the plate to remove unbound materials.

    • Incubation with Detection Antibody: Add the biotinylated detection antibody cocktail to each well and incubate to form the antibody-analyte-antibody "sandwich".

    • Washing: Wash the plate again.

    • Incubation with Reporter: Add streptavidin-PE to each well and incubate. This will bind to the biotinylated detection antibodies.

    • Washing and Resuspension: Perform a final wash and resuspend the beads in sheath fluid.

    • Data Acquisition: Acquire data on a Luminex analyzer. The instrument will measure the median fluorescence intensity (MFI) for each cytokine in each sample.

    • Data Analysis: Generate standard curves for each analyte. Use these curves to convert the MFI values of the patient samples into cytokine concentrations (e.g., in pg/mL). Perform statistical analysis to compare pre- and post-treatment cytokine levels.[14]

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows discussed in this guide.

Fedratinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:r1 1. Binding JAK2 JAK2 Receptor:r2->JAK2 2. Activation pJAK2 p-JAK2 (Active) JAK2->pJAK2 3. Autophosphorylation STAT STAT pJAK2->STAT 4. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA Target Gene Transcription pSTAT_dimer->DNA 6. Nuclear Translocation & Gene Regulation Fedratinib Fedratinib Fedratinib->pJAK2 Inhibition

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.

Western_Blot_Workflow A 1. Cell Treatment (e.g., HEL cells + Fedratinib) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Detection & Analysis A 1. Serial Dilution of Fedratinib C 3. Add Reagents to 384-well Plate (Compound -> Kinase/Ab -> Tracer) A->C B 2. Prepare Kinase/Antibody and Tracer Solutions B->C D 4. Incubate (e.g., 60 min) C->D E 5. Read TR-FRET Signal (615nm & 665nm) D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for a TR-FRET kinase binding assay.

Conclusion

Fedratinib hydrochloride is a selective JAK2 inhibitor that exerts its therapeutic effect by directly suppressing the constitutively active JAK/STAT signaling pathway central to the pathophysiology of myelofibrosis. This inhibition leads to a significant reduction in the proliferation of malignant cells and a favorable modulation of the cytokine environment, decreasing levels of pro-inflammatory cytokines and increasing anti-inflammatory mediators. The quantitative data from in vitro and cellular assays, combined with clinical biomarker studies, provide a robust characterization of its mechanism of action. The detailed protocols and visual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of targeting cytokine signaling pathways.

References

Methodological & Application

Application Notes and Protocols for Fedratinib Hydrochloride Studies in Murine Models of Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fedratinib (B1684426) hydrochloride in preclinical murine models of myelofibrosis (MF). Myelofibrosis is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and abnormal blood cell counts.[1] The constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a key driver of the disease.[2][3][4] Fedratinib is a selective inhibitor of JAK2, a critical component of this pathway.[2][5][6] Preclinical studies in various mouse models of MF have demonstrated the efficacy of fedratinib in ameliorating disease phenotypes.[1][5]

Murine Models of Myelofibrosis

Several murine models have been developed to recapitulate the key features of human myelofibrosis and are instrumental in evaluating the efficacy of therapeutic agents like Fedratinib.

1. JAK2V617F Retroviral Transplantation Model: This is a widely used model that effectively mimics human myelofibrosis.[7] It involves the retroviral transduction of donor mouse bone marrow cells with the human JAK2V617F mutation, followed by transplantation into irradiated recipient mice.[7] This model develops key features of MF, including splenomegaly, leukocytosis, and bone marrow fibrosis.[8][9]

2. JAK2V617F Knock-in Models: In these genetically engineered models, the Jak2V617F mutation is expressed from the endogenous Jak2 locus, providing a more physiologically relevant representation of the disease.[5][10] While these models also develop an MPN phenotype, the effect of Fedratinib on the mutant allele burden may differ from the retroviral model.[5][9]

3. Post-Polycythemia Vera (PPMF) and Post-Essential Thrombocythemia (PTMF) Myelofibrosis Models: These models are generated from JAK2V617F knock-in mice or through continuous MPL activation to mimic the progression of polycythemia vera (PV) or essential thrombocythemia (ET) to secondary myelofibrosis.[8] They are valuable for studying the efficacy of Fedratinib in different stages and severities of the disease.[8]

4. GATA1 low-expression Model: This model is based on a hypomorphic mutation in the Gata1 gene, leading to reduced expression of the GATA1 transcription factor in megakaryocytes.[11] These mice develop a myelofibrotic phenotype that recapitulates features of primary myelofibrosis (PMF) and exhibit an activated TPO/JAK2 pathway.[11][12][13] This model is useful for studying aspects of myelofibrosis that may be independent of the common driver mutations.

Mechanism of Action of Fedratinib

Fedratinib is a potent and selective inhibitor of JAK2.[5][6] The JAK-STAT signaling pathway is crucial for the regulation of hematopoiesis and immune responses.[3] In myelofibrosis, mutations such as JAK2V617F lead to the constitutive, cytokine-independent activation of the JAK-STAT pathway.[6][14] This aberrant signaling drives the proliferation of malignant hematopoietic cells and the production of pro-inflammatory cytokines that contribute to bone marrow fibrosis.[2][6]

Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity.[6] By blocking JAK2, Fedratinib prevents the downstream phosphorylation and activation of STAT proteins, primarily STAT3 and STAT5.[2][7] This interruption of the JAK/STAT cascade leads to the inhibition of malignant cell proliferation and the induction of apoptosis.[2]

Fedratinib_Mechanism_of_Action cluster_cell Hematopoietic Cell cluster_nucleus Gene Transcription Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 (V617F) Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Proliferation Cell Proliferation & Survival Genes Fedratinib Fedratinib Fedratinib->JAK2 Inhibition

Figure 1: Mechanism of action of Fedratinib in the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies of Fedratinib in different murine models of myelofibrosis.

Table 1: Efficacy of Fedratinib in JAK2V617F Murine Models

Murine ModelTreatment GroupDose and DurationChange in White Blood Cell (WBC) CountChange in Platelet CountChange in Hematocrit (%)Spleen Weight ReductionReference
JAK2V617F Retroviral TransplantFedratinib120 mg/kg/day, 21 daysReduced to near normal levelsNormalizedIncreased towards normalSignificantly reduced[1]
JAK2V617F Retroviral ModelFedratinibNot SpecifiedReducedNot SpecifiedNot SpecifiedReduced[10]
JAK2V617F Knock-in ModelFedratinibNot SpecifiedReducedNot SpecifiedNot SpecifiedReduced[10]

Table 2: Efficacy of Fedratinib in Post-PV and Post-ET Myelofibrosis Murine Models

Murine ModelTreatment GroupDose and DurationEffect on Bone Marrow FibrosisEffect on OsteosclerosisReference
Post-PV Myelofibrosis (PPMF)Fedratinib100-150 mg/kg/day, ~10 weeksComplete blockadeComplete blockade[8][10]
Post-ET Myelofibrosis (PTMF)Fedratinib150 mg/kg/day (MTD)No effectNo effect[8][10]

Table 3: Fedratinib Dosage and Administration in Various Murine Models

Mouse ModelDosage (mg/kg)Route of AdministrationVehicleDosing ScheduleReference
Polycythemia Vera (PV)60-190Oral Gavage0.5% methylcellulose (B11928114), 0.05% Tween 80 in waterOnce daily for 15 weeks[8][10]
Post-PV Myelofibrosis (PPMF)100-150Oral Gavage0.5% methylcellulose, 0.05% Tween 80 in waterOnce daily for ~10 weeks[8][10]
Post-ET Myelofibrosis (PTMF)150 (MTD)Oral Gavage0.5% methylcellulose, 0.05% Tween 80 in waterOnce daily[8][10]
Hemophagocytic Lymphohistiocytosis (HLH)60Oral Gavage0.5% methylcelluloseTwice daily for 5-6 days[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Fedratinib in murine models of myelofibrosis.

Protocol 1: Fedratinib Formulation and Administration by Oral Gavage

Materials:

  • Fedratinib hydrochloride powder

  • Vehicle: 0.5% methylcellulose with 0.05% Tween 80 in sterile water[8][10][15]

  • Sterile conical tubes

  • Vortex mixer and/or sonicator

  • Stir plate (optional)

  • 1 mL syringes

  • Ball-tipped oral gavage needles (appropriate size for mice)

Procedure:

  • Preparation of Fedratinib Suspension: a. Calculate the total amount of Fedratinib required for the study. b. Accurately weigh the Fedratinib powder and place it in a sterile conical tube. c. Add the calculated volume of the vehicle to the tube. d. Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.[15] Sonication can be used to improve homogeneity for poorly soluble compounds. e. Maintain the suspension under continuous agitation (e.g., on a stir plate or by frequent vortexing) to prevent the compound from settling during dosing.[15]

  • Oral Gavage Administration: a. Weigh each mouse immediately before dosing for accurate dose calculation. The maximum recommended gavage volume is 10 mL/kg.[15] b. Calculate the required volume of the Fedratinib suspension for each mouse. c. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle. d. Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line. e. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate. f. The needle should slide smoothly down the esophagus. If resistance is met, withdraw and reposition immediately. Never apply force. [15] g. Once the needle is in the correct position, dispense the suspension smoothly and steadily. h. Withdraw the needle gently. i. Return the mouse to its cage and monitor for any immediate signs of distress for 5-10 minutes.[15]

Protocol 2: Generation of a JAK2V617F Retroviral Mouse Model of Myelofibrosis

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., C57BL/6)

  • Retroviral vector encoding human JAK2V617F (e.g., MSCV-IRES-GFP-JAK2V617F)

  • Viral packaging cell line

  • Bone marrow harvesting tools (syringes, needles, mortar and pestle)

  • Cell culture reagents

  • Irradiation source

Procedure:

  • Retrovirus Production: Transfect the packaging cell line with the retroviral vector to produce viral particles.

  • Bone Marrow Harvest: Harvest bone marrow from the femurs and tibias of donor mice.[7]

  • Retroviral Transduction: Transduce the harvested bone marrow cells with the JAK2V617F-containing retrovirus.

  • Recipient Mouse Preparation: Irradiate recipient mice to ablate their native hematopoietic system.

  • Bone Marrow Transplantation: Transplant the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.[7]

  • Disease Establishment and Monitoring: Allow sufficient time for the disease to establish, monitoring the mice for signs of myelofibrosis.

Experimental_Workflow cluster_model Model Generation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Donor Donor Mice BM_Harvest Bone Marrow Harvest Donor->BM_Harvest Transduction Retroviral Transduction (JAK2V617F) BM_Harvest->Transduction Transplant Bone Marrow Transplant Transduction->Transplant Recipient Recipient Mice Irradiation Irradiation Recipient->Irradiation Irradiation->Transplant Disease Disease Establishment Transplant->Disease Treatment Treatment Initiation (Fedratinib or Vehicle) Disease->Treatment Monitoring Daily Health Monitoring (Weight, Clinical Signs) Treatment->Monitoring Blood_Collection Periodic Blood Collection (CBC, PK/PD) Monitoring->Blood_Collection Endpoint Euthanasia & Tissue Collection Blood_Collection->Endpoint Spleen Spleen Weight & Histology Endpoint->Spleen BM Bone Marrow Histology (Fibrosis Staining) Endpoint->BM Molecular Molecular Analysis (pSTAT, Allele Burden) Endpoint->Molecular

Figure 2: General experimental workflow for Fedratinib efficacy studies in a murine model of myelofibrosis.
Protocol 3: Assessment of Efficacy Endpoints

1. Complete Blood Counts (CBC):

  • Collect peripheral blood from the tail vein or retro-orbital sinus at regular intervals.

  • Analyze CBC using an automated hematology analyzer.

2. Spleen Size and Weight:

  • At the study endpoint, euthanize the mice and carefully dissect the spleens.

  • Measure the length and width of the spleens.

  • Weigh the spleens.[7]

3. Bone Marrow and Spleen Histology:

  • Fix bone marrow (femurs) and spleens in 10% neutral buffered formalin.

  • Decalcify femurs.

  • Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and with reticulin (B1181520) or Masson's trichrome stain to assess fibrosis.

4. Pharmacodynamic Assessment of JAK/STAT Pathway Inhibition (pSTAT Analysis):

  • Western Blot: a. At a specified time after the final Fedratinib dose, euthanize mice and harvest spleens or bone marrow. b. Prepare protein lysates from the tissues. c. Separate proteins by SDS-PAGE and transfer to a membrane. d. Probe the membrane with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3.[7] e. Use appropriate secondary antibodies for detection and quantify protein bands.

  • Flow Cytometry: a. Prepare single-cell suspensions from the spleen or bone marrow. b. Fix and permeabilize the cells. c. Stain the cells with fluorescently labeled antibodies against cell surface markers (to identify specific cell populations) and intracellular pSTAT3. d. Analyze the cells by flow cytometry to quantify the level of pSTAT3 in different cell populations.[7]

Safety and Handling

  • Handle Fedratinib powder in a ventilated enclosure (e.g., a fume hood) to prevent inhalation.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, at all times.

  • All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.

  • Monitor animals regularly for any adverse effects, including changes in body weight, food and water intake, and clinical signs of toxicity.[15]

References

Application Notes and Protocols for Fedratinib Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426), a selective inhibitor of Janus kinase 2 (JAK2), is a critical area of investigation in myeloproliferative neoplasms and other malignancies.[1][2] Its therapeutic effects are primarily mediated through the disruption of the JAK/STAT signaling pathway, a key cascade in cell proliferation and survival.[3] This document provides detailed protocols for the preparation and administration of fedratinib hydrochloride for in vivo animal studies, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound

This compound is a white to off-white powder.[4] A crucial characteristic of this compound is its pH-dependent solubility. It is freely soluble under acidic conditions (>100 mg/mL at pH 1) but is practically insoluble in neutral aqueous environments (4 mcg/mL at pH 7.4).[5][6] The compound is also soluble in DMSO.[7]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular FormulaC₂₇H₄₀Cl₂N₆O₄S[7]
Molecular Weight615.6 g/mol [7]
AppearanceWhite to off-white powder[4]
Melting Point218°C[4]
Solubility (pH 1.1)112 mg/mL[4]
Solubility (pH 7.2)0.004 mg/mL[4]
Solubility (pH 7.4)4 µg/mL[7]
SolubilitySoluble in DMSO[7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details the preparation of a this compound suspension for oral administration in rodents, a common route for preclinical efficacy studies.[8][9] Due to its poor solubility in neutral pH, a suspension is the preferred formulation for in vivo studies.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (MC) in sterile water. Alternatively, a vehicle containing 40% PEG300, 5% Tween 80, and 55% water can be used.[8][10]

  • Sterile water for injection or deionized water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Volumetric flasks and graduated cylinders

  • Storage vials

Procedure:

  • Calculate the required amount of this compound and vehicle. The calculation should be based on the desired dose (e.g., mg/kg), the dosing volume (e.g., 10 mL/kg), and the number and weight of the animals.[11]

  • Prepare the 0.5% methylcellulose vehicle.

    • Heat about one-third of the total required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring continuously to avoid clumping.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Weigh the calculated amount of this compound powder.

  • Triturate the powder (optional but recommended). If the particle size of the fedratinib powder is large, gently grind it in a mortar and pestle to a fine, uniform powder. This will aid in creating a more stable and homogenous suspension.

  • Prepare the suspension.

    • Gradually add a small amount of the prepared vehicle to the fedratinib powder and triturate to form a smooth paste.

    • Slowly add the remaining vehicle while continuously stirring with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Store the formulation. Store the prepared suspension in appropriately labeled vials at 2-8°C. It is recommended to prepare the formulation fresh before each use for optimal results.[10] Before each administration, ensure the suspension is brought to room temperature and vortexed or stirred thoroughly to ensure homogeneity.

Table 2: Example Dosing Calculations for a 25g Mouse

ParameterValue
Desired Dose60 mg/kg
Animal Weight25 g (0.025 kg)
Total Drug Needed per Animal1.5 mg (60 mg/kg * 0.025 kg)
Dosing Volume10 mL/kg
Volume to Administer per Animal0.25 mL (10 mL/kg * 0.025 kg)
Concentration of Formulation6 mg/mL (1.5 mg / 0.25 mL)
Protocol 2: Administration of this compound by Oral Gavage in Mice

Oral gavage is a standard method for precise oral dosing in rodents.[12]

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches for mice)[12]

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Proper restraint is crucial for a successful and safe gavage procedure.[13] Acclimate the animals to handling prior to the experiment.[13] Gently scruff the mouse to immobilize the head and body.

  • Measure the Gavage Needle Length: Before the first use, measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib or the xiphoid process.[11][14] Mark the needle to ensure it is not inserted too far, which could cause perforation of the esophagus or stomach.[11][12]

  • Prepare the Dose: Bring the fedratinib formulation to room temperature and vortex thoroughly to ensure a uniform suspension. Draw the calculated dose volume into the syringe.

  • Administration:

    • With the mouse securely restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus.[12]

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert.[12]

    • Once the needle is in the correct position, dispense the formulation slowly and steadily.

    • Gently remove the needle along the same path of insertion.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes after dosing.[12][15] Continue to monitor the animals daily for any signs of toxicity, such as weight loss or changes in behavior.[8]

Signaling Pathway and Experimental Workflow

Fedratinib primarily targets the JAK2 kinase, leading to the inhibition of the downstream STAT3 signaling pathway.[16][17][18] This inhibition blocks the transcription of genes involved in cell proliferation and survival.

Fedratinib_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits

Caption: Fedratinib inhibits the JAK2/STAT3 signaling pathway.

The following diagram illustrates the general workflow for preparing and administering this compound in animal studies.

Fedratinib_Dose_Prep_Workflow start Start: Experimental Design calc Calculate Drug and Vehicle Amounts start->calc prep_vehicle Prepare Vehicle (e.g., 0.5% Methylcellulose) calc->prep_vehicle weigh_drug Weigh Fedratinib HCl calc->weigh_drug prepare_suspension Prepare Homogenous Suspension prep_vehicle->prepare_suspension weigh_drug->prepare_suspension dose_animal Administer via Oral Gavage prepare_suspension->dose_animal monitor Monitor Animal Health and Toxicity dose_animal->monitor end End: Efficacy Assessment monitor->end

Caption: Workflow for fedratinib dose preparation and administration.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-STAT3 Following Fedratinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib hydrochloride, an orally bioavailable inhibitor of Janus kinase 2 (JAK2), is a critical therapeutic agent in the treatment of myeloproliferative neoplasms.[1][2][3] Its mechanism of action is centered on the inhibition of the JAK/STAT signaling pathway, which is often constitutively activated in various cancers.[4][5] The binding of cytokines or growth factors to their receptors activates JAK2, leading to its autophosphorylation and the subsequent phosphorylation of Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3.[1] Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.[1][5] Fedratinib competitively binds to the ATP-binding site of JAK2, preventing its kinase activity and consequently blocking the phosphorylation of downstream targets like STAT3.[1][3][5]

This document provides detailed application notes and a comprehensive protocol for the analysis of STAT3 phosphorylation at tyrosine 705 (p-STAT3 Tyr705) using Western blotting in response to treatment with this compound. This technique is fundamental for assessing the pharmacodynamic effects of Fedratinib and confirming its on-target activity in preclinical and clinical research.

Data Presentation: Quantitative Analysis of p-STAT3 Inhibition

The following table summarizes representative quantitative data from Western blot analysis demonstrating the dose-dependent inhibition of STAT3 phosphorylation by Fedratinib in a relevant cell line. Data is presented as the relative densitometric intensity of the p-STAT3 band normalized to total STAT3.

Treatment GroupConcentration (µM)Relative p-STAT3/Total STAT3 Ratio (Normalized to Control)
Vehicle Control (DMSO)01.00
Fedratinib0.50.65
Fedratinib1.00.32
Fedratinib2.00.11
Fedratinib5.00.05[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Fedratinib-inhibited JAK2/STAT3 signaling pathway and the general experimental workflow for the Western blot analysis of p-STAT3.

Fedratinib_JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization GeneExpression Gene Expression (Proliferation, Survival) pSTAT3_dimer->GeneExpression Nuclear Translocation Fedratinib Fedratinib Hydrochloride Fedratinib->pJAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Treat with Fedratinib or Vehicle B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + inhibitors A->B C 3. Protein Quantification - BCA or Bradford Assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Blocking - Block with 5% BSA or non-fat milk E->F G 7. Primary Antibody Incubation - Anti-p-STAT3 (Tyr705) F->G H 8. Secondary Antibody Incubation - HRP-conjugated secondary antibody G->H I 9. Detection - Chemiluminescence (ECL) H->I J 10. Stripping & Re-probing - Strip membrane - Probe for Total STAT3 and Loading Control I->J K 11. Data Analysis - Densitometry - Normalize p-STAT3 to Total STAT3 J->K

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cell line with active JAK/STAT signaling (e.g., HEL cells, TNBC cells).[6][7]

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Medium and Supplements: As required for the specific cell line.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails immediately before use.[8][9][10]

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4x): Containing SDS and a reducing agent.

  • SDS-Polyacrylamide Gels: Appropriate percentage for resolving proteins around 86-92 kDa.[11][12]

  • Running Buffer (1x): Tris/Glycine/SDS.

  • Transfer Buffer: For wet or semi-dry transfer.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]

  • Primary Antibodies:

    • Rabbit anti-p-STAT3 (Tyr705): Typical dilution 1:1000.[12][13]

    • Rabbit or Mouse anti-Total STAT3: Typical dilution 1:1000.[12][13]

    • Loading Control Antibody (e.g., anti-β-actin, anti-GAPDH): Typical dilution 1:1000 - 1:5000.[12]

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG: Typical dilution 1:2000 - 1:5000.[12]

    • HRP-conjugated anti-mouse IgG: Typical dilution 1:2000 - 1:5000.

  • Chemiluminescent Substrate (ECL).

  • Stripping Buffer (optional). [9]

Protocol

1. Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starve the cells in serum-free or low-serum medium for a specified period if necessary to reduce basal signaling.

  • Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 12, 24 hours).[6][12]

2. Cell Lysis and Protein Extraction [8][9]

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Completely aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[8]

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE [8][12]

  • Mix a specific amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer to a final 1x concentration.

  • Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load the samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

5. Protein Transfer [9][14]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S solution.

6. Blocking and Antibody Incubation [9][12]

  • Wash the membrane briefly with TBST.

  • Block the membrane with blocking buffer (5% BSA is often recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Chemiluminescent Detection [9]

  • Prepare the ECL substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

8. Stripping and Re-probing [8][9]

  • After imaging for p-STAT3, the membrane can be stripped to remove the bound antibodies.

  • Wash the membrane in TBST and then incubate in a stripping buffer according to the manufacturer's protocol.

  • Wash the membrane extensively with TBST.

  • Block the membrane again for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against total STAT3 overnight at 4°C.

  • Repeat the secondary antibody incubation, washing, and detection steps as described above.

  • If necessary, the membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH.

9. Data Analysis [9][12]

  • Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation. Further normalization to the loading control can be performed to account for any loading inaccuracies.

  • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes: Determining the IC50 of Fedratinib Hydrochloride Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fedratinib hydrochloride is a potent and selective oral inhibitor of Janus-associated kinase 2 (JAK2), a critical component of the JAK/STAT signaling pathway.[1][2][3] Dysregulation of this pathway, often due to mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), including myelofibrosis.[1][3] Fedratinib inhibits both wild-type and mutationally activated JAK2, thereby blocking downstream signaling and impeding the proliferation of malignant cells.[1][3]

A crucial parameter in the preclinical evaluation of any therapeutic agent is the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of a drug required to inhibit a specific biological process by 50% and is a key measure of the drug's potency.[4][5] This document provides detailed protocols for determining the IC50 of this compound in relevant cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Principle of Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[6] The amount of insoluble formazan generated is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells. The reagent lyses cells to release ATP, which in the presence of luciferase and luciferin, generates a luminescent signal that is proportional to the number of viable cells in culture.[7][8]

Fedratinib's Mechanism of Action

Fedratinib exerts its therapeutic effect by binding to the ATP-binding site of the JAK2 kinase domain, which inhibits its phosphorylation activity.[1] This action prevents the subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3][9] The interruption of this signaling cascade suppresses the transcription of genes involved in cell proliferation and survival, leading to an induction of apoptosis in malignant cells.[1][3]

Fedratinib_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Gene Gene Transcription STAT_P->Gene Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.

Experimental Protocols

General Materials & Reagents
  • This compound (appropriate supplier)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Relevant cancer cell lines (e.g., HEL, SET-2, or other JAK2-dependent lines)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, 96-well flat-bottom plates (clear for MTT, opaque-white for CellTiter-Glo)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[10]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipettes, sterile tips

  • Microplate reader (absorbance and luminescence capabilities)

  • Humidified incubator (37°C, 5% CO2)

Protocol 1: MTT Assay for Fedratinib IC50 Determination

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Fedratinib incubate1->treat incubate2 4. Incubate (e.g., 72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent to each well incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals with DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine the optimal seeding density for your cell line to ensure they are approximately 70-80% confluent at the end of the experiment. This typically ranges from 1,000 to 10,000 cells per well.[6]

    • Seed 100 µL of the cell suspension into each well of a clear 96-well plate. Fill edge wells with sterile PBS to minimize evaporation.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to create a range of treatment concentrations. A common approach is to prepare 2x concentrated drug solutions.

    • After overnight incubation, carefully remove the medium from the wells and add 100 µL of the corresponding Fedratinib dilution.

    • Include control wells:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

      • Blank Control: Medium only (no cells).

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Formazan Solubilization:

    • Carefully aspirate the culture medium without disturbing the purple formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[6][10]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[11][12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

Protocol 2: CellTiter-Glo® Assay for Fedratinib IC50 Determination

CTG_Workflow start Start seed 1. Seed Cells in opaque 96-well plate start->seed incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat with Serial Dilutions of Fedratinib incubate1->treat incubate2 4. Incubate (e.g., 72 hours) treat->incubate2 equilibrate 5. Equilibrate Plate to Room Temperature incubate2->equilibrate add_ctg 6. Add CellTiter-Glo® Reagent to each well equilibrate->add_ctg lyse 7. Mix to Induce Lysis & Stabilize Signal add_ctg->lyse read 8. Read Luminescence lyse->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining IC50 using the CellTiter-Glo® assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[7]

    • After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[7][11]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium present (e.g., add 100 µL of reagent to 100 µL of medium).[11][13]

  • Signal Generation and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][11]

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Presentation

The overall workflow from experiment to final IC50 value is a multi-step process involving data normalization, curve fitting, and parameter extraction.

Data_Analysis_Workflow raw_data Raw Absorbance or Luminescence Data normalize Normalize Data to % Viability raw_data->normalize plot Plot % Viability vs. log[Fedratinib] normalize->plot fit_curve Fit Data with Non-linear Regression (Sigmoidal Curve) plot->fit_curve determine_ic50 Determine IC50 Value (Concentration at 50% Viability) fit_curve->determine_ic50

Caption: General workflow for IC50 data analysis.
  • Data Normalization:

    • Subtract the average absorbance/luminescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each Fedratinib concentration using the formula: % Viability = (Signal of treated cells / Signal of vehicle control cells) x 100 [11]

  • Dose-Response Curve and IC50 Determination:

    • Plot the calculated % Viability against the logarithm of the Fedratinib concentration.[4][11]

    • Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[4][14]

    • The IC50 is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[4]

Data Presentation Tables

The following tables serve as templates for organizing experimental design and results.

Table 1: Example Plate Layout for Fedratinib Treatment

Well 1 2 3 4 5 6 7 8 9 10 11 12
A Blank Blank Blank 0 nM 0 nM 0 nM 1 nM 1 nM 1 nM 10 nM 10 nM 10 nM
B 30 nM 30 nM 30 nM 100 nM 100 nM 100 nM 300 nM 300 nM 300 nM 1 µM 1 µM 1 µM
C 3 µM 3 µM 3 µM 10 µM 10 µM 10 µM ... ... ... ... ... ...
... ... ... ... ... ... ... ... ... ... ... ... ...

Concentrations are examples and should be optimized based on expected potency.

Table 2: Example Calculated Percent Viability Data

Fedratinib Conc. (nM) log[Fedratinib] % Viability (Rep 1) % Viability (Rep 2) % Viability (Rep 3) Average % Viability Std. Dev.
0 (Vehicle) N/A 100.0 100.0 100.0 100.0 0.0
1 0 98.5 101.2 99.3 99.7 1.37
10 1 95.2 93.8 96.1 95.0 1.17
30 1.48 88.7 90.1 89.5 89.4 0.70
100 2 75.4 73.9 76.0 75.1 1.08
300 2.48 52.1 49.8 51.5 51.1 1.18
1000 3 25.6 24.9 26.3 25.6 0.70
3000 3.48 10.1 9.8 10.5 10.1 0.35
10000 4 5.2 5.5 5.1 5.3 0.21

Data is hypothetical and for illustrative purposes only.

Table 3: Summary of Fedratinib IC50 Values

Cell Line Cancer Type Assay Used Incubation Time (h) Fedratinib IC50 (nM) 95% Confidence Interval
HEL 92.1.7 Erythroleukemia MTT 72 [Insert Value] [Insert Value]
SET-2 Megakaryoblastic Leukemia MTT 72 [Insert Value] [Insert Value]
Ba/F3 (JAK2V617F) Pro-B Cell Line CellTiter-Glo® 48 [Insert Value] [Insert Value]

Published IC50 values for Fedratinib in HEL and Ba/F3 JAK2V617F cells are approximately 300 nM.[2][15]

References

Application Notes and Protocols for Pharmacokinetic Analysis of Fedratinib Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fedratinib (B1684426) is a selective inhibitor of Janus kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), making it a significant therapeutic target.[1][2] Fedratinib has demonstrated efficacy in mouse models of JAK2V617F-driven myeloproliferative disease by blocking the phosphorylation of STAT5, leading to increased survival and improvement in disease-related symptoms such as splenomegaly and fibrosis.[1] This document provides detailed application notes and protocols for conducting a pharmacokinetic analysis of Fedratinib hydrochloride in mice to aid in preclinical drug development.

Data Presentation: Pharmacokinetic Parameters of Fedratinib in Rodents

The following table summarizes the pharmacokinetic parameters of Fedratinib observed in rodent models. It is important to note that specific values can vary depending on the mouse strain, sex, age, and experimental conditions.

ParameterValue (Mice)Value (Rats)Reference
Dose (mg/kg) 60, 120, 150, 190, 240 (oral gavage)40 (oral gavage)[3]
Time to Maximum Plasma Concentration (Tmax) ~0.5 - 4 hours~3 hours[4]
Oral Bioavailability 19 - 37%Not Specified
Plasma Protein Binding ~85%~92% (human)[4]
Metabolism Primarily hepatic, via CYP3A4Primarily hepatic, via CYP3A4[5][6]
Elimination Half-life (t½) Not explicitly stated for miceEffective half-life of 41 hours in humans[1][7]
Excretion Primarily in fecesPrimarily in feces (77% in humans)[7][8]

Experimental Protocols

Animal Handling and Husbandry
  • Species and Strain: Male Sprague-Dawley (SD) rats are commonly used, and for mice, strains such as C57BL/6 or BALB/c can be employed.[5] The choice of strain should be justified based on the specific research question.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They should have free access to standard laboratory chow and water.[5]

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

This compound Formulation and Administration
  • Formulation: Prepare a suspension of this compound in a suitable vehicle. A common vehicle is 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) or a solution of 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[3][5]

  • Administration: Administer the formulation to mice via oral gavage. The volume of administration should be based on the body weight of the individual animal.

Pharmacokinetic Study Design
  • Grouping: Divide the animals into groups, including a control group receiving the vehicle only and experimental groups receiving different doses of this compound.

  • Dosing: Based on previous studies, doses ranging from 60 to 240 mg/kg can be used in mice.[3]

  • Sample Collection: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.

  • Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Fedratinib Quantification
  • Method: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of Fedratinib in plasma samples.[5][9]

  • Sample Preparation: Perform a protein precipitation extraction of the plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • Chromatography: Use a reverse-phase C18 column for chromatographic separation with a gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[5][9]

  • Mass Spectrometry: Detect Fedratinib and an internal standard using a triple quadrupole tandem mass spectrometer in positive ion mode.[5][9]

  • Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis
  • Software: Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters: The primary pharmacokinetic parameters to be determined include:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation C Oral Gavage Dosing A->C B Fedratinib Formulation B->C D Serial Blood Sampling C->D Time Points E Plasma Separation D->E F UPLC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Data Interpretation G->H

Caption: Experimental workflow for pharmacokinetic analysis.

JAK/STAT Signaling Pathway

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulates Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Caption: Fedratinib's inhibition of the JAK/STAT pathway.

References

Application Notes and Protocols for Histological Analysis of Bone Marrow Fibrosis Following Fedratinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib (B1684426) (Inrebic®) is a selective, oral inhibitor of Janus Associated Kinase 2 (JAK2), a key mediator in the signaling pathway that drives myeloproliferative neoplasms (MPNs), including myelofibrosis. Myelofibrosis is characterized by the progressive replacement of hematopoietic tissue in the bone marrow with fibrous scar tissue, leading to bone marrow failure. The dysregulation of the JAK/STAT signaling pathway is a central pathogenic mechanism in myelofibrosis, promoting the proliferation of malignant hematopoietic cells and the overproduction of inflammatory cytokines that stimulate fibrosis.[1][2]

Fedratinib functions by inhibiting both wild-type and mutationally activated JAK2 (V617F), thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This disruption of the JAK/STAT cascade leads to the inhibition of malignant cell proliferation and the induction of apoptosis, which can, in turn, impact the bone marrow microenvironment and potentially reduce fibrosis.[3] Preclinical and early clinical studies have suggested that treatment with Fedratinib may lead to a stabilization or even improvement in bone marrow fibrosis in some patients.[4][5]

These application notes provide a comprehensive guide for the histological analysis of bone marrow fibrosis in patients with myelofibrosis treated with Fedratinib hydrochloride. The protocols outlined below detail the necessary steps for bone marrow biopsy processing, staining, and semi-quantitative assessment of fibrosis to evaluate treatment efficacy.

Data Presentation: Quantitative Analysis of Bone Marrow Fibrosis

The following tables summarize the key findings from an exploratory analysis of two Phase I clinical trials investigating the effect of long-term Fedratinib treatment on bone marrow fibrosis (BMF).[5] Bone marrow biopsies were obtained at baseline and sequentially after every six cycles of treatment (approximately 24 weeks). Fibrosis was graded according to the European Consensus Myelofibrosis Grading Criteria.[5]

Table 1: Change in Bone Marrow Fibrosis (BMF) Grade from Baseline in Patients Treated with Fedratinib [5]

Time PointNumber of Evaluable PatientsImprovement (≥1 Grade Reduction)Stabilization (No Change in Grade <3)Worsening (≥1 Grade Increase)
Cycle 6 188 (44%)7 (39%)3 (17%)
Cycle 12 147 (50%)5 (36%)2 (14%)
Cycle 18 115 (45%)4 (36%)2 (18%)
Cycle 24 104 (40%)4 (40%)2 (20%)
Cycle 30 94 (44%)4 (44%)1 (11%)

Table 2: Summary of Bone Marrow Fibrosis Response to Fedratinib Treatment [5]

Response CategoryDefinitionKey Findings
Improvement or Stabilization ≥1 grade reduction in BMF or no change in BMF grade <3- 83% of evaluable patients at Cycle 6- 44% of evaluable patients at Cycle 30
Resolution of Fibrosis BMF grade of 0- Two patients achieved complete resolution by Cycle 12

Signaling Pathway and Experimental Workflow

JAK/STAT Signaling Pathway and Fedratinib's Mechanism of Action

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerization DNA DNA STAT_P->DNA Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Fedratinib inhibits JAK2, blocking the JAK/STAT signaling cascade.

Experimental Workflow for Histological Analysis

Experimental_Workflow cluster_biopsy 1. Bone Marrow Biopsy cluster_processing 2. Tissue Processing cluster_sectioning 3. Sectioning cluster_staining 4. Staining cluster_analysis 5. Analysis Biopsy Trephine Biopsy (Posterior Iliac Crest) Fixation Fixation (10% Neutral Buffered Formalin) Biopsy->Fixation Decalcification Decalcification (10% Formic Acid or 10% EDTA) Fixation->Decalcification Embedding Paraffin (B1166041) Embedding Decalcification->Embedding Sectioning Microtomy (4-5 µm sections) Embedding->Sectioning H_E H&E Staining (General Morphology) Sectioning->H_E Reticulin Gomori's Reticulin Stain (Reticulin Fibers) Sectioning->Reticulin Trichrome Masson's Trichrome Stain (Collagen) Sectioning->Trichrome Microscopy Microscopic Examination H_E->Microscopy Reticulin->Microscopy Trichrome->Microscopy Grading Fibrosis Grading (European Consensus Criteria) Microscopy->Grading

Caption: Workflow for histological analysis of bone marrow fibrosis.

Experimental Protocols

Protocol 1: Bone Marrow Trephine Biopsy Processing

1.1. Fixation

  • Immediately following collection, place the bone marrow trephine biopsy specimen in 10% neutral buffered formalin (NBF).

  • The volume of NBF should be at least 10-20 times the volume of the tissue specimen to ensure adequate fixation.

  • Fix for 18-24 hours at room temperature. Prolonged fixation should be avoided as it can impair subsequent staining.

1.2. Decalcification

  • After fixation, rinse the specimen gently with running tap water for 5 minutes.

  • Place the specimen in a decalcifying solution. Two common options are:

    • 10% Formic Acid: A moderately rapid decalcifier. Decalcification time is typically 4-12 hours, depending on the size and density of the core.

    • 10% EDTA (pH 7.2-7.4): A slower, gentler decalcifier that provides excellent preservation of cellular morphology and antigens for immunohistochemistry. Decalcification can take 24-72 hours or longer.

  • The endpoint of decalcification should be determined by physical testing (e.g., gentle bending or probing with a needle) or by radiographic methods.

  • Once decalcification is complete, rinse the specimen thoroughly in running tap water for at least 30 minutes to remove residual acid.

1.3. Dehydration, Clearing, and Paraffin Infiltration

  • Process the decalcified biopsy through a series of graded alcohols to dehydrate the tissue:

    • 70% Ethanol: 60 minutes

    • 95% Ethanol: 2 changes, 60 minutes each

    • 100% Ethanol: 3 changes, 60 minutes each

  • Clear the tissue in xylene or a xylene substitute: 2 changes, 60 minutes each.

  • Infiltrate the tissue with molten paraffin wax at 60°C: 2-3 changes, 60 minutes each.

  • Embed the tissue in a paraffin block, ensuring proper orientation for sectioning.

Protocol 2: Hematoxylin (B73222) and Eosin (H&E) Staining

2.1. Deparaffinization and Rehydration

  • Cut 4-5 µm thick sections and mount on glass slides.

  • Heat slides at 60°C for 30-60 minutes.

  • Immerse slides in xylene: 2 changes, 5 minutes each.

  • Rehydrate through graded alcohols:

    • 100% Ethanol: 2 changes, 3 minutes each

    • 95% Ethanol: 2 minutes

    • 70% Ethanol: 2 minutes

  • Rinse in running tap water for 5 minutes.

2.2. Staining Procedure

  • Stain in Harris's Hematoxylin for 3-5 minutes.

  • Rinse in running tap water until the water runs clear.

  • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 1-3 seconds.

  • Rinse immediately in running tap water.

  • "Blue" the sections in Scott's tap water substitute or 0.2% ammonia (B1221849) water for 30-60 seconds.

  • Rinse in running tap water for 5 minutes.

  • Counterstain in Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydrate through graded alcohols:

    • 95% Ethanol: 2 changes, 2 minutes each

    • 100% Ethanol: 2 changes, 2 minutes each

  • Clear in xylene: 2 changes, 3 minutes each.

  • Mount with a permanent mounting medium.

2.3. Expected Results

  • Nuclei: Blue/Purple

  • Cytoplasm and Muscle: Shades of Pink/Red

  • Collagen: Pale Pink

  • Erythrocytes: Bright Red

Protocol 3: Gomori's Reticulin Staining

3.1. Deparaffinization and Rehydration

  • Follow steps 2.1.1 to 2.1.5 as described in the H&E protocol.

3.2. Staining Procedure

  • Oxidize sections in 0.5% potassium permanganate (B83412) solution for 5 minutes.

  • Rinse in running tap water for 2 minutes.

  • Bleach in 2% potassium metabisulfite (B1197395) solution for 1 minute.

  • Rinse in running tap water for 2 minutes.

  • Sensitize in 2.5% ferric ammonium (B1175870) sulfate (B86663) solution for 1 minute.

  • Rinse thoroughly in several changes of distilled water.

  • Impregnate with ammoniacal silver solution in the dark for 2 minutes.

  • Rinse quickly in distilled water.

  • Reduce in 10% formalin for 2 minutes.

  • Rinse in running tap water for 3 minutes.

  • Tone in 0.2% gold chloride solution for 1-2 minutes until sections turn gray.

  • Rinse in distilled water.

  • Fix in 5% sodium thiosulfate (B1220275) solution for 1 minute.

  • Wash in running tap water for 2 minutes.

  • Counterstain with Nuclear Fast Red for 5 minutes (optional).

  • Rinse in tap water.

  • Dehydrate, clear, and mount as described in the H&E protocol.

3.3. Expected Results

  • Reticulin fibers: Black

  • Nuclei: Red (if counterstained)

  • Background: Gray

Protocol 4: Masson's Trichrome Staining

4.1. Deparaffinization and Rehydration

  • Follow steps 2.1.1 to 2.1.5 as described in the H&E protocol.

  • Mordant sections in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

4.2. Staining Procedure

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Rinse in running tap water for 5-10 minutes.

  • Stain with Biebrich scarlet-acid fuchsin solution for 5 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate, clear, and mount as described in the H&E protocol.

4.3. Expected Results

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Fedratinib Hydrochloride Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fedratinib hydrochloride, marketed as Inrebic®, is a selective inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis, for which Fedratinib is an approved therapy.[3] Despite its clinical efficacy, the development of drug resistance remains a significant challenge. CRISPR-Cas9 genome-wide screening is a powerful, unbiased approach to identify genes whose loss-of-function confers resistance to therapeutic agents, thereby uncovering the molecular mechanisms of resistance and informing the development of more effective combination therapies.[4]

These application notes provide a comprehensive protocol for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.

Signaling Pathway Targeted by Fedratinib

Fedratinib primarily targets the JAK2-STAT signaling pathway. Upon cytokine binding to their receptors, JAK2 is activated via autophosphorylation. Activated JAK2 then phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and survival. In many MPNs, mutations in JAK2 lead to constitutive activation of this pathway.[2] Fedratinib binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity and suppressing downstream signaling.[2]

Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT Dimer STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Regulates Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits

Figure 1. Fedratinib's inhibition of the JAK-STAT pathway.

Experimental Workflow

A typical workflow for a pooled, genome-wide CRISPR-Cas9 screen to identify drug resistance genes involves several key steps, from cell line preparation to data analysis.[5]

cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis A 1. Establish Cas9-expressing cell line C 3. Transduce Cas9 cells with sgRNA library A->C B 2. Amplify and package pooled sgRNA library B->C D 4. Drug Selection (Fedratinib HCl) C->D E Control (DMSO) C->E F 5. Harvest surviving cells and extract gDNA D->F E->F G 6. PCR amplify and sequence sgRNA inserts F->G H 7. Bioinformatic Analysis (Identify enriched sgRNAs) G->H

Figure 2. CRISPR-Cas9 drug resistance screen workflow.

Data Presentation

Following sequencing, the abundance of each sgRNA in the Fedratinib-treated and control populations is determined. The data is then analyzed to identify sgRNAs that are significantly enriched in the drug-treated population, indicating that their target genes, when knocked out, confer resistance. The results are typically summarized in a table.

Table 1: Hypothetical Top Gene Hits from a CRISPR-Cas9 Screen for Fedratinib Resistance

Gene SymbolDescriptionFold Enrichment (Fedratinib vs. DMSO)p-value
SOCS3Suppressor of cytokine signaling 315.21.5e-8
PTPN11Protein tyrosine phosphatase, non-receptor type 11 (SHP2)12.83.2e-7
CBLCasitas B-lineage lymphoma10.59.1e-7
NF1Neurofibromin 19.82.4e-6
INPP5DInositol polyphosphate-5-phosphatase D (SHIP1)8.17.8e-6

Potential Mechanisms of Fedratinib Resistance

The results from a CRISPR screen can point towards several potential mechanisms of resistance. These can include the reactivation of the JAK-STAT pathway or the activation of parallel survival pathways.

cluster_parallel Parallel Survival Pathways Fedratinib Fedratinib JAK2 JAK2 Fedratinib->JAK2 Inhibits STAT STAT JAK2->STAT Activates Proliferation Cell Proliferation & Survival STAT->Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Proliferation Promotes RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Proliferation Promotes

Figure 3. Potential parallel resistance pathways.

Experimental Protocols

Establishment of a Cas9-Expressing Cell Line
  • Lentiviral Transduction: Transduce the target cell line (e.g., a human cell line with a JAK2 V617F mutation) with a lentivirus expressing both Cas9 and a selection marker (e.g., blasticidin).

  • Selection: Select for stably transduced cells by culturing in the presence of the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin). The optimal concentration should be determined by a kill curve.

  • Validation: Confirm Cas9 expression and activity. Expression can be verified by Western blot. Activity can be assessed using a functional assay, such as transduction with an sgRNA targeting a surface protein (e.g., CD81) followed by flow cytometry to detect knockout.

Lentiviral Production of the sgRNA Library
  • Plasmid Amplification: Amplify the pooled sgRNA library plasmid (e.g., GeCKO v2) in E. coli and purify the plasmid DNA.

  • Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

  • Virus Harvest: Collect the viral supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.

CRISPR-Cas9 Screen
  • Cell Seeding: Seed a sufficient number of Cas9-expressing cells to maintain a library representation of at least 200-500 cells per sgRNA. For a library with 120,000 sgRNAs, this would be at least 2.4 x 10^7 to 6 x 10^7 cells.

  • Transduction: Transduce the cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for transduced cells using the appropriate antibiotic for the sgRNA library vector (e.g., puromycin).

  • Baseline Sample (T0): After selection, harvest a population of cells to serve as the baseline reference for sgRNA distribution.

  • Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (typically IC50-IC80). Maintain the library representation throughout the experiment.

  • Culture and Passaging: Culture the cells for 14-21 days, or until a resistant population emerges in the Fedratinib-treated group. Passage the cells as needed, ensuring the cell number does not fall below the initial library representation.

  • Cell Harvest: Harvest the surviving cells from both the control and Fedratinib-treated populations.

Analysis of sgRNA Representation
  • Genomic DNA Extraction: Extract genomic DNA from the T0, control, and Fedratinib-treated cell populations.

  • PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using primers that flank the sgRNA sequence and contain adapters for next-generation sequencing.

  • Next-Generation Sequencing: Sequence the PCR amplicons on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

    • Normalize the read counts.

    • Use statistical software packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the Fedratinib-treated population compared to the control population.[6]

Conclusion

This protocol provides a framework for using CRISPR-Cas9 screening to identify genes that mediate resistance to this compound. The identification of such genes will provide valuable insights into the mechanisms of drug resistance, facilitate the development of rational combination therapies to overcome resistance, and may lead to the discovery of biomarkers to predict patient response.[7] Further validation of candidate genes through individual knockout studies and functional assays is a critical next step after the initial screen.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent IC50 Values for Fedratinib Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the half-maximal inhibitory concentration (IC50) values of Fedratinib hydrochloride observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. In normal cellular processes, JAK2 is activated by cytokines and growth factors, leading to the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. These activated STAT proteins then regulate gene expression involved in cell proliferation, differentiation, and survival. In certain hematologic malignancies like myelofibrosis, mutations in the JAK2 gene (e.g., V617F) lead to constitutive activation of the JAK-STAT pathway, driving uncontrolled cell growth. Fedratinib competitively binds to the ATP-binding site of the JAK2 kinase domain, inhibiting its activity and blocking the downstream signaling cascade. This leads to reduced cell proliferation and induction of apoptosis in malignant cells. While highly selective for JAK2, Fedratinib also shows inhibitory activity against other kinases like FLT3 and RET at higher concentrations.

Q2: We are observing significant variability in our Fedratinib IC50 values between experiments using the same cell line. What are the potential causes?

Inconsistent IC50 values for Fedratinib are a common challenge and can stem from several experimental factors. Key areas to investigate include:

  • Assay Conditions: Variations in ATP concentration (for biochemical assays), cell seeding density, and the duration of drug incubation can significantly impact the apparent IC50.

  • Cell Culture Conditions: The health, passage number, and density of your cells are critical. Genetic drift in cell lines over time can alter their sensitivity to inhibitors.

  • Reagent Variability: The quality and consistency of reagents, including the Fedratinib compound itself, cell culture media, and serum, can introduce variability.

  • Data Analysis: The method used for curve fitting and data normalization can influence the final IC50 value.

A systematic troubleshooting approach is essential to identify the source of the inconsistency.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Possible Cause Troubleshooting Step Detailed Protocol/Guidance
Cell Line Integrity and Passage Number 1. Authenticate Cell Line: Use STR profiling to confirm the identity of your cell line. 2. Monitor Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.It is recommended to thaw a new, low-passage vial of cells after a defined number of passages (e.g., 10-15) to ensure experimental consistency.
Cell Seeding Density 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay without reaching confluency. 2. Ensure Uniform Seeding: Use a calibrated multichannel pipette and ensure the cell suspension is homogenous to avoid uneven cell distribution across the plate.Protocol for Optimizing Seeding Density: 1. Plate cells in a 96-well plate at a range of densities (e.g., 1,000 to 20,000 cells/well). 2. Culture for the intended duration of your IC50 assay (e.g., 72 hours). 3. Measure cell viability daily using an appropriate method (e.g., MTT, CellTiter-Glo). 4. Select the seeding density that results in exponential growth throughout the experiment and does not reach confluency by the endpoint.
Assay Duration 1. Standardize Incubation Time: Use a consistent incubation time for all comparative experiments. 2. Consider Cell Doubling Time: The incubation time should be sufficient for the drug to exert its effect, typically 2-3 times the cell doubling time.Longer incubation times may allow for the development of resistance or secondary drug effects, leading to altered IC50 values.
Serum Concentration 1. Use Consistent Serum Batches: Use the same batch of fetal bovine serum (FBS) for all related experiments to minimize variability in growth factors that can activate the JAK/STAT pathway. 2. Consider Serum Starvation: For some experiments, serum starvation prior to Fedratinib treatment can help to reduce baseline signaling and enhance the observed inhibitory effect.Variations in serum concentration can modulate the cellular dependence on JAK2 signaling and affect Fedratinib's potency.
Compound Handling 1. Proper Stock Preparation: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to minimize freeze-thaw cycles. 2. Fresh Dilutions: Prepare fresh serial dilutions for each experiment.Visually inspect for any precipitation after diluting the DMSO stock into your aqueous assay buffer. Poor solubility can be a major source of variability.
Issue 2: Inconsistent IC50 Values in Biochemical (Kinase) Assays
Possible Cause Troubleshooting Step Detailed Protocol/Guidance
ATP Concentration 1. Standardize ATP Concentration: Fedratinib is an ATP-competitive inhibitor, so the measured IC50 is highly dependent on the ATP concentration. Use a consistent ATP concentration for all assays. 2. Use Km of ATP: For comparable results, it is recommended to perform the assay at an ATP concentration equal to or near the Michaelis-Menten constant (Km) for the kinase.To determine the Km of ATP: 1. Perform the kinase assay with varying concentrations of ATP while keeping the enzyme and substrate concentrations constant. 2. Measure the initial reaction velocity at each ATP concentration. 3. Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km.
Enzyme Purity and Activity 1. Use High-Purity Enzyme: Ensure the use of a highly pure and active kinase preparation. Contaminating kinases can lead to inaccurate results. 2. Qualify New Enzyme Batches: Use a control inhibitor with a known, stable IC50 value to qualify each new batch of enzyme.Batch-to-batch variability in enzyme activity can significantly impact IC50 values.
Incubation Time and Temperature 1. Ensure Initial Velocity Conditions: The kinase reaction should be in the linear range. High substrate conversion (>20%) can lead to an underestimation of inhibitor potency. 2. Maintain Consistent Temperature: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.To determine the linear range of the reaction: 1. Perform the kinase assay and measure the product formation at multiple time points. 2. Plot product formation against time and identify the time frame where the reaction is linear. 3. Use an incubation time within this linear range for your IC50 experiments.

Data Presentation

KinaseReported IC50 (nM)Context
JAK2~3 - 6Biochemical assays.
JAK2 V617F~3Biochemical assays.
FLT3~15 - 25Biochemical assays.
RET~17Biochemical assays.
BRD4~130 - 164Biochemical assays.
JAK1~35x higher than JAK2Biochemical assays.
JAK3>300x higher than JAK2Biochemical assays.
TYK2~135x higher than JAK2Biochemical assays.

Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and reagents used.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for a standardized duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the logarithm of the Fedratinib concentration and fit the data to a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Western Blot for p-STAT3 Inhibition
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Fedratinib for a predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Visualizations

Fedratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Low Passage) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Fedratinib Serial Dilutions Treatment 4. Add Fedratinib to Cells Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for Standardized Duration Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Read_Plate 7. Read Plate on Plate Reader Viability_Assay->Read_Plate Data_Normalization 8. Normalize Data to Control Read_Plate->Data_Normalization Curve_Fitting 9. Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination 10. Determine IC50 Value Curve_Fitting->IC50_Determination Troubleshooting_Tree Start Inconsistent IC50 Values Check_Cells Review Cell Culture - Authenticity - Passage Number - Seeding Density Start->Check_Cells Check_Assay Review Assay Protocol - Incubation Time - Serum Concentration - ATP Concentration (Biochem) Check_Cells->Check_Assay Cells OK Consistent_IC50 Consistent IC50 Values Check_Cells->Consistent_IC50 Issue Found & Corrected Check_Reagents Verify Reagent Quality - Fedratinib Stock - Media/Buffers - Enzyme Activity (Biochem) Check_Assay->Check_Reagents Protocol OK Check_Assay->Consistent_IC50 Issue Found & Corrected Check_Analysis Standardize Data Analysis - Curve Fitting Model - Normalization Method Check_Reagents->Check_Analysis Reagents OK Check_Reagents->Consistent_IC50 Issue Found & Corrected Check_Analysis->Consistent_IC50 Issue Found & Corrected

Technical Support Center: Managing Fedratinib Hydrochloride Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of fedratinib (B1684426) hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of fedratinib hydrochloride?

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] In normal cellular processes, JAK2 is activated by cytokine or growth factor binding to their receptors, leading to the phosphorylation of STAT proteins.[2] These phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[2] In myeloproliferative neoplasms (MPNs), mutations like JAK2 V617F cause constitutive activation of this pathway.[2][1] Fedratinib competitively binds to the ATP-binding site of both wild-type and mutated JAK2, inhibiting its activity and blocking downstream signaling.[2][1]

Q2: What are the known significant off-target effects of fedratinib?

While fedratinib is selective for JAK2, it does exhibit activity against other kinases and proteins, which can lead to off-target effects in cell culture. The most notable off-targets include FMS-like tyrosine kinase 3 (FLT3) and RET, another receptor tyrosine kinase.[3][4][5][6][7] Additionally, fedratinib has been shown to inhibit Bromodomain-containing protein 4 (BRD4), which is an epigenetic reader, not a kinase.[5][8] Inhibition of these off-targets can contribute to the drug's overall cellular effects and should be considered when interpreting experimental data.[5][8]

Q3: We are observing inconsistent IC50 values for fedratinib between experiments. What could be the cause?

Variability in IC50 values is a common issue and can stem from several factors:

  • ATP Concentration: Fedratinib is an ATP-competitive inhibitor.[9][10] Variations in the ATP concentration in your kinase assays will directly impact the apparent IC50 value. It is crucial to use a consistent ATP concentration, ideally near the Km value for JAK2.[7][11]

  • Cell Line Integrity: Ensure you are using authenticated, mycoplasma-free cell lines. Genetic drift can alter cellular sensitivity to inhibitors over time.[11]

  • Experimental Conditions: Factors such as cell density, assay duration, and even the specific batch of serum can influence the cellular response to fedratinib. Standardize these parameters across all experiments.[9]

  • Off-Target Engagement: The observed anti-proliferative effects might be a composite of inhibiting JAK2 and other off-targets like FLT3 or BRD4, especially at higher concentrations.[9][11]

Q4: Our experimental phenotype (e.g., apoptosis) does not seem to align with solely inhibiting JAK2. Could off-target effects be responsible?

Yes, this is a strong possibility. For instance, inhibition of FLT3 can also induce apoptosis in sensitive cell lines.[12] Similarly, inhibition of BRD4 can affect the transcription of key oncogenes like MYC, leading to cell cycle arrest and apoptosis.[8] It is essential to consider the expression levels of these off-targets in your specific cell model.

Troubleshooting Guides

Problem 1: Unexpected Cellular Toxicity or Phenotype

Symptoms:

  • Cell death at concentrations where JAK2 inhibition is expected to be cytostatic, not cytotoxic.

  • Phenotypes inconsistent with the known function of the JAK-STAT pathway in your cell line.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-target kinase inhibition (e.g., FLT3, RET) 1. Profile your cells: Determine the expression levels of known fedratinib off-targets (FLT3, RET, BRD4) in your cell line via Western blot or qPCR. 2. Use a structurally different inhibitor: Compare the phenotype with that induced by another JAK2 inhibitor with a different off-target profile (e.g., ruxolitinib).[13] 3. Rescue experiment: If possible, transfect cells with a drug-resistant mutant of the primary target (JAK2) to see if the phenotype is reversed.[13]
Inhibition of non-kinase targets (e.g., BRD4) 1. Assess BRD4-dependent gene expression: Measure the mRNA levels of known BRD4 target genes (e.g., MYC) after fedratinib treatment. 2. Use a specific BRD4 inhibitor: Treat cells with a selective BET/BRD4 inhibitor to see if it phenocopies the effects of fedratinib.
Inhibition of P-glycoprotein (P-gp) Recent studies suggest fedratinib can inhibit P-gp, which could affect the intracellular concentration of other compounds or have direct cytotoxic effects in certain multi-drug resistant cell lines.[14][15] Consider this if you are using co-treatments or working with resistant cell models.
Problem 2: Non-Linear or Biphasic Dose-Response Curve

Symptoms:

  • A U-shaped or bell-shaped dose-response curve where the inhibitory effect decreases at higher concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Paradoxical pathway activation Inhibition of one pathway can sometimes relieve feedback inhibition on another, leading to its activation.[9] Use phosphoproteomics to get a global view of signaling changes and identify compensatory pathway activation.[13]
Hormesis Low doses of a stressor can sometimes induce a stimulatory response.[9] This is a complex phenomenon. Carefully repeat the dose-response curve with more data points at the lower concentrations to confirm the effect.
Cellular heterogeneity The cell population may contain subpopulations with different sensitivities to fedratinib.[9] At certain concentrations, resistant cells may outgrow sensitive ones. Consider using single-cell cloning to establish a more homogeneous population for your assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Fedratinib

This table summarizes the half-maximal inhibitory concentrations (IC50) of fedratinib against its primary target and key off-targets.

Target IC50 (nM) Target Type Reference
JAK2 ~3Tyrosine Kinase[5][6][7]
JAK2 V617F ~3Mutated Tyrosine Kinase[7]
FLT3 ~15-25Tyrosine Kinase[3][5][6][7]
RET ~17-48Tyrosine Kinase[3][5][7]
JAK1 ~105Tyrosine Kinase[8]
BRD4 ~130-164Bromodomain Protein[5][8][11]
TYK2 ~405Tyrosine Kinase[8]
JAK3 >300 - >1000Tyrosine Kinase[3][8]

Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration for kinase assays.

Experimental Protocols

Key Experiment: Western Blot for Phospho-STAT3 (p-STAT3) Inhibition

This experiment is crucial to confirm the on-target activity of fedratinib by measuring the phosphorylation of a direct downstream target of JAK2.

Objective: To determine the dose-dependent effect of fedratinib on JAK2 signaling by assessing the phosphorylation status of STAT3.

Methodology:

  • Cell Culture and Treatment:

    • Seed a JAK2-dependent cell line (e.g., HEL cells, which are JAK2 V617F positive) in 6-well plates.

    • Allow cells to grow to 70-80% confluency.

    • Treat cells with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the protein lysates (20-30 µg per lane) on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Expression pSTAT_dimer->Gene Transcription Regulation Cytokine Cytokine Cytokine->Receptor Binds Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits Troubleshooting_Workflow Start Unexpected Phenotype or Toxicity Observed Check_OnTarget Confirm On-Target (JAK2) Inhibition (e.g., p-STAT Western) Start->Check_OnTarget OnTarget_Yes On-Target Effect Confirmed Check_OnTarget->OnTarget_Yes Yes OnTarget_No On-Target Effect Not Confirmed Check_OnTarget->OnTarget_No No Investigate_OffTarget Investigate Off-Targets (FLT3, RET, BRD4) OnTarget_Yes->Investigate_OffTarget Check_Protocols Review Experimental Protocols for Variability OnTarget_No->Check_Protocols Profile_Cells Profile Off-Target Expression in Cell Line Investigate_OffTarget->Profile_Cells Step 1 Use_Alt_Inhibitor Use Structurally Different Inhibitor for Comparison Investigate_OffTarget->Use_Alt_Inhibitor Step 2 Phenotype_Matches Phenotype is likely due to off-target effect Use_Alt_Inhibitor->Phenotype_Matches Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A1 Select Cell Line A2 Characterize Target & Off-Target Expression A1->A2 A3 Design Dose-Response A2->A3 B1 Treat Cells with Fedratinib Dilution Series A3->B1 B2 Perform Viability Assay (e.g., MTT, CellTiter-Glo) B1->B2 B3 Perform On-Target Validation Assay (e.g., Western) B1->B3 C1 Calculate IC50 B2->C1 C2 Correlate Viability with On-Target Inhibition B3->C2 C3 Interpret Results in Context of Off-Target Profile C1->C3 C2->C3

References

Technical Support Center: Overcoming Acquired Resistance to Fedratinib Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Fedratinib (B1684426) hydrochloride.

General FAQs

Q1: What are the known mechanisms of acquired resistance to Fedratinib?

A1: Acquired resistance to Fedratinib can arise through several mechanisms, including:

  • Secondary mutations in the JAK2 kinase domain: While Fedratinib can overcome some mutations that confer resistance to other JAK inhibitors, specific mutations may still reduce its efficacy.

  • Upregulation of P-glycoprotein (P-gp): Increased expression of this efflux pump can reduce the intracellular concentration of Fedratinib.[1][2][3]

  • Activation of alternative signaling pathways: Cancer cells can develop bypass mechanisms to maintain proliferation and survival despite JAK2 inhibition.

Q2: Is Fedratinib effective against cell lines resistant to other JAK inhibitors like Ruxolitinib?

A2: Yes, Fedratinib has demonstrated efficacy in preclinical models of Ruxolitinib resistance.[4][5] This is attributed to its distinct binding mode to JAK2, inhibiting both the ATP-binding and substrate-binding sites, and its ability to suppress interferon signaling pathways that may be persistently active in Ruxolitinib-resistant cells.[4]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Fedratinib-Resistant Cell Lines

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of Fedratinib in your resistant cell line model across different experimental batches.

Potential Cause Troubleshooting Step
Cell Line Instability Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Monitor for changes in morphology and doubling time.
Inconsistent Drug Concentration Prepare fresh serial dilutions of Fedratinib for each experiment from a validated stock solution. Verify the concentration of the stock solution periodically.
Variable Assay Conditions Standardize cell seeding density, as higher densities can increase resistance.[6] Ensure consistent incubation times (e.g., 48-72 hours) for cell viability assays.[7][8] Maintain a constant and low percentage of DMSO (typically ≤0.1%) across all wells.[8]
Serum Lot Variability Test and pre-qualify new lots of fetal bovine serum (FBS) to ensure consistent growth factor concentrations, which can influence JAK/STAT pathway activation.[6]
Guide 2: Reduced Fedratinib Efficacy in P-gp Overexpressing Cells

Problem: Your Fedratinib-resistant cell line shows high expression of P-glycoprotein (P-gp), and Fedratinib treatment is less effective than expected.

Potential Cause Troubleshooting Step
P-gp Mediated Drug Efflux Confirm P-gp activity using a functional assay, such as a rhodamine 123 efflux assay.[1]
Insufficient P-gp Inhibition Consider co-treatment with a known P-gp inhibitor (e.g., verapamil) as a positive control to confirm that efflux is the primary resistance mechanism.[1][2]
Exploring Combination Therapy Based on preclinical findings, Fedratinib can inhibit P-gp activity.[1][3] Evaluate the synergistic effect of Fedratinib with other chemotherapeutic agents that are P-gp substrates, such as vincristine (B1662923) or eribulin.[2][3]
Guide 3: Lack of Downstream Signaling Inhibition Despite Target Engagement

Problem: You observe that Fedratinib is binding to JAK2, but there is no corresponding decrease in the phosphorylation of downstream targets like STAT5.

Potential Cause Troubleshooting Step
Transient Phosphorylation Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-STAT5 after Fedratinib treatment.[6]
Activation of Bypass Pathways Investigate the activation of other signaling pathways (e.g., PI3K/AKT, MAPK/ERK) that may be compensating for JAK/STAT inhibition.
Antibody Issues in Western Blotting Validate the specificity of your primary antibodies for total and phosphorylated STAT5. Ensure appropriate blocking and antibody incubation conditions.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of Fedratinib in Various Cancer Cell Lines

Cell LineCancer TypeKey CharacteristicsFedratinib IC50Reference
HELHuman ErythroleukemiaJAK2 V617F positive~300 nM[6]
Ba/F3-JAK2V617FMurine Pro-BExpressing human JAK2 V617F~300 nM[6]
Ruxolitinib-Sensitive Ba/F3-JAK2V617FMurine Pro-B-1552 nM[5][9]
Ruxolitinib-Resistant Ba/F3-JAK2V617FMurine Pro-BDeveloped resistance to Ruxolitinib650 nM[5][9]
KBDrug-Sensitive Parent-8600 µM[6]
KBV20CP-gp OverexpressingDrug-resistant6900 µM[6]
RS4;11B-cell Acute Lymphoblastic LeukemiaHigh FLT3 expression600 nM[10]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the cytotoxic effect of Fedratinib on cancer cell lines.

Materials:

  • Fedratinib-sensitive and resistant cell lines

  • Complete cell culture medium

  • Fedratinib stock solution (in DMSO)

  • 96-well white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Drug Treatment: Prepare serial dilutions of Fedratinib in complete medium. The final DMSO concentration should be consistent and not exceed 0.1%.[8] Add 100 µL of the Fedratinib dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

  • Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

    • Read luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.[8]

Protocol 2: Western Blot for Phosphorylated STAT5 (p-STAT5)

Objective: To assess the effect of Fedratinib on the JAK/STAT signaling pathway by measuring the phosphorylation of STAT5.

Materials:

  • Cell lines treated with Fedratinib or vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[8]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample. Load samples onto an SDS-PAGE gel and perform electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Visualize the protein bands using an ECL detection system.[6]

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[8]

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Uptake)

Objective: To determine if Fedratinib can inhibit the efflux activity of P-gp.

Materials:

  • P-gp overexpressing cells (e.g., KBV20C) and parental sensitive cells (e.g., KB)

  • Fedratinib

  • Positive control P-gp inhibitors (e.g., verapamil)

  • Rhodamine 123 (P-gp substrate)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Fedratinib (e.g., 2 µM), a positive control inhibitor, or vehicle (DMSO) for 1 hour at 37°C.[1]

  • Rhodamine 123 Staining: Remove the medium, wash the cells with PBS, and then incubate with rhodamine 123 for a specified time (e.g., 3 hours).[1]

  • Flow Cytometry: Wash the cells thoroughly with PBS. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in Fedratinib-treated cells compared to the vehicle control indicates P-gp inhibition.

Visualizations

Fedratinib_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Fedratinib Fedratinib JAK2 JAK2 Fedratinib->JAK2 Inhibits STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation Promotes Pgp P-gp Efflux Pump Pgp->Fedratinib Effluxes Alt_Pathway Alternative Signaling Pathway Alt_Pathway->Proliferation Promotes JAK2_mut JAK2 Mutation JAK2_mut->JAK2 Alters binding site Pgp_up P-gp Upregulation Pgp_up->Pgp Increases expression Bypass Bypass Pathway Activation Bypass->Alt_Pathway Activates

Caption: Mechanisms of acquired resistance to Fedratinib in cancer cells.

Overcoming_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions Start Decreased Fedratinib Efficacy in Resistant Cell Line Check_IC50 Confirm IC50 Shift (Cell Viability Assay) Start->Check_IC50 Check_Pgp Assess P-gp Expression & Activity Check_IC50->Check_Pgp Check_Signaling Analyze Downstream Signaling (p-STAT5 Western Blot) Check_IC50->Check_Signaling Check_Mutations Sequence JAK2 Kinase Domain Check_IC50->Check_Mutations Dose_Escalation Dose Escalation Studies Check_IC50->Dose_Escalation Combo_Therapy Combination Therapy (e.g., with Venetoclax (B612062) or P-gp inhibitor) Check_Pgp->Combo_Therapy Check_Signaling->Combo_Therapy Alt_Inhibitor Test Alternative Inhibitors Check_Mutations->Alt_Inhibitor

Caption: Experimental workflow for troubleshooting Fedratinib resistance.

Combination_Therapy_Logic Fedratinib Fedratinib JAK_STAT_Pathway JAK/STAT Pathway Fedratinib->JAK_STAT_Pathway Inhibits Pgp P-gp Efflux Fedratinib->Pgp Inhibits Apoptosis Apoptosis JAK_STAT_Pathway->Apoptosis Suppresses Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BCL2->Apoptosis Inhibits

Caption: Logic of combination therapy to overcome Fedratinib resistance.

References

Fedratinib hydrochloride stability in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fedratinib (B1684426) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of fedratinib hydrochloride under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: Under what pH conditions is this compound most stable?

A1: this compound exhibits pH-dependent stability. It is most stable in acidic conditions and shows significant degradation in neutral to basic environments. Forced degradation studies indicate that the most significant degradation occurs under acidic conditions.[1]

  • Troubleshooting Tip: For preparing stock solutions or formulating this compound for in vitro or in vivo experiments, it is recommended to use an acidic buffer system to ensure stability. If the experimental design requires a neutral or basic pH, prepare the solution immediately before use and minimize storage time.

Q2: How does temperature affect the stability of this compound?

A2: While specific quantitative data on thermal degradation kinetics is limited in publicly available literature, general stability guidelines for solid pharmaceutical compounds recommend storage at controlled room temperature, protected from excessive heat. Forced degradation studies typically involve elevated temperatures to accelerate degradation and identify potential degradation products.

  • Troubleshooting Tip: For long-term storage of solid this compound, maintain a controlled room temperature environment. For solutions, it is advisable to store them at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles. If high-temperature experiments are necessary, be aware of the potential for increased degradation.

Q3: Is this compound sensitive to light?

A3: Photostability is a critical parameter for pharmaceutical compounds. While specific photostability studies for this compound are not extensively detailed in the public domain, it is a standard practice to protect drug substances from light to prevent photodegradation.

  • Troubleshooting Tip: Always store solid this compound and its solutions in light-protected containers (e.g., amber vials or containers wrapped in aluminum foil). When conducting experiments, minimize exposure to direct light.

Q4: What are the known degradation products of this compound?

A4: Forced degradation studies have identified several degradation products (DPs) of fedratinib. Under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), different DPs can be formed. A study identified four major stress degradation products with molecular masses of 426 g/mol , 312 g/mol , 354 g/mol , and 215 g/mol .[2]

  • Troubleshooting Tip: When analyzing fedratinib samples by HPLC or LC-MS, be aware of the potential for these degradation peaks. A well-developed stability-indicating method should be able to resolve fedratinib from its major degradation products.

Q5: What are some recommended solvents for dissolving this compound?

A5: this compound is soluble in acidic aqueous solutions. For non-aqueous options, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.

  • Troubleshooting Tip: When using DMSO, ensure it is of high purity and stored under appropriate conditions to prevent the presence of water, which can affect the stability of the compound. For cell-based assays, ensure the final concentration of DMSO is compatible with the cells and does not exceed cytotoxic levels.

Data Presentation: Summary of Stability Data

The following tables summarize the available information on the stability of this compound under forced degradation conditions. Note that specific percentages of degradation can vary based on the exact experimental conditions (e.g., concentration, duration of exposure).

Table 1: Stability of this compound under Various Stress Conditions

Stress ConditionReagent/ParameterObservationReference
Acid Hydrolysis 0.1 M HClSignificant degradation observed.[1]
Base Hydrolysis 0.1 M NaOHDegradation observed.
Oxidative Stress 30% H₂O₂Degradation observed.
Thermal Stress 60°CDegradation observed.
Photolytic Stress UV lightDegradation observed.

Table 2: Identified Degradation Products of Fedratinib

Degradation Product (DP)Molecular Mass ( g/mol )Molecular FormulaReference
DP 1426C₂₁H₂₅N₅O₃S[2]
DP 2312C₁₇H₂₂N₅O[2]
DP 3354C₁₇H₁₄N₄O₃S[2]
DP 4215C₁₁H₁₁N₄O[2]

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (B78521) (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 30%

    • HPLC grade water, acetonitrile, and other necessary reagents for analysis

    • pH meter

    • Water bath or oven

    • Photostability chamber

    • HPLC system with a UV detector or a mass spectrometer

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Expose a solid sample or a solution of this compound to a high temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Photolytic Degradation: Expose a solid sample or a solution of this compound to UV light in a photostability chamber for a defined period.

    • Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or LC-MS method.

    • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

2. Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Detection: UV detection at a suitable wavelength (e.g., 257 nm).[2]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Fedratinib HCl Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidative Stress (30% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Stress (60°C) prep->thermal Expose to stress photo Photolytic Stress (UV Light) prep->photo Expose to stress analysis HPLC / LC-MS Analysis acid->analysis Analyze stressed samples base->analysis Analyze stressed samples oxidation->analysis Analyze stressed samples thermal->analysis Analyze stressed samples photo->analysis Analyze stressed samples evaluation Identify & Quantify Degradation Products analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak2 JAK2 receptor->jak2 Activates p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat STAT p_stat p-STAT stat->p_stat p_jak2->stat Phosphorylates dimer p-STAT Dimer p_stat->dimer Dimerization fedratinib Fedratinib HCl fedratinib->p_jak2 Inhibits gene Gene Transcription (Proliferation, Survival) dimer->gene Translocates to nucleus & activates cytokine Cytokine cytokine->receptor Binds

Caption: Mechanism of action of fedratinib via the JAK-STAT signaling pathway.

References

Interpreting non-linear dose-response curves with Fedratinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fedratinib hydrochloride. The focus is on understanding and interpreting non-linear dose-response curves and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a non-linear, U-shaped dose-response curve in my cell-based assays with Fedratinib?

A non-linear, or U-shaped, dose-response is a complex phenomenon where a biphasic effect is observed—often low doses produce a weaker or even stimulatory effect, while higher doses are inhibitory.[1][2][3] Several factors can contribute to this observation with Fedratinib:

  • Off-Target Effects: Fedratinib is a selective JAK2 inhibitor, but it also inhibits other kinases, such as FLT3 and RET, particularly at higher concentrations.[1][4] At low concentrations, the primary effect may be JAK2 inhibition, leading to decreased proliferation. At higher, off-target concentrations, Fedratinib could engage other pathways that paradoxically promote cell survival or proliferation in specific contexts.[1]

  • Paradoxical Signaling: Inhibiting a key node in a signaling network, like JAK2, can sometimes relieve feedback inhibition on other pro-survival pathways. This can lead to their compensatory activation and a rebound in cell growth at certain intermediate drug concentrations.[1]

  • Cellular Heterogeneity: If a cell population is not perfectly uniform, it may contain subpopulations with different sensitivities to Fedratinib. Low doses might only inhibit the most sensitive cells, while less sensitive or resistant cells continue to grow, leading to a plateau or a "U" shape in the overall response curve.[1]

  • Hormesis: This is a dose-response phenomenon where a substance has a stimulatory effect at low doses and an inhibitory effect at high doses.[1] The underlying mechanisms can be complex, often involving the induction of cellular stress responses and pro-survival mechanisms at low levels of insult.[1][2]

DoseResponse Observed U-Shaped Dose-Response Cause1 Off-Target Effects (e.g., FLT3, RET) DoseResponse->Cause1 Potential Cause Cause2 Paradoxical Signaling (Compensatory Pathways) DoseResponse->Cause2 Potential Cause Cause3 Cellular Heterogeneity DoseResponse->Cause3 Potential Cause Cause4 Hormesis (Biphasic Effect) DoseResponse->Cause4 Potential Cause

Potential causes for a U-shaped dose-response curve.

Q2: What is the primary mechanism of action for this compound?

Fedratinib is an orally bioavailable, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2).[5][6] It selectively targets both wild-type and mutationally activated JAK2 (e.g., JAK2V617F), which is frequently found in myeloproliferative neoplasms (MPNs).[5][7]

The mechanism involves the disruption of the JAK/STAT signaling pathway.[5] In normal physiology, cytokines bind to cell surface receptors, causing the associated JAK2 proteins to become activated via trans-phosphorylation.[8] Activated JAK2 then phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins.[5][9] These phosphorylated STAT proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation, differentiation, and survival.[5] In many MPNs, mutations lead to constitutive (constant) activation of JAK2 and the downstream STAT pathway, driving uncontrolled cell growth.[5][10] Fedratinib binds to the ATP-binding site of JAK2, inhibiting its kinase activity and preventing the phosphorylation of STAT proteins, thereby blocking the aberrant signaling cascade.[5][6] This leads to reduced cell proliferation and the induction of apoptosis in malignant cells.[5][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (P) pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription (Proliferation, Survival) STAT_dimer->Gene Translocates & Activates Fedratinib Fedratinib Fedratinib->JAK2 INHIBITS Cytokine Cytokine Cytokine->Receptor Binds

Fedratinib inhibits the JAK/STAT signaling pathway.

Q3: What are the known off-target effects of Fedratinib that could influence my experimental results?

While Fedratinib is selective for JAK2, it demonstrates inhibitory activity against other kinases, which can be a source of unexpected biological effects. Key off-targets include:

  • FMS-like tyrosine kinase 3 (FLT3): Fedratinib inhibits both wild-type and mutated FLT3.[6][11] This is relevant as FLT3 is a key regulator of hematopoiesis and is often mutated in acute myeloid leukemia.[6][12]

  • RET Tyrosine Kinase: Fedratinib shows sensitivity against the RET kinase.[4]

  • Bromodomain-containing protein 4 (BRD4): Fedratinib has been shown to have off-target inhibitory activity against BRD4, a protein involved in regulating gene expression.[10][13] This dual inhibition of JAK/STAT and BRD4 may contribute to its efficacy in reversing bone marrow fibrosis.[10]

When interpreting results, especially unexpected toxicities or efficacy in certain models, it is crucial to consider whether these off-target effects could be playing a role.[14]

Troubleshooting Guides

Q1: Our IC50 values for Fedratinib are inconsistent between experiments, even with the same cell line. What are the common causes?

Variability in IC50 values is a frequent challenge in pharmacology. For Fedratinib, several experimental factors are critical to control:[1][14]

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of Fedratinib is directly influenced by the intracellular ATP concentration.[1] Higher ATP levels will require higher concentrations of Fedratinib to achieve the same level of JAK2 inhibition, resulting in a higher IC50 value. Ensure that cell metabolic states and media formulations are consistent.

  • Cell Density: The number of cells seeded per well can alter the drug-to-target ratio and affect nutrient availability. Higher cell densities can sometimes lead to apparent resistance and an increased IC50.[1] It is critical to establish and maintain a consistent cell seeding density.

  • Assay Duration: The length of drug exposure can significantly impact the observed IC50. Longer incubation times might allow for the development of resistance mechanisms or secondary drug effects.[1] Standardize incubation times across all comparative experiments.

  • Cell Line Integrity: Ensure the use of authenticated, mycoplasma-free cell lines. Genetic drift during continuous passaging can alter a cell line's sensitivity to inhibitors.[14]

  • Solvent Concentration: The final concentration of the solvent (typically DMSO) should be kept constant and non-toxic across all wells, including controls (usually ≤0.1%).[15]

Start Inconsistent IC50 Values Q1 Is ATP concentration consistent? Start->Q1 A1_Yes Standardize media & cell metabolic state Q1->A1_Yes No Q2 Is cell seeding density controlled? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Optimize and fix seeding density Q2->A2_Yes No Q3 Is assay duration standardized? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Use consistent incubation times Q3->A3_Yes No Q4 Is cell line integrity verified? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Use authenticated, mycoplasma-free cells Q4->A4_Yes No End Consistent IC50 Values Achieved Q4->End Yes A4_Yes->End

Troubleshooting logic for inconsistent IC50 values.

Q2: We observe a decrease in cell viability after Fedratinib treatment, but our Western blot shows no corresponding inhibition of phosphorylated STAT3 (p-STAT3). What could be wrong?

This discrepancy can arise from several factors:

  • Timing of Analysis: The inhibition of STAT3 phosphorylation can be transient. The maximal inhibition of p-STAT3 after Fedratinib treatment often occurs within hours (e.g., ~2 hours), with levels potentially returning toward baseline by 24 hours.[7][13] A cell viability assay measures a cumulative effect over a longer period (e.g., 48-72 hours). It is essential to perform a time-course experiment to determine the optimal, and often early, time point to collect cell lysates for p-STAT3 analysis.[1]

  • Antibody Quality: The specificity and sensitivity of the primary antibodies for both total and phosphorylated STAT3 are critical. Validate your antibodies to ensure they are detecting the correct targets.[1]

  • Off-Target or Downstream Effects: The observed decrease in cell viability might be due to Fedratinib's off-target effects or inhibition of other signaling pathways that are independent of STAT3 in your specific cell model.

  • Compensatory Signaling: The cell line might have activated other survival pathways to compensate for the inhibition of JAK2/STAT3 signaling, making p-STAT3 an unreliable biomarker of drug activity in that specific context.

Q3: We are planning an in vivo study in a mouse model. What are the key considerations for Fedratinib administration?

  • Animal Model: A common model is the JAK2V617F retroviral bone marrow transplantation model, which mimics key features of human myelofibrosis.[14][16] The genetic background of the mice (e.g., C57BL/6 vs. BALB/c) can influence the disease phenotype.[14]

  • Formulation and Administration: Fedratinib is practically insoluble in water.[15] For oral gavage, it is typically prepared as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a combination of PEG300 and Tween 80.[16][17] Ensure the suspension is homogenous before each administration.

  • Dosage: Doses in murine models often range from 40-150 mg/kg, administered once or twice daily.[17] The optimal dose will depend on the specific model and disease severity. A dose-finding study may be necessary.

  • Monitoring: Efficacy is typically assessed by monitoring changes in peripheral blood counts, spleen size and weight, and bone marrow fibrosis at the study endpoint.[16] For pharmacodynamic studies, tissues can be harvested at specific time points after the final dose to measure the inhibition of downstream targets like p-STAT3 via Western blot or flow cytometry.[16]

Model 1. Generate Animal Model (e.g., JAK2V617F BMT) Disease 2. Allow Disease Establishment Model->Disease Randomize 3. Randomize into Treatment & Vehicle Groups Disease->Randomize Treat 4. Daily Dosing (Oral Gavage) Randomize->Treat Monitor 5. Monitor Health & Disease Progression (CBC, Spleen Size) Treat->Monitor Endpoint 6. Endpoint Analysis (Spleen Weight, Histology, Pharmacodynamics) Monitor->Endpoint

General workflow for an in vivo efficacy study.

Quantitative Data Summary

The potency of Fedratinib can vary significantly between biochemical assays (enzyme-only) and cell-based assays due to factors like cell membrane permeability and intracellular ATP concentrations.

Table 1: Kinase Inhibitory Profile of Fedratinib (Biochemical IC50)

Kinase Target IC50 (nM) Reference(s)
JAK2 3 - 14 [4][18][19][20]
JAK2 V617F 3 [19][20]
FLT3 15 - 25 [4][20]
RET 17 [4]
JAK1 ~105 [19][20]
TYK2 ~405 [20]

| JAK3 | ~1002 |[4][19] |

Table 2: Fedratinib Cellular Activity and Clinical Efficacy

Assay / Endpoint Cell Line / Patient Population Metric Result Reference(s)
p-STAT5 Inhibition SET2 cells IC50 672 nM [18]
Spleen Volume Reduction ≥35% Myelofibrosis Patients (JAKARTA Trial) % Responders 36-40% (at 400-500 mg/day) [11]

| Symptom Score Reduction ≥50% | Myelofibrosis Patients (JAKARTA Trial) | % Responders | 34-36% (at 400-500 mg/day) |[11] |

Experimental Protocols

Disclaimer: The following are generalized protocols. Researchers must optimize these protocols for their specific cell lines, reagents, and experimental conditions.

Protocol 1: General Cell Viability / Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include vehicle-only (DMSO) and untreated controls.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Fedratinib.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls (representing 100% viability) and use a non-linear regression model (e.g., four-parameter logistic regression) to calculate the IC50 value.

Protocol 2: General Western Blot for p-STAT3 Inhibition

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of Fedratinib or vehicle control for a predetermined short duration (e.g., 2 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total STAT3 and a loading control like GAPDH or β-actin.

  • Quantification: Use image analysis software to quantify the band intensities. The level of p-STAT3 inhibition is determined by the ratio of p-STAT3 to total STAT3.

References

Minimizing Fedratinib hydrochloride-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Fedratinib (B1684426) hydrochloride-induced toxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with Fedratinib hydrochloride in animal models?

A1: The most frequently reported toxicities in animal models, consistent with clinical observations, include gastrointestinal issues (diarrhea, nausea, vomiting), hematological toxicities (anemia, thrombocytopenia), and elevations in liver enzymes, amylase, and lipase.[1][2][3][4][5] A significant concern, though less common, is the potential for encephalopathy, including Wernicke's encephalopathy (WE).[2][6][7]

Q2: What is the underlying mechanism of Fedratinib-induced toxicity?

A2: Fedratinib is a potent and selective inhibitor of Janus kinase 2 (JAK2), which is central to its therapeutic effect in myeloproliferative neoplasms.[8][9][10] However, its toxicity profile can be attributed to both on-target and off-target effects.

  • On-target effects: Inhibition of JAK2, crucial for normal hematopoiesis, can lead to anemia and thrombocytopenia.[11]

  • Off-target effects: Fedratinib also inhibits FMS-like tyrosine kinase 3 (FLT3).[3][4][7] Gastrointestinal toxicity is a common adverse effect.[1][7] The risk of Wernicke's encephalopathy is linked to Fedratinib's potential to inhibit thiamine (B1217682) transporter 2 (hTHTR2), which could impair thiamine absorption.[7][12][13]

Q3: How can I mitigate gastrointestinal toxicity in my animal studies?

A3: Prophylactic and supportive care can help manage gastrointestinal side effects. Consider the following:

  • Administering Fedratinib with a high-fat meal may reduce the incidence of nausea and vomiting.[1][6]

  • Prophylactic treatment with antiemetic agents, such as 5-HT3 receptor antagonists, can be considered.[1]

  • Have antidiarrheal medications, like loperamide, available to be administered at the first sign of diarrhea.[2][6]

  • If severe gastrointestinal toxicity occurs, a dose interruption or reduction may be necessary.[1][6]

Q4: What is the concern with Wernicke's encephalopathy (WE) and how can it be managed?

A4: WE is a serious neurological condition caused by thiamine (vitamin B1) deficiency.[7] Fedratinib has been associated with cases of WE in clinical trials, leading to a black box warning.[2][7] The proposed mechanism involves impaired thiamine absorption.[12][13]

Management Strategy:

  • Baseline Assessment: Before initiating Fedratinib, assess the thiamine levels and nutritional status of the animals.[1]

  • Thiamine Supplementation: Consider prophylactic oral thiamine supplementation throughout the study.[6]

  • Monitoring: Regularly monitor animals for any neurological signs such as ataxia, confusion, or changes in behavior.[6]

  • Intervention: If thiamine deficiency is detected or neurological signs appear, immediately stop Fedratinib administration and provide parenteral thiamine.[6] Fedratinib should only be restarted once thiamine levels normalize and symptoms resolve.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden weight loss, ruffled fur, decreased activity Gastrointestinal toxicity (nausea, vomiting, diarrhea) leading to dehydration and reduced food intake.- Administer supportive care: antiemetics and antidiarrheals.[1][6] - Ensure adequate hydration (subcutaneous fluids if necessary). - Consider administering Fedratinib with food.[1] - If symptoms are severe and persist for more than 48 hours, interrupt dosing until resolution to Grade 1 or baseline, then restart at a reduced dose (e.g., 100 mg/kg below the last dose).[1][6]
Pale mucous membranes, lethargy, exercise intolerance Anemia (hematological toxicity).- Monitor complete blood counts (CBCs) regularly.[14] - If hemoglobin drops significantly (e.g., <80 g/L and symptomatic), interrupt Fedratinib until levels recover.[6] - Consider restarting at a reduced dose.[6] - Blood transfusions may be required in severe cases.[6]
Petechiae, bruising, or bleeding Thrombocytopenia (hematological toxicity).- Monitor platelet counts regularly.[14] - If platelet count falls below a critical threshold (e.g., <25 x 10⁹/L), interrupt Fedratinib administration.[6] - Restart at a reduced dose once platelet count recovers to a safe level (e.g., ≥75 x 10⁹/L or baseline).[6]
Ataxia, circling, seizures, or other neurological abnormalities Potential Wernicke's encephalopathy.- Immediately discontinue Fedratinib. [6] - Administer parenteral thiamine at therapeutic doses.[6] - Assess thiamine levels. - If WE is confirmed, permanently discontinue Fedratinib.[6]
Elevated liver enzymes (ALT, AST) Hepatic toxicity.- Monitor liver function tests periodically.[4] - For Grade 3 or higher elevations, interrupt dosing until levels return to Grade 1 or baseline.[1] - Restart at a reduced dose.[1]
Elevated amylase and/or lipase Pancreatic toxicity.- Monitor pancreatic enzymes.[4] - For Grade 3 or higher elevations, interrupt dosing until resolution.[6] - Restart at a reduced dose and monitor levels more frequently.[6]

Quantitative Data Summary

Table 1: Fedratinib Dosage and Administration in Mouse Models

Mouse ModelDosage (mg/kg)Route of AdministrationVehicleDosing ScheduleReference(s)
Polycythemia Vera (PV)60-190Oral Gavage0.5% methylcellulose, 0.05% Tween 80 in waterOnce daily for 15 weeks[15][16]
Post-PV Myelofibrosis (PPMF)100-150Oral Gavage0.5% methylcellulose, 0.05% Tween 80 in waterOnce daily for ~10 weeks[15][16]
Post-ET Myelofibrosis (PTMF)150 (MTD)Oral Gavage0.5% methylcellulose, 0.05% Tween 80 in waterOnce daily[15][16]
Hemophagocytic Lymphohistiocytosis (HLH)60Oral Gavage0.5% methylcelluloseTwice daily for 5-6 days[15]

MTD: Maximum Tolerated Dose

Table 2: Dose Modification Guidelines for Toxicity Management

ToxicitySeverityActionRestart Dose
Nausea, Vomiting, Diarrhea Grade 3 or higher, not responding to supportive measures within 48 hoursInterrupt dose until resolved to ≤ Grade 1 or baseline100 mg daily below the last given dose
Anemia Hb <80 g/L and symptomatic (transfusion indicated)Interrupt dose until Hb ≥80 g/L or baseline100 mg daily below the last given dose
Thrombocytopenia Platelets <25 x 10⁹/L (or <50 with active bleeding)Interrupt dose until platelets ≥75 x 10⁹/L or baseline100 mg daily below the last given dose
Neutropenia Neutrophils <0.5 x 10⁹/LInterrupt dose until neutrophils ≥1.0 x 10⁹/L or baseline100 mg daily below the last given dose
Amylase / Lipase Elevation ≥ Grade 3 (>2 to 5 x ULN)Interrupt dose until resolved to ≤ Grade 1100 mg daily below the last given dose
Other Non-hematologic Toxicities ≥ Grade 3Interrupt dose until resolved to ≤ Grade 1 or baseline100 mg daily below the last given dose
Thiamine Level <30 nmol/L (without signs of WE)Interrupt dose and initiate parenteral thiamineConsider restarting when levels are normal
Signs/Symptoms of WE AnyImmediately and permanently discontinueN/A

(Adapted from clinical guidelines, may require adjustment for specific animal models)[6]

Experimental Protocols

Protocol 1: Assessment of Hematological Toxicity

  • Animal Model: Utilize a relevant murine model of myeloproliferative neoplasm (e.g., JAK2V617F knock-in).[16]

  • Treatment Groups: Establish vehicle control and Fedratinib treatment groups with varying doses (e.g., 60-150 mg/kg).[15][16]

  • Blood Collection: Collect peripheral blood (e.g., via tail vein or retro-orbital sinus) at baseline and regular intervals (e.g., weekly) throughout the study.[14]

  • Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine parameters including hemoglobin, hematocrit, red blood cell count, platelet count, and white blood cell count.[14][15]

  • Data Analysis: Compare CBC parameters between treatment and control groups to assess the degree of anemia, thrombocytopenia, and other hematological changes.

Protocol 2: Monitoring for Wernicke's Encephalopathy (WE)

  • Baseline Thiamine Measurement: Prior to initiating Fedratinib, collect blood samples to establish baseline thiamine levels.

  • Neurological Examination: Conduct daily observations for clinical signs of WE, including:

    • Ataxia (unsteady gait)

    • Loss of coordination

    • Circling or head tilting

    • Lethargy or changes in consciousness

    • Ophthalmoplegia (paralysis of eye muscles), if assessable.

  • Thiamine Level Monitoring: At regular intervals (e.g., monthly) and if any neurological signs are observed, collect blood to measure thiamine levels.[6]

  • Intervention:

    • If thiamine levels are below the normal range, interrupt Fedratinib and administer parenteral thiamine until levels normalize.[6]

    • If signs of WE are present, regardless of thiamine levels, immediately discontinue Fedratinib and administer therapeutic doses of parenteral thiamine.[6]

  • Histopathological Analysis: At the end of the study, or if an animal is euthanized due to neurological signs, perform a histopathological examination of the brain to look for characteristic lesions of WE.

Visualizations

Fedratinib_JAK_STAT_Pathway Fedratinib's Mechanism of Action on the JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Activated) JAK2->pJAK2 Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Induces Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits Toxicity_Management_Workflow Experimental Workflow for Fedratinib Toxicity Management Start Start of Study: Baseline Assessment (Thiamine, CBC, LFTs) Administer Administer Fedratinib (Oral Gavage) Start->Administer Monitor Daily Monitoring: - Clinical Signs (GI, Neuro) - Body Weight Administer->Monitor Periodic Periodic Monitoring: - CBC - Thiamine Levels Administer->Periodic Toxicity Toxicity Observed? Monitor->Toxicity Periodic->Toxicity Manage Implement Management Strategy: - Supportive Care - Dose Interruption/Reduction Toxicity->Manage Yes Continue Continue Dosing Toxicity->Continue No Manage->Monitor Endpoint Study Endpoint Analysis Manage->Endpoint Continue->Monitor Continue->Endpoint

References

Fedratinib Hydrochloride In Vivo Administration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of a suitable vehicle for the in vivo administration of fedratinib (B1684426) hydrochloride. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo oral administration of fedratinib hydrochloride?

A1: Based on multiple preclinical studies, the most commonly used and recommended vehicle for oral gavage of this compound is a suspension prepared in 0.5% methylcellulose (B11928114) and 0.05% Tween 80 in water.[1][2] This vehicle system is suitable for creating a homogenous suspension of the compound for consistent dosing.[1][3][4]

Q2: Why is a suspension necessary for this compound administration?

A2: this compound has pH-dependent solubility, with solubility decreasing significantly as the pH increases from 1.1 to 7.2.[5] In aqueous media at physiological pH, it is poorly soluble, necessitating its formulation as a suspension for oral administration to ensure uniform delivery and bioavailability.

Q3: What are the typical dosage ranges for fedratinib in mouse models of myelofibrosis?

A3: The dosage of fedratinib can vary depending on the specific mouse model and the therapeutic goals of the study.[4] However, common starting doses range from 40 mg/kg to 100 mg/kg, administered once daily.[3][4] Dose-ranging studies have reported doses from 60 mg/kg up to 190 mg/kg in various myeloproliferative neoplasm models.[1][2]

Q4: How should the fedratinib suspension be prepared?

A4: To prepare the suspension, the required amount of this compound powder should be mixed with the 0.5% methylcellulose, 0.05% Tween 80 in water vehicle.[2] It is crucial to vortex the mixture vigorously for several minutes to ensure a uniform suspension.[2] For compounds with poor solubility, sonication can also be used to improve homogeneity.[2] Continuous agitation, such as using a stir plate, is recommended during dosing to prevent the compound from settling.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent efficacy results Improper drug formulation leading to variable drug exposure.Ensure the fedratinib suspension is homogenous before each administration by vortexing or stirring.[1][4] Use a consistent oral gavage technique.
Animal model characteristics (e.g., genetic background, disease penetrance).[4][6]Be aware of the specific characteristics of your mouse model as some may be less sensitive to JAK2 inhibition.[4]
Timing and duration of treatment.The timing of treatment initiation relative to disease progression is critical. Consider starting treatment earlier or extending the study duration.[4]
Signs of toxicity (e.g., weight loss, lethargy) Dose may be too high for the specific mouse model.Immediately interrupt dosing. Once animals have recovered, consider restarting at a lower dose (e.g., 25-50% reduction).[4] Implementing dosing holidays (e.g., 1-2 days off) can also allow for recovery.[4]
Difficulty in administering the suspension The suspension is not uniform, or the gavage needle is inappropriate.Ensure the suspension is well-mixed and free of large particles. Use an appropriately sized, ball-tipped gavage needle to prevent injury.[2][7]

Quantitative Data Summary

Table 1: Fedratinib Dosing and Formulation in Murine Models

Mouse Model Fedratinib Dosage (mg/kg) Vehicle Administration Frequency Reference(s)
Myelofibrosis100 - 1500.5% Methylcellulose, 0.05% Tween 80 in waterOnce Daily[1][2]
Polycythemia Vera60 - 1900.5% Methylcellulose, 0.05% Tween 80 in waterOnce Daily[1][2]
Post-PV Myelofibrosis190 (MTD)0.5% Methylcellulose, 0.05% Tween 80 in waterOnce Daily[4]
Post-ET Myelofibrosis150 (MTD)0.5% Methylcellulose, 0.05% Tween 80 in waterOnce Daily[4]

MTD: Maximum Tolerated Dose

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.05% (v/v) Tween 80

  • Sterile water

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sonicator (optional)

Procedure:

  • Prepare the Vehicle:

    • To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously. Heat the mixture to 60-70°C to aid dissolution, then cool to room temperature.

    • Add 50 µL of Tween 80 to the 100 mL of 0.5% methylcellulose solution to achieve a final concentration of 0.05%.

  • Calculate the Required Amount of Fedratinib:

    • Determine the total volume of suspension needed based on the number of animals and the dosing volume (typically 10 mL/kg for mice).[2]

    • Calculate the total mass of this compound required for the desired concentration.

  • Prepare the Suspension:

    • Weigh the calculated amount of this compound powder.

    • Add the powder to the prepared vehicle.

    • Vortex the mixture vigorously for 2-3 minutes to create a uniform suspension.[2]

    • If necessary, sonicate the suspension to ensure homogeneity.[2]

  • Maintain Suspension:

    • During dosing, keep the suspension under continuous agitation using a magnetic stirrer or by frequent vortexing to prevent the compound from settling.[2]

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized, ball-tipped gavage needle (e.g., 18-20 gauge for adult mice).[7]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the mouse immediately before dosing to calculate the precise dose volume.[2]

  • Dose Calculation and Preparation:

    • Calculate the required volume of the fedratinib suspension for the individual mouse based on its body weight.

    • Draw the calculated volume into the syringe fitted with the gavage needle.

  • Animal Restraint and Gavage:

    • Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the needle into the esophagus.[2]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[2]

    • The needle should slide smoothly down the esophagus. If any resistance is met, immediately withdraw and reposition.[2] Do not apply force.

  • Dose Administration:

    • Once the needle is properly positioned in the stomach, administer the dose with a slow and steady depression of the syringe plunger.[2]

    • Gently remove the needle in the same line as insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for 5-10 minutes for any immediate signs of distress, such as labored breathing.[2]

    • Monitor the animals regularly (e.g., daily) for any adverse effects, including changes in body weight, food and water intake, and clinical signs of toxicity.[2]

Visualizations

VehicleSelectionWorkflow cluster_input Input cluster_properties Compound Properties cluster_decision Decision Process cluster_formulation Formulation cluster_output Output Compound This compound Solubility Poor aqueous solubility at neutral pH Compound->Solubility VehicleType Select Vehicle Type Solubility->VehicleType Suspension Suspension VehicleType->Suspension Due to poor solubility Vehicle Vehicle Components: - 0.5% Methylcellulose - 0.05% Tween 80 - Water Suspension->Vehicle Preparation Preparation: 1. Mix components 2. Add Fedratinib 3. Vortex/Sonicate Vehicle->Preparation FinalProduct Homogenous Suspension for In Vivo Dosing Preparation->FinalProduct

Caption: Workflow for selecting the appropriate vehicle for this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Transcription Target Gene Expression (Proliferation, Survival) pSTAT->Transcription Translocates & Induces Fedratinib Fedratinib Fedratinib->JAK2 Inhibits

Caption: Fedratinib's mechanism of action via inhibition of the JAK/STAT pathway.

References

Technical Support Center: Accounting for Fedratinib Hydrochloride Metabolism in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Fedratinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Fedratinib?

A1: Fedratinib is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The main enzyme responsible for its metabolism is CYP3A4, with minor contributions from CYP2C19 and flavin-containing monooxygenase 3 (FMO3).[1] The metabolic reactions include N-dealkylation, oxidation, and other transformations. However, it's important to note that unchanged Fedratinib accounts for approximately 80% of the total circulating drug in plasma, with no single metabolite representing more than 10% of the total drug-related material.[2]

Q2: What are the major known metabolites of Fedratinib?

A2: While the parent drug is the most abundant circulating component, several metabolites of Fedratinib have been identified. These are formed through various biotransformation reactions. The proposed metabolic pathway includes the formation of metabolites through oxidation and N-dealkylation of the pyrrolidine (B122466) ring, as well as other modifications to the core structure.[2]

Q3: Are there any significant species differences in Fedratinib metabolism?

A3: Yes, significant species-specific differences in the metabolism and half-life of Fedratinib have been observed, which makes direct extrapolation of preclinical pharmacokinetic data to humans challenging.[3] For instance, the terminal half-life in mice is approximately 7.8 hours, while in humans, the effective half-life is around 41 hours.[3] These differences are likely due to variations in the expression and activity of metabolic enzymes like CYP3A4 and CYP2C19 between species.[3]

Q4: What is the potential for drug-drug interactions (DDIs) with Fedratinib?

A4: Fedratinib has a significant potential for drug-drug interactions, primarily due to its metabolism by CYP3A4.[1][4] Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) can increase Fedratinib exposure, potentially leading to increased toxicity.[5][6][7] Conversely, co-administration with strong or moderate CYP3A4 inducers (e.g., rifampicin, phenytoin) can decrease Fedratinib exposure and potentially reduce its efficacy.[5] Fedratinib is also a moderate inhibitor of CYP2C19 and CYP3A4, and a weak inhibitor of CYP2D6, meaning it can increase the exposure of other drugs metabolized by these enzymes.[8]

Q5: Are there any clinically relevant off-target effects of Fedratinib related to its metabolism or transport?

A5: Yes, Fedratinib has been shown to inhibit thiamine (B1217682) transporters, specifically the human thiamine transporter 2 (hTHTR2).[2][9] This inhibition can potentially lead to thiamine deficiency and, in rare cases, Wernicke's encephalopathy, a serious neurological condition.[1][10] Therefore, it is crucial to monitor thiamine levels in preclinical and clinical studies.

Troubleshooting Guides

Issue 1: High variability in in vitro IC50 values for Fedratinib.

  • Question: We are observing significant variability in our in vitro IC50 values for Fedratinib across different experiments using the same cell line. What could be the cause?

  • Answer: Inconsistent IC50 values for Fedratinib can arise from several experimental factors. Here is a troubleshooting guide to help you identify and address the potential causes:

Potential Cause Explanation Recommended Solution
ATP Concentration Fedratinib is an ATP-competitive inhibitor of JAK2. Variations in intracellular ATP concentrations will directly affect its apparent potency.Ensure consistent media formulation and cell metabolic state between experiments. Consider measuring and reporting the ATP concentration in your kinase assays.
Cell Density The number of cells seeded per well can alter the drug-to-target ratio and nutrient availability, which can influence the cellular response to Fedratinib.Use a consistent and optimized cell seeding density for all experiments. Perform a cell titration experiment to determine the optimal density for your assay.
Assay Duration The length of exposure to Fedratinib can significantly impact the observed IC50. Longer incubation times may allow for the development of resistance or secondary drug effects.Standardize the incubation time across all comparative experiments. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
Off-Target Effects At higher concentrations, Fedratinib can inhibit other kinases, such as FLT3, which could contribute to the observed cellular effects and variability.Be mindful of the concentration range used in your assays. If you suspect off-target effects, consider using more specific inhibitors for other potential targets as controls.
Compound Stability Fedratinib may be unstable in your specific assay medium or under your experimental conditions, leading to a decrease in the effective concentration over time.Assess the stability of Fedratinib in your assay buffer and complete cell culture medium over the time course of your experiment using LC-MS/MS.

Issue 2: Unexpected in vivo pharmacokinetic profile of Fedratinib.

  • Question: Our in vivo pharmacokinetic study in mice showed a much shorter half-life and lower exposure of Fedratinib than expected based on human data. Why is this happening?

  • Answer: This is a common challenge due to significant species differences in drug metabolism. Here's how to troubleshoot this issue:

Potential Cause Explanation Recommended Solution
Species Differences in Metabolism The expression and activity of CYP3A4 and CYP2C19, the primary metabolizing enzymes for Fedratinib, differ significantly between mice and humans.[3] This leads to a faster clearance rate in mice.Acknowledge these species differences in your experimental design and data interpretation. Consider using humanized mouse models that express human CYP enzymes for more predictive pharmacokinetic data.
Vehicle Formulation The solubility and absorption of Fedratinib can be highly dependent on the vehicle used for oral administration. Poor formulation can lead to low bioavailability.Ensure you are using an appropriate and well-characterized vehicle for Fedratinib suspension, such as 0.5% methylcellulose (B11928114) with 0.05% Tween 80 in water.[11] Homogenize the suspension thoroughly before each administration.
Blood Sampling Time Points Inadequate sampling times, especially during the absorption and elimination phases, can lead to an inaccurate estimation of pharmacokinetic parameters.Based on the known rapid absorption (Tmax ~0.25 hours in mice) and relatively short half-life (~7.8 hours in mice), ensure you have frequent sampling points in the early time points and extend the sampling duration to capture the complete elimination phase.[3]

Issue 3: Difficulty in detecting and identifying Fedratinib metabolites.

  • Question: We are struggling to detect and identify metabolites of Fedratinib in our in vitro metabolism assays. What can we do to improve our workflow?

  • Answer: Detecting low-level metabolites can be challenging. Here are some troubleshooting steps:

Potential Cause Explanation Recommended Solution
Low Metabolite Formation The rate of metabolism in your in vitro system (e.g., human liver microsomes) might be low, resulting in metabolite concentrations below the limit of detection of your analytical method.Increase the incubation time or the concentration of your protein source (e.g., microsomes). Ensure that the NADPH regenerating system is fresh and active.
Inadequate Analytical Sensitivity Your LC-MS/MS method may not be sensitive enough to detect the low concentrations of the formed metabolites.Optimize your LC-MS/MS method for metabolite detection. This includes using a high-resolution mass spectrometer, optimizing ionization source parameters, and developing a sensitive multiple reaction monitoring (MRM) method if the structures of potential metabolites are known.
Complex Biological Matrix The presence of endogenous components in your sample can interfere with the detection of metabolites, a phenomenon known as matrix effects.Employ effective sample preparation techniques to remove interfering matrix components. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Lack of a Systematic Approach A random search for metabolites without a clear strategy can be inefficient and may miss important biotransformation products.Follow a systematic metabolite identification workflow. This involves predicting potential metabolites based on known biotransformation reactions, using this information to guide your data acquisition and processing, and confirming the structure of identified metabolites using techniques like tandem mass spectrometry (MS/MS).

Data Presentation

Table 1: In Vitro Inhibitory Profile of Fedratinib

Enzyme/TargetIC50 (nM)Notes
JAK2~3High potency and selectivity.
JAK1~105~35-fold less potent than against JAK2.
TYK2~405~135-fold less potent than against JAK2.
JAK3>1000>333-fold less potent than against JAK2.
FLT3~15Potent inhibition, considered an off-target effect.
BRD4~130-164Moderate off-target inhibition.
hTHTR2>30 µMInhibition of human thiamine transporter 2.

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Fedratinib

SpeciesTmax (hours)Terminal Half-life (hours)Primary Metabolizing Enzymes
Mouse~0.25~7.8Not explicitly detailed, but likely CYP-mediated.
Human~2-4~41 (effective), ~114 (terminal)CYP3A4, CYP2C19

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Fedratinib in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of Fedratinib in HLM.

Materials:

  • Fedratinib

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and sample preparation

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of Fedratinib in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of Fedratinib by diluting the stock solution in the incubation buffer.

    • Thaw the HLM and NADPH regenerating system on ice.

  • Incubation:

    • In a 96-well plate, add the HLM to the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the Fedratinib working solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN with the internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Fedratinib at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Fedratinib remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

Protocol 2: In Vitro CYP3A4 Inhibition Assay for Fedratinib

Objective: To determine the IC50 value of Fedratinib for the inhibition of CYP3A4 activity in HLM.

Materials:

  • Fedratinib

  • Human Liver Microsomes (HLM)

  • CYP3A4 probe substrate (e.g., Midazolam)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a serial dilution of Fedratinib in the incubation buffer.

    • Prepare a working solution of the CYP3A4 probe substrate (Midazolam) in the incubation buffer.

  • Incubation:

    • In a 96-well plate, add the HLM to the potassium phosphate buffer (final protein concentration of 0.2 mg/mL).

    • Add the serially diluted Fedratinib solutions or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add the Midazolam working solution to all wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 10 minutes) with shaking.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding ice-cold ACN with the internal standard.

    • Vortex and centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of the Midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each Fedratinib concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the Fedratinib concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Metabolite Identification of Fedratinib using LC-MS/MS

Objective: To identify the major metabolites of Fedratinib formed in vitro.

Materials:

  • Incubation samples from a metabolic stability assay (as in Protocol 1, but with a longer incubation time, e.g., 2 hours)

  • Control incubation samples (without NADPH)

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Process the incubation and control samples by protein precipitation with ACN.

    • Concentrate the supernatant if necessary to enrich the metabolites.

  • LC-MS/MS Data Acquisition:

    • Analyze the samples using a high-resolution LC-MS/MS system in both positive and negative ionization modes.

    • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to obtain both full scan MS and MS/MS spectra.

  • Data Processing and Metabolite Detection:

    • Use metabolite identification software to process the raw data.

    • Compare the chromatograms of the incubation samples with the control samples to identify unique peaks corresponding to potential metabolites.

    • Utilize algorithms such as mass defect filtering and predicted metabolite lists to aid in the detection of metabolites.

  • Structure Elucidation:

    • For each potential metabolite, analyze the high-resolution MS data to determine its accurate mass and elemental composition.

    • Interpret the MS/MS fragmentation pattern to elucidate the structure of the metabolite and the site of biotransformation.

    • Compare the fragmentation pattern of the metabolite with that of the parent drug to identify characteristic fragment ions.

Mandatory Visualizations

Fedratinib_Metabolism cluster_CYP3A4_CYP2C19 CYP3A4 (major), CYP2C19 (minor) cluster_FMO3 FMO3 Fedratinib Fedratinib M1 N-dealkylation Fedratinib->M1 M2 Hydroxylation Fedratinib->M2 M3 Oxidation Fedratinib->M3 M4 N-oxidation Fedratinib->M4 Excretion Excretion M1->Excretion M2->Excretion M3->Excretion M4->Excretion Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment cluster_Interpretation Data Interpretation & Risk Assessment Metabolic_Stability Metabolic Stability (HLM, Hepatocytes) Metabolite_ID Metabolite Identification (LC-MS/MS) Metabolic_Stability->Metabolite_ID CYP_Phenotyping CYP Reaction Phenotyping Metabolic_Stability->CYP_Phenotyping PK_Studies Pharmacokinetic Studies (Rodents, Non-rodents) Metabolite_ID->PK_Studies DDI_Screening DDI Screening (CYP Inhibition/Induction) CYP_Phenotyping->DDI_Screening DDI_Screening->PK_Studies IVIVE In Vitro-In Vivo Extrapolation (IVIVE) DDI_Screening->IVIVE Excretion_Studies Mass Balance & Excretion Studies PK_Studies->Excretion_Studies PK_Studies->IVIVE DDI_Studies Clinical DDI Studies Excretion_Studies->DDI_Studies Clinical_Relevance Assessment of Clinical Relevance DDI_Studies->Clinical_Relevance PBPK_Modeling PBPK Modeling IVIVE->PBPK_Modeling PBPK_Modeling->Clinical_Relevance Troubleshooting_Tree cluster_vitro_issues cluster_ic50_causes cluster_metabolite_causes cluster_vivo_issues cluster_pk_causes Start Inconsistent Experimental Results? In_Vitro In Vitro Assay? Start->In_Vitro Yes In_Vivo In Vivo Study? Start->In_Vivo No IC50_Variability IC50 Variability In_Vitro->IC50_Variability Metabolite_Detection_Issue Metabolite Detection Issue In_Vitro->Metabolite_Detection_Issue PK_Variability Unexpected PK Profile In_Vivo->PK_Variability ATP_Conc Check ATP Concentration IC50_Variability->ATP_Conc Cell_Density Verify Cell Density IC50_Variability->Cell_Density Assay_Duration Standardize Assay Duration IC50_Variability->Assay_Duration Analytical_Sensitivity Optimize LC-MS/MS Method Metabolite_Detection_Issue->Analytical_Sensitivity Sample_Prep Improve Sample Preparation Metabolite_Detection_Issue->Sample_Prep Incubation_Conditions Optimize Incubation Conditions Metabolite_Detection_Issue->Incubation_Conditions Species_Diff Consider Species Differences PK_Variability->Species_Diff Vehicle Optimize Vehicle Formulation PK_Variability->Vehicle Sampling Refine Sampling Time Points PK_Variability->Sampling

References

Improving the reproducibility of Fedratinib hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving Fedratinib (B1684426) hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Fedratinib hydrochloride?

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] In normal physiology, JAK2 is activated by cytokines and growth factors, leading to the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins. These phosphorylated STAT proteins then dimerize, translocate to the nucleus, and regulate gene expression involved in cellular proliferation, differentiation, and survival.[1] In myeloproliferative neoplasms (MPNs), mutations such as JAK2 V617F cause constitutive activation of the JAK-STAT pathway.[1][2] Fedratinib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain, which blocks its phosphorylation activity and prevents the downstream signaling cascade.[1][4] This leads to reduced cell proliferation and the induction of apoptosis in malignant cells.[1][4]

Q2: What are the common off-target effects of Fedratinib?

While Fedratinib is selective for JAK2, it can inhibit other kinases at higher concentrations. Notable off-target kinases include FMS-like tyrosine kinase 3 (FLT3) and RET.[4][5][6] Inhibition of FLT3 is thought to contribute to some of the gastrointestinal side effects observed in clinical settings.[7] At higher concentrations, Fedratinib has also been noted to inhibit bromodomain-containing protein 4 (BRD4).[5][8] Researchers should be mindful of these off-target effects when interpreting experimental results, especially at higher concentrations of the compound.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for experimental consistency. Fedratinib is practically insoluble in water and ethanol (B145695) but is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[9] The hydrochloride salt form exhibits pH-dependent solubility, being freely soluble in acidic conditions (pH 1) and practically insoluble in neutral aqueous environments (pH 7.4).[10][11]

For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 50-100 mg/mL).[9] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] When preparing working solutions, dilute the DMSO stock in a sterile, serum-free cell culture medium. It is crucial to ensure the final DMSO concentration in the cell culture is non-toxic, typically at or below 0.1%.[9]

Troubleshooting Guide

Problem 1: High variability in IC50 values between experiments.

Possible Causes & Solutions:

  • ATP Concentration: Fedratinib is an ATP-competitive inhibitor, so variations in intracellular ATP levels can affect its apparent potency.[12]

    • Solution: Ensure consistent cell culture conditions, including media formulation and cell metabolic state, between experiments to minimize fluctuations in ATP levels.[12]

  • Cell Density: The number of cells seeded can impact the drug-to-target ratio and nutrient availability, leading to inconsistent IC50 values.[12]

    • Solution: Use a consistent and optimized cell seeding density for all experiments.

  • Assay Duration: The length of exposure to Fedratinib can significantly alter the observed IC50.[12]

    • Solution: Standardize the incubation time across all comparative experiments.

  • Solubility Issues: Poor solubility of Fedratinib in the final assay medium can lead to inaccurate concentrations.

    • Solution: Ensure the compound is fully dissolved in the DMSO stock solution before further dilution. Gentle warming to 37°C can aid solubilization.[9] Verify that the final concentration of the compound in the aqueous medium does not exceed its solubility limit.

Problem 2: Lack of expected downstream inhibition of p-STAT3/5 in Western blot analysis despite observing a decrease in cell viability.

Possible Causes & Solutions:

  • Timing of Lysate Collection: The inhibition of STAT phosphorylation can be transient.[12]

    • Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of p-STAT3/5 after Fedratinib treatment. Pharmacodynamic studies have shown that maximal inhibition of STAT3 phosphorylation occurs approximately 2 hours after the first dose.[13]

  • Antibody Quality: The specificity and sensitivity of the primary antibodies for both total and phosphorylated STAT proteins are crucial.[12]

    • Solution: Validate antibodies using appropriate positive and negative controls.

  • Cell Line Specificity: Some cell lines may have redundant or compensatory signaling pathways and may not be solely dependent on the JAK2/STAT3 axis for survival.[12]

    • Solution: Characterize the signaling pathways in your specific cell line to confirm its reliance on JAK2 signaling.

  • Paradoxical Signaling: Inhibition of the JAK/STAT pathway can sometimes lead to the activation of compensatory pro-survival pathways.[12]

    • Solution: Investigate other relevant signaling pathways that may be activated in response to JAK2 inhibition in your experimental model.

Problem 3: In vivo toxicity observed in mouse models (e.g., weight loss, lethargy).

Possible Causes & Solutions:

  • Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD) for the specific mouse model.

    • Solution: Conduct a pilot study to determine the MTD in your specific model.[14] If signs of toxicity appear, immediately interrupt dosing. Once the animals recover, consider restarting at a lower dose (e.g., a 25-50% reduction) or implementing dosing holidays (e.g., 1-2 days off).[14]

  • Formulation and Administration: Improper formulation or inconsistent oral gavage technique can lead to variability in drug exposure and toxicity.[14]

    • Solution: Ensure the Fedratinib formulation is homogenous. A common vehicle is 0.5% methylcellulose.[15] Use a consistent and accurate oral gavage technique.

  • Thiamine (B1217682) Deficiency: Although rare, Wernicke's encephalopathy has been observed in clinical trials and is linked to thiamine (Vitamin B1) deficiency.[8][16][17]

    • Solution: For long-term in vivo studies, consider monitoring the overall health and nutritional status of the animals. While not a standard preclinical protocol, ensuring adequate nutrition can mitigate potential complications.

Quantitative Data Summary

Table 1: Fedratinib Kinase Inhibitory Activity (IC50)

KinaseIC50 (nM)Fold Selectivity vs. JAK2
JAK2~31x
JAK2V617F~31x
JAK1~105~35x
JAK3~1002~334x
FLT3~15~5x
RET~48~16x
BRD4~130~43x

Data compiled from multiple sources.[3][4][5][18]

Table 2: Recommended Starting Doses for In Vivo Mouse Models

Mouse ModelDosage (mg/kg)Route of AdministrationDosing Schedule
Myelofibrosis60 - 100Oral GavageOnce daily
Polycythemia Vera (PV)60 - 190Oral GavageOnce daily

Note: These are starting dose ranges. The optimal dose may vary depending on the specific model and experimental endpoints. A pilot study to determine the MTD is recommended.[14][15]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for assessing the effect of Fedratinib on the proliferation of JAK2-dependent cell lines (e.g., HEL, Ba/F3-JAK2V617F).[19]

Materials:

  • JAK2V617F positive cell line

  • Complete cell culture medium

  • Fedratinib stock solution (in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • Compound Preparation: Prepare serial dilutions of Fedratinib from the DMSO stock solution in a serum-free medium.

  • Cell Treatment: Add the Fedratinib dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control. Ensure the final DMSO concentration is ≤0.1%.[19]

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

    • CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and then read the luminescence.[19]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated STAT3/5

This protocol describes the detection of phosphorylated STAT3 and STAT5 levels following Fedratinib treatment.[19]

Materials:

  • Cell line of interest

  • Fedratinib stock solution (in DMSO)

  • 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-STAT3, total STAT3, p-STAT5, total STAT5, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Fedratinib for the predetermined optimal time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[19]

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[19]

Visualizations

Fedratinib_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT STAT3 / STAT5 pJAK2->STAT phosphorylates pSTAT p-STAT3 / p-STAT5 STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene_Transcription translocation & activation Fedratinib Fedratinib Fedratinib->pJAK2 inhibits Fedratinib_Experimental_Workflow start Start Experiment culture_cells Culture JAK2-dependent cell lines (e.g., HEL) start->culture_cells prepare_drug Prepare Fedratinib serial dilutions culture_cells->prepare_drug treat_cells Treat cells with Fedratinib (dose-response & time-course) prepare_drug->treat_cells endpoint_assays Perform Endpoint Assays treat_cells->endpoint_assays viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) endpoint_assays->viability_assay Proliferation western_blot Western Blot (p-STAT3/5) endpoint_assays->western_blot Signaling apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) endpoint_assays->apoptosis_assay Cell Death data_analysis Data Analysis (IC50, Protein Levels, % Apoptosis) viability_assay->data_analysis western_blot->data_analysis apoptosis_assay->data_analysis evaluate_efficacy Evaluate In Vitro Efficacy data_analysis->evaluate_efficacy Troubleshooting_IC50_Variability start High IC50 Variability Observed check_atp Are cell culture conditions (media, density, metabolic state) consistent? start->check_atp check_duration Is the assay incubation time standardized? check_atp->check_duration Yes standardize_culture Standardize cell culture protocols and seeding density. check_atp->standardize_culture No check_solubility Is Fedratinib fully dissolved and stable in the final medium? check_duration->check_solubility Yes standardize_time Use a consistent incubation time for all experiments. check_duration->standardize_time No optimize_solubilization Ensure complete dissolution in DMSO stock and verify final concentration solubility. check_solubility->optimize_solubilization No re_run Re-run Experiment check_solubility->re_run Yes standardize_culture->re_run standardize_time->re_run optimize_solubilization->re_run

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of Fedratinib Hydrochloride and Momelotinib for Myelofibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent JAK inhibitors in the myelofibrosis therapeutic landscape: Fedratinib hydrochloride and Momelotinib. This analysis, supported by experimental data, delves into their mechanisms of action, inhibitory profiles, and cellular effects to inform preclinical research and development.

This compound and Momelotinib are both approved treatments for myelofibrosis, a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating symptoms. Their therapeutic efficacy stems from the inhibition of the Janus kinase (JAK) signaling pathway, a critical mediator of cell proliferation and inflammation. However, their distinct kinase inhibition profiles and mechanisms of action warrant a detailed in vitro comparison.

Mechanism of Action: A Tale of Two JAK Inhibitors

Fedratinib is a selective inhibitor of JAK2, with a lesser effect on other JAK family members.[1][2] Its mechanism revolves around binding to the ATP-binding site of the JAK2 kinase domain, thereby blocking its phosphorylation activity and subsequent downstream signaling through the Signal Transducer and Activator of Transcription (STAT) proteins.[3] This disruption of the JAK/STAT pathway leads to the inhibition of malignant hematopoietic cell proliferation and the induction of apoptosis.[4]

Momelotinib, in contrast, exhibits a broader inhibitory profile, targeting JAK1 and JAK2.[5][6] This dual JAK1/JAK2 inhibition also suppresses the hyperactive JAK-STAT signaling central to myelofibrosis pathogenesis.[7] Uniquely, Momelotinib also inhibits the Activin A receptor, type I (ACVR1), also known as ALK2.[5][8] Inhibition of ACVR1 leads to a decrease in the production of hepcidin, a key regulator of iron homeostasis, which is often dysregulated in myelofibrosis, contributing to anemia.[8]

Quantitative Comparison of Kinase Inhibition

The in vitro potency of Fedratinib and Momelotinib against various kinases has been determined in enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A recent head-to-head comparative study by Celik et al. (2023) provides valuable insights under uniform assay conditions (1 mM ATP).[5]

KinaseFedratinib IC50 (nM)Momelotinib IC50 (nM)
JAK2 1451
JAK1 ~490 (35-fold less than JAK2)11[5]
TYK2 ~1890 (135-fold less than JAK2)17[5]
JAK3 >1000 (>334-fold less than JAK2)155[5]
ACVR1 (ALK2) Not reported5-10 times weaker than JAK2 inhibition[5]
FLT3 15Potent inhibition reported[5]
KIT Not a primary targetPotent inhibition reported[5]
Data compiled from multiple sources, with the direct comparison from Celik et al. (2023) highlighted for JAK2.[5]

Cellular Efficacy: Anti-proliferative and Pro-apoptotic Effects

The inhibitory effects of Fedratinib and Momelotinib on kinase activity translate to anti-proliferative and pro-apoptotic effects in JAK-dependent cell lines.

Cell LineAssay TypeFedratinib IC50 (nM)Momelotinib IC50 (nM)
SET2 (JAK2 V617F) pSTAT5 Inhibition672205
HEL (JAK2 V617F) ProliferationNot directly compared1500[5]
Ba/F3-JAK2V617F ProliferationNot directly compared1500[5]
Data from Celik et al. (2023) for direct comparison in SET2 cells.[5]

Both Fedratinib and Momelotinib have been shown to induce apoptosis in various cancer cell lines.[4] Fedratinib induces apoptosis in a dose-dependent manner in Hodgkin lymphoma and mediastinal large B-cell lymphoma cell lines. Similarly, Momelotinib has been reported to induce apoptosis in primary multiple myeloma cells.[6] Quantitative data on the percentage of apoptotic cells varies depending on the cell line, drug concentration, and duration of treatment.

Signaling Pathways

The distinct mechanisms of Fedratinib and Momelotinib are best visualized through their impact on cellular signaling pathways.

Fedratinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation Fedratinib Fedratinib Fedratinib->JAK2 Inhibits STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer_pSTAT pSTAT Dimer pSTAT->Dimer_pSTAT Dimerization Nucleus Nucleus Dimer_pSTAT->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene

Caption: Fedratinib inhibits the JAK/STAT signaling pathway.

Momelotinib_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_ACVR1 ACVR1 Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_2 JAK1/JAK2 Receptor->JAK1_2 pJAK1_2 pJAK1/pJAK2 JAK1_2->pJAK1_2 Phosphorylation Momelotinib_JAK Momelotinib Momelotinib_JAK->JAK1_2 Inhibits STAT STAT pJAK1_2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer_pSTAT pSTAT Dimer pSTAT->Dimer_pSTAT Dimerization Nucleus_JS Nucleus Dimer_pSTAT->Nucleus_JS Translocation Gene_JS Gene Transcription (Proliferation, Inflammation) Nucleus_JS->Gene_JS BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 SMAD SMAD ACVR1->SMAD Phosphorylates Momelotinib_ACVR1 Momelotinib Momelotinib_ACVR1->ACVR1 Inhibits pSMAD pSMAD SMAD->pSMAD Nucleus_A Nucleus pSMAD->Nucleus_A Translocation Hepcidin Hepcidin Gene Transcription Nucleus_A->Hepcidin Decreases

Caption: Momelotinib dually inhibits JAK/STAT and ACVR1 pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are generalized protocols for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the in vitro potency of a compound against a purified kinase.

Kinase_Assay_Workflow start Start prep Prepare serial dilutions of inhibitors start->prep setup Set up kinase reaction: - Kinase - Substrate - Inhibitor prep->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C (e.g., 60 min) initiate->incubate adp_glo Add ADP-Glo™ Reagent to deplete unused ATP incubate->adp_glo detect Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence adp_glo->detect read Read luminescence detect->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound or Momelotinib in DMSO.

  • Reaction Setup: In a 384-well plate, add the purified kinase (e.g., JAK2, JAK1, ACVR1), a suitable kinase substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™ Kinase Assay kit, which generates a luminescent signal proportional to kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell Viability Assay (MTT/XTT-Based)

This assay assesses the anti-proliferative effects of the compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEL 92.1.7, Ba/F3-JAK2V617F) in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Momelotinib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Add a tetrazolium salt solution (MTT or XTT) to each well. Metabolically active cells will reduce the salt to a colored formazan (B1609692) product.

  • Measurement: After an incubation period, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound or Momelotinib for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their staining patterns:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Calculate the percentage of apoptotic cells for each treatment condition.

Conclusion

This in vitro comparison highlights the distinct pharmacological profiles of this compound and Momelotinib. Fedratinib acts as a selective JAK2 inhibitor, while Momelotinib offers a broader inhibition of JAK1 and JAK2, with the unique addition of ACVR1 inhibition. These differences in their mechanisms of action, as reflected in their kinase inhibition profiles and cellular effects, provide a crucial foundation for researchers designing preclinical studies and exploring novel therapeutic strategies for myelofibrosis and other related disorders. The provided experimental protocols offer a framework for the consistent and reproducible in vitro evaluation of these and other kinase inhibitors.

References

A Head-to-Head Comparison of Fedratinib and Other JAK2 Inhibitors' Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between kinase inhibitors is paramount for advancing targeted therapies. This guide provides an objective, data-driven comparison of Fedratinib's selectivity against other prominent Janus kinase 2 (JAK2) inhibitors, supported by experimental data and detailed methodologies.

Fedratinib is a selective inhibitor of Janus kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms (MPNs).[1][2] Its mechanism of action involves binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.[1][2] This targeted inhibition helps to control the uncontrolled cell proliferation characteristic of diseases like myelofibrosis.[1][2]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Fedratinib and other JAK2 inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. A lower IC50 value indicates greater potency.

KinaseFedratinib IC50 (nM)Ruxolitinib IC50 (nM)Momelotinib IC50 (nM)Pacritinib IC50 (nM)
JAK1 1053.31147
JAK2 32.81823
JAK3 4054282101180
TYK2 10021922043
FLT3 15--22

Note: IC50 values are compiled from various sources and may differ slightly based on experimental conditions. The data presented here is for comparative purposes.[3]

As the data indicates, Fedratinib is highly selective for JAK2.[3] It is approximately 35-fold more selective for JAK2 over JAK1 and over 100-fold more selective for JAK2 compared to JAK3 and TYK2.[3] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[3][4] Momelotinib and Pacritinib also exhibit inhibitory activity against multiple JAK family members.[3] Notably, Fedratinib also shows potent inhibition of FMS-like tyrosine kinase 3 (FLT3), an important target in certain hematological malignancies.[5][6]

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary pathway through which cytokines and growth factors regulate cellular processes like proliferation, differentiation, and apoptosis.[1][7] Dysregulation of this pathway, often due to mutations like JAK2V617F, is a hallmark of myeloproliferative neoplasms.[2][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding pJAK2 pJAK2 JAK2->pJAK2 3. Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT 5. Phosphorylation pJAK2->STAT 4. STAT Recruitment Dimer STAT Dimer pSTAT->Dimer 6. Dimerization Nucleus Nucleus Dimer->Nucleus 7. Translocation Gene Gene Transcription Nucleus->Gene 8. Gene Regulation Fedratinib Fedratinib Fedratinib->pJAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.

Experimental Protocols

The determination of kinase inhibitor selectivity is typically performed using in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a specific kinase.

General In Vitro Kinase Inhibition Assay Protocol
  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor (e.g., Fedratinib) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the inhibitor to create a range of concentrations for testing.

    • Prepare a reaction buffer containing a buffer salt (e.g., HEPES), MgCl₂, and other necessary components.

    • Prepare solutions of the recombinant kinase enzyme, a specific peptide substrate, and ATP. The ATP concentration is often set near the Michaelis constant (Km) for the specific kinase.

  • Assay Execution :

    • In a multi-well plate, add the reaction buffer to each well.

    • Add the serially diluted inhibitor to the appropriate wells. Include control wells with solvent only (positive control) and wells without the enzyme (negative control).

    • Add the kinase enzyme to all wells except the negative controls.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection and Data Analysis :

    • Stop the kinase reaction.

    • Detect the kinase activity. Common detection methods include:

      • Radiometric assays : Measuring the incorporation of radioactive phosphate (B84403) (from [γ-³²P]ATP) into the substrate.

      • Luminescence-based assays (e.g., ADP-Glo™) : Quantifying the amount of ADP produced, which is directly proportional to kinase activity.[8]

      • Fluorescence-based assays (e.g., TR-FRET) : Using antibodies and fluorescence resonance energy transfer to detect the phosphorylated substrate.[7]

    • Subtract the background signal (negative control) from all readings.

    • Normalize the data, setting the positive control (no inhibitor) to 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Inhibitor Serial Dilutions C Combine Reagents in Microplate A->C B Prepare Kinase, Substrate, and ATP B->C D Incubate at Controlled Temperature C->D E Detect Kinase Activity (e.g., Luminescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

The data presented in this guide highlights the distinct selectivity profile of Fedratinib as a potent and selective JAK2 inhibitor.[3] This selectivity is a key differentiator from other JAK inhibitors like Ruxolitinib, which exhibit broader activity against multiple JAK family members.[3][4] For researchers in the field of myeloproliferative neoplasms and related disorders, a thorough understanding of these selectivity profiles, grounded in robust experimental data, is crucial for the rational design and development of next-generation targeted therapies.

References

Validating the Anti-Proliferative Effects of Fedratinib Hydrochloride in Novel Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fedratinib (B1684426) hydrochloride's anti-proliferative performance against other Janus kinase (JAK) inhibitors. The information presented is synthesized from publicly available experimental data to assist researchers in evaluating Fedratinib for their studies in novel cell lines.

Introduction to Fedratinib Hydrochloride

Fedratinib is an orally bioavailable, selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2] Abnormal activation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs) and has been implicated in the pathogenesis of other cancers.[1][3] Fedratinib binds competitively to the ATP-binding site of the JAK2 kinase domain, inhibiting its phosphorylation activity.[1] This action blocks the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[4] The inhibition of the JAK2/STAT pathway ultimately leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.[1][4]

Comparative Performance Data

The following tables summarize the inhibitory activity of this compound in comparison to other JAK2 inhibitors. Data has been compiled from multiple in vitro studies.

Table 1: Comparative Enzymatic Activity of JAK2 Inhibitors
CompoundTarget(s)JAK2 IC₅₀ (nM)Selectivity vs. JAK1Selectivity vs. JAK3Reference(s)
Fedratinib JAK2, FLT33 - 1435-fold334-fold[5][6]
RuxolitinibJAK1, JAK24Equipotent6-fold less potent vs JAK2[5][6]
PacritinibJAK2, FLT353Significantly less activeSignificantly less active[5][6]
Momelotinib (B1663569)JAK1, JAK251Roughly equal potency>10-fold selective vs JAK3[6]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in a cell-free assay. Lower values indicate greater potency.

Table 2: Anti-Proliferative Activity (IC₅₀) in Various Cell Lines
Cell LineCancer TypeFedratinib IC₅₀Ruxolitinib IC₅₀Pacritinib IC₅₀Momelotinib IC₅₀Reference(s)
HEL 92.1.7 (JAK2 V617F)Erythroleukemia~300 nMPotentPotentPotent[7]
UKE-1 (JAK2 V617F)Myeloid LeukemiaSub-micromolarMost PotentPotentPotent[7]
SET-2 (JAK2 V617F)Megakaryoblastic Leukemia672 nM (pSTAT5)14 nM (pSTAT5)429 nM (pSTAT5)205 nM (pSTAT5)[6]
Ba/F3 (JAK2 V617F)Pro-B Cell Leukemia~270 nMN/AN/AN/A
Eca109Esophageal Squamous Cell Carcinoma3.541 µMN/AN/AN/A
KYSE150Esophageal Squamous Cell Carcinoma3.534 µMN/AN/AN/A
L428Hodgkin's LymphomaEffectiveN/AN/AN/A
K1106PMediastinal Large B-cell LymphomaEffectiveN/AN/AN/A
KBV20C (P-gp overexpressing)Cervical Adenocarcinoma6.9 µMN/AN/AN/A

IC₅₀ values for cell proliferation represent the concentration of the drug required to inhibit 50% of cell growth. "N/A" indicates that data was not available in the cited sources. "Effective" indicates reported anti-proliferative activity without a specific IC₅₀ value.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and other comparator drugs

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and comparator drugs for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blotting for JAK/STAT Pathway Analysis

This protocol is used to detect changes in protein levels and phosphorylation status of key signaling molecules.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates Cytokine Cytokine Cytokine->Receptor Binds pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT STAT pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization pJAK2->STAT Phosphorylates pSTAT_n p-STAT (Dimer) pSTAT->pSTAT_n Translocates Fedratinib Fedratinib hydrochloride Fedratinib->pJAK2 Inhibits DNA DNA pSTAT_n->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Mechanism of action of Fedratinib on the JAK/STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Novel Cell Lines culture Cell Culture and Seeding start->culture treat Treat with Fedratinib & Comparators culture->treat prolif Cell Proliferation Assay (e.g., MTT) treat->prolif western Western Blot (JAK/STAT Pathway) treat->western ic50 Determine IC₅₀ Values prolif->ic50 protein Analyze Protein Expression western->protein compare Compare Efficacy ic50->compare protein->compare

Caption: Workflow for validating the anti-proliferative effects of Fedratinib.

References

Synergistic Potential of Fedratinib Hydrochloride in Combination with Novel Targeted Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fedratinib (B1684426), a selective inhibitor of Janus kinase 2 (JAK2), has demonstrated significant efficacy in the treatment of myelofibrosis.[1][2][3] Beyond its monotherapy applications, a growing body of preclinical and clinical research is exploring the synergistic effects of Fedratinib when combined with other targeted therapies. These combinations aim to enhance anti-cancer activity, overcome resistance mechanisms, and broaden the therapeutic utility of Fedratinib to other malignancies. This guide provides a comprehensive comparison of emerging Fedratinib-based combination strategies, supported by experimental data, detailed methodologies, and mechanistic diagrams.

Fedratinib and Venetoclax (B612062): A Synergistic Duo in B-Cell Acute Lymphoblastic Leukemia

Preclinical studies have revealed a potent synergy between Fedratinib and the BCL-2 inhibitor Venetoclax in treating B-cell acute lymphoblastic leukemia (B-ALL), particularly in models with high FMS-like tyrosine kinase 3 (FLT3) expression.[4][5][6]

Quantitative Synergy Data

The synergistic effect of combining Fedratinib and Venetoclax has been quantitatively assessed across multiple B-ALL cell lines, demonstrating a significant increase in cancer cell death compared to single-agent treatments.[4][7]

Cell LineFedratinib Conc.Venetoclax Conc.Combination Index (CI)Key OutcomesReference
RS4;11525 nM5 nM0.57258Significantly increased cell death and decreased proliferation compared to single agents.[7]
NALM-6300 nM300 nM0.67991Significantly increased cell death and decreased proliferation compared to single agent Fedratinib.[7]
SUP-B15750 nM5 nM0.19162Significantly increased cell death and decreased proliferation compared to both single agents.[7]

A Combination Index (CI) value of less than 1 indicates synergy between the two drugs.

Mechanistic Rationale and Signaling Pathway

Fedratinib inhibits the JAK2 signaling pathway, which is often constitutively activated in hematological malignancies, leading to cell proliferation and survival.[8] Venetoclax, on the other hand, promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2. The combination of Fedratinib and Venetoclax appears to be particularly effective in B-ALL cells expressing high levels of FLT3.[4][5][6] Fedratinib has been shown to also target FLT3 and Bromodomain-containing protein 4 (BRD4).[2][4] The synergistic effect is thought to arise from the dual targeting of key survival and proliferation pathways.

Fedratinib_Venetoclax_Synergy Fedratinib and Venetoclax Synergistic Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 FLT3_Receptor FLT3 Receptor FLT3 FLT3 FLT3_Receptor->FLT3 STAT STAT JAK2->STAT STAT_dimer STAT Dimer STAT->STAT_dimer BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Caspases Caspases BAX_BAK->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Gene_Expression Gene Expression (Proliferation, Survival) PI3K_AKT->Gene_Expression RAS_MAPK->Gene_Expression STAT_dimer->Gene_Expression BRD4 BRD4 MYC MYC BRD4->MYC MYC->Gene_Expression Fedratinib Fedratinib Fedratinib->JAK2 Inhibits Fedratinib->FLT3 Inhibits Fedratinib->BRD4 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Experimental_Workflow_Fedratinib_Venetoclax In Vivo Xenograft Experimental Workflow Start Start Cell_Transplantation RS4;11 Cell Transplantation (2E6 cells/mouse, tail vein) Start->Cell_Transplantation Engraftment 21-Day Engraftment Period Cell_Transplantation->Engraftment Treatment_Groups Randomization Engraftment->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Fedratinib_Single Fedratinib (100 mg/kg, gavage) Treatment_Groups->Fedratinib_Single Venetoclax_Single Venetoclax (6.25 mg/kg, IP) Treatment_Groups->Venetoclax_Single Combination Fedratinib + Venetoclax Treatment_Groups->Combination Treatment_Period 14-Day Treatment (Days 21-35) Vehicle->Treatment_Period Fedratinib_Single->Treatment_Period Venetoclax_Single->Treatment_Period Combination->Treatment_Period Monitoring Monitor Leukemia Burden (Blood Draws at Day 10, 21, 35) Treatment_Period->Monitoring Endpoint Assess Overall Survival Monitoring->Endpoint End End Endpoint->End Ruxolitinib_Resistance_Mechanism Fedratinib Overcoming Ruxolitinib (B1666119) Resistance JAK2_V617F JAK2 V617F Mutation JAK_STAT_Pathway Constitutive JAK-STAT Activation JAK2_V617F->JAK_STAT_Pathway Resistance Resistance Mechanisms (e.g., Interferon Signaling) JAK_STAT_Pathway->Resistance pSTAT5 STAT5 Phosphorylation JAK_STAT_Pathway->pSTAT5 Ruxolitinib Ruxolitinib Ruxolitinib->JAK_STAT_Pathway Inhibits Fedratinib Fedratinib Fedratinib->JAK_STAT_Pathway Inhibits Fedratinib->Resistance Inhibits Broader_Kinase_Inhibition Broader Kinase Inhibition Profile Fedratinib->Broader_Kinase_Inhibition Resistance->pSTAT5 Maintains Cell_Proliferation Cell Proliferation pSTAT5->Cell_Proliferation Broader_Kinase_Inhibition->pSTAT5 Inhibits

References

Cross-Validation of Fedratinib Hydrochloride's Mechanism Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fedratinib hydrochloride's performance with other alternatives, supported by experimental data. It focuses on the genetic approaches used to validate its mechanism of action as a selective Janus kinase 2 (JAK2) inhibitor.

Fedratinib is a potent and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms (MPNs).[1][2] Its therapeutic effect is primarily attributed to the inhibition of both wild-type and mutationally activated JAK2, particularly the JAK2 V617F mutation, which is a common driver in MPNs.[2][3] This guide delves into the genetic evidence supporting this mechanism and compares Fedratinib to other relevant therapies.

Comparative Efficacy and Selectivity

Fedratinib's selectivity for JAK2 is a key differentiator from other JAK inhibitors like Ruxolitinib, which inhibits both JAK1 and JAK2.[4][5] This selectivity potentially contributes to a different side-effect profile. The following tables summarize the quantitative data on Fedratinib's inhibitory activity and its comparison with Ruxolitinib.

Kinase TargetFedratinib IC50 (nM)Ruxolitinib IC50 (nM)Fold Selectivity (Fedratinib vs. Ruxolitinib for JAK1/JAK2)Reference
JAK1105~3~35-fold less potent on JAK1[6]
JAK23~3Equally potent on JAK2[6][7]
JAK3>1000-Highly selective over JAK3[6]
TYK2405-Selective over TYK2[6]
FLT315-Off-target activity[6]
BRD4164-Off-target activity[6][8]

Table 1: Kinase Inhibitory Profile of Fedratinib vs. Ruxolitinib. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

Cell LineGenetic BackgroundFedratinib IC50 (nM)Ruxolitinib IC50 (nM)Reference
Ruxolitinib-sensitive BaF3-JAK2 V617FMurine pro-B cells expressing human JAK2 V617F650120[5]
Ruxolitinib-resistant BaF3-JAK2 V617FMurine pro-B cells expressing human JAK2 V617F with acquired resistance to Ruxolitinib1552>4000[5]

Table 2: Comparative Efficacy in Ruxolitinib-Sensitive and -Resistant Cell Lines. IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Genetic Validation of Mechanism of Action

Genetic approaches are crucial for unequivocally demonstrating that a drug's cellular effects are mediated through its intended target. For Fedratinib, this involves showing that its activity is dependent on the presence and function of JAK2.

Signaling Pathway and Point of Intervention

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Fedratinib acts by inhibiting the kinase activity of JAK2, thereby blocking the phosphorylation of downstream STAT proteins and preventing their translocation to the nucleus to regulate gene expression.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation and DNA Binding Fedratinib Fedratinib Fedratinib->JAK2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Transcription

Figure 1: Fedratinib's Inhibition of the JAK-STAT Signaling Pathway. This diagram illustrates how Fedratinib blocks the signaling cascade initiated by cytokine binding, ultimately preventing the transcription of genes involved in cell proliferation and survival.

Experimental Workflow for Genetic Validation

A definitive method to validate Fedratinib's on-target mechanism involves comparing its effects on cells with and without its target, JAK2. This can be achieved using techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout.

Genetic_Validation_Workflow cluster_preparation Cell Line Preparation WT_cells Wild-Type Cells (JAK2+/+) Genetic_modification Genetic Modification (siRNA or CRISPR/Cas9) WT_cells->Genetic_modification Fedratinib_WT Treat with Fedratinib (Dose-Response) WT_cells->Fedratinib_WT KO_cells JAK2 Knockdown/Knockout Cells (JAK2-) Genetic_modification->KO_cells Fedratinib_KO Treat with Fedratinib (Dose-Response) KO_cells->Fedratinib_KO Assay_WT Assess Downstream Effects: - Cell Viability (IC50) - pSTAT3/5 Levels Fedratinib_WT->Assay_WT Assay_KO Assess Downstream Effects: - Cell Viability (IC50) - pSTAT3/5 Levels Fedratinib_KO->Assay_KO

Figure 2: Experimental Workflow for Validating Fedratinib's On-Target Effect. This workflow outlines the process of comparing the effects of Fedratinib on wild-type cells versus cells where JAK2 has been genetically silenced or removed.

Experimental Protocols

Protocol 1: Generation of JAK2 Knockdown Cells using siRNA

Objective: To transiently reduce the expression of JAK2 in a target cell line to assess the JAK2-dependency of Fedratinib's effects.

Materials:

  • Target cell line (e.g., HEL, Ba/F3)

  • siRNA targeting JAK2 (pre-designed and validated)

  • Non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-80 pmols of JAK2 siRNA or control siRNA into 100 µL of Opti-MEM I medium.

    • In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[9]

  • Transfection:

    • Wash the cells once with siRNA Transfection Medium.[9]

    • Add 0.8 mL of siRNA Transfection Medium to the siRNA-lipid complex mixture and gently overlay onto the washed cells.[9]

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[9]

  • Post-Transfection:

    • Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration.[9]

    • Incubate for an additional 18-24 hours.[9]

  • Validation of Knockdown: After 24-72 hours post-transfection, harvest a subset of cells to validate JAK2 knockdown by Western blot or qRT-PCR.

  • Fedratinib Treatment: The remaining cells can now be used for downstream experiments, such as cell viability assays or analysis of STAT phosphorylation following Fedratinib treatment.

Protocol 2: CRISPR-Cas9 Mediated Knockout of JAK2

Objective: To generate a stable cell line with a complete loss of JAK2 function to provide a robust model for validating Fedratinib's on-target activity.

Materials:

  • Target cell line

  • Lentiviral vector containing Cas9 and a guide RNA (gRNA) targeting a critical exon of the JAK2 gene

  • Lentiviral packaging plasmids

  • HEK293T cells for virus production

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic

  • Single-cell cloning supplies

Procedure:

  • gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the JAK2 gene into a lentiviral CRISPR vector.

  • Lentivirus Production: Co-transfect the gRNA-Cas9 vector and packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce the target cell line with the collected lentivirus in the presence of a transduction enhancer.

  • Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells from the selected population into individual wells of a 96-well plate to generate clonal cell lines.

  • Validation of Knockout: Expand the clonal lines and validate the knockout of the JAK2 gene by DNA sequencing, Western blot (to confirm absence of protein), and functional assays.

  • Fedratinib Treatment and Analysis: Use the validated JAK2 knockout and parental wild-type cell lines for comparative studies with Fedratinib, as outlined in the workflow diagram.

Protocol 3: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Fedratinib in wild-type versus JAK2-deficient cells.

Materials:

  • Wild-type and JAK2 knockdown/knockout cells

  • Complete growth medium

  • Fedratinib stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both wild-type and JAK2-deficient cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells per well).

  • Drug Treatment: Prepare serial dilutions of Fedratinib in complete medium. Add the drug dilutions to the cells, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curves and determine the IC50 values for both cell lines. A significant increase in the IC50 for the JAK2-deficient cells would confirm that Fedratinib's cytotoxic effect is primarily mediated through JAK2.

Off-Target Considerations

While highly selective for JAK2, Fedratinib does exhibit inhibitory activity against other kinases, notably FLT3 and the non-kinase protein BRD4.[6][8][10] These off-target effects may contribute to both its therapeutic efficacy and its side-effect profile.[10] Genetic validation of these off-target effects would involve similar knockdown or knockout experiments for FLT3 and BRD4 to dissect their contribution to the overall cellular response to Fedratinib.

Conclusion

The available evidence, including data from genetically engineered mouse models and human cell lines with specific JAK2 mutations, strongly supports the mechanism of Fedratinib as a selective JAK2 inhibitor. The use of genetic tools like siRNA and CRISPR-Cas9 provides a robust framework for definitively validating its on-target activity. By comparing the effects of Fedratinib in the presence and absence of its primary target, researchers can unequivocally demonstrate its mechanism of action, providing a solid foundation for further drug development and clinical application.

References

Fedratinib Hydrochloride in Combination with Epigenetic Modulators: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of combination strategies involving fedratinib (B1684426) hydrochloride and various epigenetic modulators for the treatment of hematological malignancies, primarily myelofibrosis (MF).

Fedratinib, a selective inhibitor of Janus kinase 2 (JAK2), has demonstrated efficacy in treating myelofibrosis. However, exploring its therapeutic potential in combination with epigenetic modulators is an active area of research aiming to enhance efficacy, overcome resistance, and achieve deeper, more durable responses. This guide summarizes key preclinical and clinical findings, presents available quantitative data in a comparative format, and outlines the experimental methodologies employed in these studies.

Rationale for Combination Therapy: Targeting Interconnected Pathways

The JAK/STAT signaling pathway, the primary target of fedratinib, is intricately linked with epigenetic regulation in the pathogenesis of myelofibrosis and other hematological cancers. Dysregulated JAK/STAT signaling can lead to aberrant expression and activity of epigenetic modifiers, while epigenetic alterations can, in turn, sustain oncogenic signaling. This interplay provides a strong rationale for combining JAK2 inhibition with therapies that target the epigenome.

Fedratinib itself exhibits off-target activity against Bromodomain and Extra-Terminal (BET) proteins, specifically BRD4, with a half-maximal inhibitory concentration (IC50) of approximately 130 nM[1]. This inherent dual activity suggests a synergistic potential that can be further enhanced by combining it with more potent and specific epigenetic modulators. The combination of JAK/STAT and BRD4 inhibition has been shown to synergistically block NF-kB hyperactivation and the production of inflammatory cytokines, which are key drivers of myelofibrosis[2].

Figure 1: Interplay of JAK/STAT signaling and epigenetic regulation.

Combination with BET Inhibitors

The combination of fedratinib with BET inhibitors is the most clinically advanced strategy. BET proteins are epigenetic "readers" that play a crucial role in the transcription of key oncogenes like MYC.

Clinical Studies: Fedratinib and BMS-986158

A phase 1/2 clinical trial (NCT04817007, CA011-023) is evaluating the safety and efficacy of the BET inhibitor BMS-986158 in combination with fedratinib in patients with intermediate- or high-risk myelofibrosis previously treated with ruxolitinib[3][4][5][6].

Table 1: Efficacy of Fedratinib + BMS-986158 in Ruxolitinib-Experienced Myelofibrosis Patients (Phase 1/2 CA011-023 Study)

Efficacy EndpointTimepointFedratinib + BMS-986158 (0.5, 0.75, 1.0, or 1.25 mg)
Spleen Volume Reduction ≥35% (SVR35) Week 1258% (7/12)
Week 2443% (3/7)
Mean Spleen Volume Change from Baseline Week 12-29.1%
Week 24-30.8%
Week 48-33.0%
Reduction in JAK2 V617F Allele Frequency By Cycle 429% max. reduction (n=4)

Data as of May 18, 2023, from various conference presentations of the CA011-023 study[7][8][9]. Note that patient numbers for each timepoint vary.

Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) with Fedratinib + BMS-986158

Adverse EventFrequency
Thrombocytopenia25%
Anemia25%
Hyperbilirubinemia8%
Diarrhea4%
Leukocytosis4%

Data as of May 18, 2023[8][9].

Experimental Protocols

CA011-023 Study Design (Part 1B): This is a phase 1b, open-label, dose-escalation study[5].

  • Patient Population: Adults with intermediate- or high-risk primary or secondary myelofibrosis who were previously treated with ruxolitinib (B1666119) (relapsed, refractory, or intolerant)[4].

  • Treatment: Fedratinib administered orally at 400 mg once daily, in combination with escalating doses of BMS-986158 (0.5 mg, 0.75 mg, 1.25 mg, and 2.0 mg) once daily on a 5-days-on/2-days-off schedule[5].

  • Primary Objectives: To assess the safety and tolerability of the combination and to determine the maximum tolerated dose and/or recommended Phase 2 dose[4].

  • Secondary Objectives: To evaluate the spleen volume reduction from baseline[4].

CA011_023_Workflow Patient_Screening Patient Screening (Ruxolitinib-Experienced MF) Dose_Escalation Dose Escalation Cohorts (Fedratinib 400mg QD + BMS-986158 at varying doses) Patient_Screening->Dose_Escalation Treatment_Cycle 28-Day Treatment Cycles Dose_Escalation->Treatment_Cycle Safety_Assessment Safety & Tolerability Assessment (Primary Endpoint) Treatment_Cycle->Safety_Assessment Efficacy_Assessment Efficacy Assessment (SVR, Symptom Score) (Secondary Endpoint) Treatment_Cycle->Efficacy_Assessment RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) Safety_Assessment->RP2D_Determination Efficacy_Assessment->RP2D_Determination

Figure 2: Workflow for the CA011-023 (Part 1B) clinical trial.

Combination with DNA Methyltransferase (DNMT) Inhibitors

Clinical Studies
  • A Phase 1 trial (NCT04934723) is underway to evaluate the safety and optimal dose of fedratinib in combination with decitabine (B1684300) for patients with myeloproliferative neoplasms in accelerated or blast phase[11].

  • A Phase 2 study is investigating the combination of fedratinib and azacitidine (CC-486) in patients with accelerated phase myelofibrosis[12].

Quantitative data from these ongoing trials are not yet available.

Other Investigational Combinations

  • IDH Inhibitors: A Phase 1b trial (NCT04955938) is studying the side effects of fedratinib in combination with the IDH1 inhibitor ivosidenib or the IDH2 inhibitor enasidenib in patients with advanced, IDH-mutated, Philadelphia chromosome-negative blood cancers[13]. The rationale is that fedratinib targets the overactive JAK/STAT pathway common in these cancers, while the IDH inhibitors block enzymes necessary for cancer cell growth[13].

  • PD-1 Inhibitors: The FRACTION study, a Phase 2 trial, is investigating the combination of fedratinib with the PD-1 inhibitor nivolumab in myelofibrosis patients who have had a suboptimal response or are resistant to JAK inhibitor therapy[14]. The hypothesis is that JAK2-V617F mutations promote PD-L1 expression, leading to immune escape, which could be reversed by a PD-1 inhibitor[14].

Preclinical Rationale and Dual-Inhibitor Development

The intrinsic BRD4 inhibitory activity of fedratinib has inspired the development of novel dual BRD4/JAK2 inhibitors based on the fedratinib chemical scaffold[15]. Preclinical studies with these dual inhibitors have shown:

  • Synergistic promotion of apoptosis in cancer cells both in vitro and in vivo[15].

  • Superior inhibition of neoplastic cell growth from MPN patient primary cells compared to fedratinib or ruxolitinib alone[15].

  • The ability to overcome resistance to single-agent JAK2 inhibitors[15].

Table 3: Comparative Inhibitory Activity of Fedratinib and Related Compounds

CompoundTargetIC50
Fedratinib JAK2~3 nM[14][16][17]
FLT3~15 nM[1][14][16]
RET~48 nM[1][16]
BRD4~130 nM[1]
TG101209 (Fedratinib analog) JAK20.5 nM[18]
BRD4-1130 nM[18]
Pelabresib (CPI-0610) BRD4-BD139 nM[19]

This preclinical data strongly supports the rationale for combining fedratinib with more potent BET inhibitors to achieve a more profound dual pathway inhibition.

Conclusion

The combination of fedratinib with epigenetic modulators, particularly BET inhibitors, represents a promising therapeutic strategy in myelofibrosis and other hematological malignancies. Early clinical data for the fedratinib-BMS-986158 combination demonstrates a manageable safety profile and encouraging efficacy in a heavily pre-treated patient population. Ongoing clinical trials with DNMT inhibitors and other epigenetic and immunomodulatory agents will further elucidate the potential of these combination approaches. The inherent dual JAK2/BRD4 activity of fedratinib provides a strong mechanistic foundation for these combination strategies, which aim to target the interconnected signaling and epigenetic pathways driving these diseases. Further research is warranted to optimize dosing schedules, manage toxicities, and identify patient populations most likely to benefit from these novel combination therapies.

References

Comparative analysis of Fedratinib hydrochloride's impact on different hematopoietic malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Fedratinib (B1684426) hydrochloride's impact on different hematopoietic malignancies, focusing on its approved indications. Fedratinib (Inrebic®) is a selective inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathways that regulate hematopoiesis.[1][2] Its primary therapeutic application is in the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis (MF), including post-polycythemia vera (PV) myelofibrosis and post-essential thrombocythemia (ET) myelofibrosis.[3][4]

Mechanism of Action: Targeting the JAK/STAT Pathway

Fedratinib functions as an ATP-competitive inhibitor of the JAK2 kinase domain, preventing its phosphorylation and subsequent activation.[1][2] This targeted inhibition disrupts the constitutively activated JAK/STAT signaling pathway, a hallmark of myeloproliferative neoplasms (MPNs) often driven by mutations like JAK2V617F.[2][5] By blocking this pathway, Fedratinib effectively suppresses the downstream signaling cascades that promote uncontrolled cell proliferation and survival, leading to a reduction in the aberrant hematopoiesis characteristic of these malignancies.[2][5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_dimer JAK2 CytokineReceptor->JAK2_dimer STAT_dimer STAT JAK2_dimer->STAT_dimer Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor Binding Fedratinib Fedratinib Fedratinib->JAK2_dimer Inhibition pSTAT_dimer pSTAT (Dimer) STAT_dimer->pSTAT_dimer Dimerization GeneExpression Gene Expression (Cell Proliferation, Survival) pSTAT_dimer->GeneExpression Transcription Regulation

Diagram 1: Simplified JAK/STAT Signaling Pathway and Fedratinib's Mechanism of Action.

Comparative Efficacy in Myelofibrosis Subtypes

Clinical trials have demonstrated the efficacy of Fedratinib in reducing spleen volume and alleviating symptom burden in patients with both primary and secondary myelofibrosis. The pivotal JAKARTA and JAKARTA2 studies provide the primary evidence for its clinical utility.

Quantitative Analysis of Clinical Trial Data

The following tables summarize the key efficacy data from the JAKARTA and JAKARTA2 clinical trials, comparing the impact of Fedratinib in JAK-inhibitor-naïve and previously treated myelofibrosis patients.

Table 1: Efficacy of Fedratinib in JAK-Inhibitor-Naïve Myelofibrosis Patients (JAKARTA Trial)

Efficacy EndpointFedratinib 400 mg (n=96)Placebo (n=96)
Spleen Volume Reduction ≥35% at End of Cycle 6 37%1%
Symptom Response Rate (≥50% reduction in TSS) 40%9%

TSS: Total Symptom Score as measured by the Myelofibrosis Symptom Assessment Form (MFSAF). Data from the JAKARTA trial.[4][6]

Table 2: Efficacy of Fedratinib in Ruxolitinib-Resistant or -Intolerant Myelofibrosis Patients (JAKARTA2 Trial)

Efficacy EndpointFedratinib 400 mg (n=97)
Spleen Volume Reduction ≥35% at End of Cycle 6 30%
Symptom Response Rate (≥50% reduction in TSS) 27%

Data from a re-analysis of the JAKARTA2 study with a more stringent definition of ruxolitinib (B1666119) failure.[7]

Experimental Protocols

The evaluation of Fedratinib's efficacy in clinical trials relies on standardized methodologies for assessing spleen response and symptom burden.

Assessment of Spleen Response

Spleen volume is a key indicator of disease burden in myelofibrosis. The standard protocol for its assessment in clinical trials such as JAKARTA and JAKARTA2 involves:

  • Imaging Modality: Spleen volume is measured by magnetic resonance imaging (MRI) or computed tomography (CT) scans at baseline and at specified intervals throughout the study (e.g., at the end of cycle 6).

  • Centralized Review: To ensure consistency and reduce variability, all imaging data is typically reviewed by a blinded central imaging laboratory.

  • Response Criteria: A spleen response is generally defined as a ≥35% reduction in spleen volume from baseline.

Assessment of Symptom Burden

Patient-reported outcomes are crucial for evaluating the impact of treatment on the debilitating symptoms of myelofibrosis. The Myelofibrosis Symptom Assessment Form (MFSAF) is a validated tool used for this purpose.

  • Data Collection: Patients complete the MFSAF questionnaire at baseline and at regular intervals during the trial. The questionnaire assesses the severity of key symptoms such as fatigue, night sweats, itching, abdominal discomfort, and bone pain.

  • Scoring: Each symptom is rated on a scale, and a Total Symptom Score (TSS) is calculated.

  • Response Criteria: A symptom response is typically defined as a ≥50% reduction in the TSS from baseline.[8]

Experimental_Workflow cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment (End of Cycle 6) cluster_analysis Data Analysis Eligibility Eligibility Criteria Met (e.g., Intermediate-2/High-Risk MF) Baseline_Spleen Spleen Volume Measurement (MRI/CT) Eligibility->Baseline_Spleen Baseline_Symptoms Symptom Assessment (MFSAF TSS) Eligibility->Baseline_Symptoms Randomization Randomization Baseline_Spleen->Randomization Baseline_Symptoms->Randomization Fedratinib_Arm Fedratinib Administration Randomization->Fedratinib_Arm Control_Arm Placebo/Best Available Therapy Randomization->Control_Arm Followup_Spleen Spleen Volume Measurement (MRI/CT) Fedratinib_Arm->Followup_Spleen Followup_Symptoms Symptom Assessment (MFSAF TSS) Fedratinib_Arm->Followup_Symptoms Control_Arm->Followup_Spleen Control_Arm->Followup_Symptoms Spleen_Response Calculate % Spleen Volume Reduction Followup_Spleen->Spleen_Response Symptom_Response Calculate % TSS Reduction Followup_Symptoms->Symptom_Response Comparison Compare Response Rates Spleen_Response->Comparison Symptom_Response->Comparison

References

Evaluating Fedratinib Hydrochloride's Efficacy in Ruxolitinib-Resistant Myelofibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myelofibrosis (MF), a myeloproliferative neoplasm, is characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of the JAK1/2 inhibitor ruxolitinib (B1666119) revolutionized the treatment landscape for MF. However, a significant portion of patients either develop resistance or become intolerant to ruxolitinib, necessitating effective second-line therapies. This guide provides a comprehensive evaluation of fedratinib (B1684426) hydrochloride, a selective JAK2 inhibitor, in ruxolitinib-resistant myelofibrosis models, comparing its performance with other therapeutic alternatives based on available preclinical and clinical data.

Preclinical Efficacy of Fedratinib in Ruxolitinib-Resistant Models

Fedratinib has demonstrated significant activity in preclinical models of ruxolitinib-resistant myelofibrosis. In vitro studies using ruxolitinib-resistant cell lines have shown that fedratinib can effectively inhibit cell proliferation and downstream signaling pathways that remain active in the presence of ruxolitinib.

In Vitro Cellular Proliferation

Studies utilizing the Ba/F3 cell line expressing the JAK2 V617F mutation, a common driver of myelofibrosis, have been instrumental in understanding the preclinical efficacy of fedratinib. Ruxolitinib-resistant versions of these cells are generated through incremental exposure to ruxolitinib.

Cell LineTreatmentIC50 (nM)Fold Change in IC50 (Resistant vs. Sensitive)Reference
Ba/F3-JAK2 V617F (Ruxolitinib-Sensitive)Ruxolitinib120N/A[1]
Ba/F3-JAK2 V617F (Ruxolitinib-Resistant)Ruxolitinib>4000>33[1]
Ba/F3-JAK2 V617F (Ruxolitinib-Sensitive)Fedratinib1552N/A[1]
Ba/F3-JAK2 V617F (Ruxolitinib-Resistant)Fedratinib6500.42[1]

As shown in the table, ruxolitinib-resistant cells exhibit a dramatic increase in their IC50 value for ruxolitinib, indicating a loss of sensitivity. In contrast, these resistant cells remain sensitive to fedratinib, with a lower IC50 value compared to the sensitive parental cells, highlighting fedratinib's ability to overcome this resistance mechanism.

Inhibition of JAK/STAT Signaling

A key mechanism of action for fedratinib in ruxolitinib-resistant models is its ability to inhibit the persistently activated JAK/STAT signaling pathway. Immunoblotting experiments have shown that in ruxolitinib-resistant cells, ruxolitinib is unable to suppress the phosphorylation of STAT5 (p-STAT5), a critical downstream effector of JAK2. However, treatment with fedratinib effectively reduces p-STAT5 levels in these resistant cells.[1]

Clinical Efficacy of Fedratinib in Ruxolitinib-Experienced Patients

The clinical utility of fedratinib in patients with myelofibrosis who have previously been treated with ruxolitinib has been evaluated in several key clinical trials, including JAKARTA-2, FREEDOM, and FREEDOM2. These studies have consistently demonstrated clinically meaningful responses in terms of spleen volume reduction and symptom improvement.

Spleen Volume and Symptom Response Rates
Clinical TrialPatient PopulationPrimary EndpointSpleen Volume Reduction (≥35%)Symptom Response Rate (≥50% reduction in TSS)Reference
JAKARTA-2 Ruxolitinib-resistant or -intolerant MFSpleen volume reduction at end of cycle 630%27%[2]
FREEDOM Ruxolitinib-exposed MFSpleen volume reduction at end of cycle 6N/A (Focus on biomarkers)N/A[1]
FREEDOM2 Ruxolitinib-refractory, -intolerant, or relapsed MFSpleen volume reduction at end of cycle 635.8% (vs. 6.0% with Best Available Therapy)34.1% (vs. 16.9% with Best Available Therapy)[3]

The FREEDOM2 trial, a phase 3 study, provides strong evidence for the superiority of fedratinib over the best available therapy (which included ruxolitinib in over 70% of patients) in the second-line setting.[3]

Comparison with Alternative Therapies for Ruxolitinib-Resistant Myelofibrosis

Several other agents are being investigated or have been approved for the treatment of myelofibrosis after ruxolitinib failure, offering alternative mechanisms of action.

Therapeutic AgentMechanism of ActionKey Efficacy Data in Ruxolitinib-Experienced PatientsReference
Pacritinib (B611967) JAK2/FLT3 inhibitorPERSIST-2 Trial: In patients with thrombocytopenia (platelet count ≤100,000/μL), pacritinib showed a higher rate of ≥35% spleen volume reduction compared to best available therapy (including ruxolitinib).[4]
Momelotinib (B1663569) JAK1/JAK2 and ACVR1 inhibitorSIMPLIFY-2 Trial: In patients previously treated with ruxolitinib, momelotinib was compared to best available therapy (BAT). While it did not meet the primary endpoint for spleen response, it showed benefits in transfusion independence.[5]
Navitoclax (B1683852) (in combination with Ruxolitinib) BCL-XL/BCL-2 inhibitorPhase 2 Study: In patients with suboptimal response to ruxolitinib, the addition of navitoclax resulted in a ≥35% spleen volume reduction in a significant portion of patients.[6][7][8][9]
Pelabresib (CPI-0610) (in combination with Ruxolitinib) BET inhibitorMANIFEST Trial: In JAK inhibitor-naïve patients, the combination showed promising results in spleen volume and symptom reduction. Data in the ruxolitinib-resistant setting is still emerging.[3][4][5][10]

Experimental Protocols

Generation of Ruxolitinib-Resistant Cell Lines
  • Cell Culture: Culture JAK2 V617F-positive human erythroleukemia (HEL) cells or Ba/F3-JAK2 V617F cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Initial Ruxolitinib Exposure: Begin by treating the cells with a low concentration of ruxolitinib (e.g., the IC20 concentration).

  • Dose Escalation: Gradually increase the concentration of ruxolitinib in the culture medium over a period of several months. Monitor cell viability and proliferation at each step.

  • Selection of Resistant Clones: Select for cell populations that are able to proliferate in the presence of high concentrations of ruxolitinib (typically >1 µM).

  • Confirmation of Resistance: Confirm the resistant phenotype by performing cell viability assays (e.g., CellTiter-Glo) to determine the IC50 of the resistant cells compared to the parental, sensitive cells.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed ruxolitinib-sensitive and -resistant cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Treat the cells with a serial dilution of fedratinib or ruxolitinib for a specified period (e.g., 72 hours).

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the drug concentration and fitting the data to a dose-response curve.

Immunoblotting for p-STAT5
  • Cell Treatment and Lysis: Treat ruxolitinib-resistant cells with either ruxolitinib or fedratinib for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with a primary antibody specific for phosphorylated STAT5 (p-STAT5). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the relative levels of p-STAT5 in the different treatment groups. Normalize to a loading control such as GAPDH or β-actin.

Establishment of Ruxolitinib-Resistant Patient-Derived Xenograft (PDX) Model
  • Patient Sample Collection: Obtain bone marrow or peripheral blood mononuclear cells from a myelofibrosis patient who has developed resistance to ruxolitinib.

  • Immunodeficient Mice: Utilize severely immunodeficient mice (e.g., NSG or NSG-SGM3 mice) that can support the engraftment of human hematopoietic cells.

  • Cell Implantation: Inject the patient-derived cells intravenously or directly into the bone marrow of the mice.

  • Engraftment Monitoring: Monitor the engraftment of human cells in the peripheral blood of the mice using flow cytometry for human CD45 expression.

  • Ruxolitinib Treatment and Resistance Confirmation: Once engraftment is established, treat the mice with ruxolitinib. Monitor for signs of disease progression (e.g., increasing spleen size, weight loss) to confirm the ruxolitinib-resistant phenotype of the engrafted cells.

  • Therapeutic Efficacy Studies: Once the ruxolitinib-resistant PDX model is established, it can be used to evaluate the in vivo efficacy of fedratinib and other novel agents.

Visualizing the Pathways and Workflows

JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_Inhibition Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Dimerization Dimerization pSTAT5->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneExpression Gene Expression (Proliferation, Survival) NuclearTranslocation->GeneExpression Ruxolitinib Ruxolitinib Ruxolitinib->pJAK2 Inhibits Fedratinib Fedratinib Fedratinib->pJAK2 Inhibits Resistance Resistance (e.g., Heterodimerization) Resistance->Ruxolitinib Blocks Inhibition

Caption: JAK/STAT signaling pathway and points of inhibition by ruxolitinib and fedratinib.

Experimental Workflow for Evaluating Fedratinib in Ruxolitinib-Resistant Cells

Experimental_Workflow Start Start: Ruxolitinib-Resistant Myelofibrosis Cell Line CellCulture Cell Culture & Expansion Start->CellCulture Treatment Treatment with: - Ruxolitinib (Control) - Fedratinib - Vehicle CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay Immunoblotting Immunoblotting for p-STAT5 Treatment->Immunoblotting IC50 Determine IC50 Values ViabilityAssay->IC50 pSTAT5_Analysis Analyze p-STAT5 Levels Immunoblotting->pSTAT5_Analysis Conclusion Conclusion: Efficacy of Fedratinib in Ruxolitinib Resistance IC50->Conclusion pSTAT5_Analysis->Conclusion

Caption: In vitro workflow for assessing fedratinib's efficacy.

Logical Relationship of Therapies for Myelofibrosis

Myelofibrosis_Treatment_Logic Myelofibrosis Myelofibrosis Diagnosis FirstLine First-Line Therapy Myelofibrosis->FirstLine Ruxolitinib Ruxolitinib FirstLine->Ruxolitinib Response Response Ruxolitinib->Response Resistance_Intolerance Resistance or Intolerance Ruxolitinib->Resistance_Intolerance SecondLine Second-Line Therapy Options Resistance_Intolerance->SecondLine Fedratinib Fedratinib SecondLine->Fedratinib OtherJAKi Other JAK Inhibitors (Pacritinib, Momelotinib) SecondLine->OtherJAKi Combination Combination Therapies (e.g., + Navitoclax) SecondLine->Combination ClinicalTrial Clinical Trial SecondLine->ClinicalTrial

References

Predicting Response to Fedratinib Hydrochloride: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fedratinib (B1684426) hydrochloride, an oral selective inhibitor of Janus kinase 2 (JAK2), has emerged as a critical therapeutic option for patients with intermediate-2 or high-risk myelofibrosis (MF), including those who are treatment-naïve or have developed resistance or intolerance to ruxolitinib (B1666119). As the treatment landscape for MF evolves, the identification of predictive biomarkers to guide patient selection and optimize therapeutic strategies is of paramount importance. This guide provides a comparative analysis of biomarkers for predicting response to fedratinib, with supporting data from key clinical trials, and contrasts its performance with the alternative JAK inhibitor, ruxolitinib.

Comparative Efficacy of Fedratinib and Ruxolitinib

Clinical trial data from the JAKARTA, JAKARTA2, FREEDOM, and COMFORT studies provide a basis for comparing the efficacy of fedratinib and ruxolitinib in myelofibrosis. The primary endpoints in these trials typically included spleen volume reduction (SVR) of ≥35% and improvement in total symptom score (TSS) of ≥50%.

Clinical Trial Patient Population Treatment Arm Spleen Volume Response Rate (SVRR ≥35%) Total Symptom Score Response Rate (TSSR ≥50%) Key Citation(s)
JAKARTA JAK inhibitor-naïveFedratinib (400 mg)47%40%[1]
Placebo1%9%[1]
JAKARTA2 Previously treated with ruxolitinibFedratinib (400 mg)30% (stringent criteria cohort)27%[2]
FREEDOM2 Previously treated with ruxolitinibFedratinib (400 mg)35.8%34.1%[3][4]
Best Available Therapy (BAT; 70.1% received ruxolitinib)6.0%16.9%[3]
COMFORT-I JAK inhibitor-naïveRuxolitinib41.9%45.9%[5]
Placebo0.7%5.3%[5]
COMFORT-II JAK inhibitor-naïveRuxolitinib28.5% (at week 48)-[6]
Best Available Therapy (BAT)0% (at week 48)-[6]

Key Biomarkers for Predicting Fedratinib Response

Emerging evidence from clinical and translational studies has identified several potential biomarkers that may predict or correlate with response to fedratinib treatment. These can be broadly categorized into genetic markers, cytokine profiles, and immune cell populations.

Genetic Markers: The Role of JAK2V617F

The JAK2 V617F mutation is the most prevalent driver mutation in myelofibrosis, leading to constitutive activation of the JAK-STAT signaling pathway.[7] While this pathway is the primary target of fedratinib, clinical trial data suggest that the efficacy of fedratinib is independent of JAK2 V617F mutation status.

Trial Patient Population JAK2V617F Status Spleen Volume Response Rate (SVRR ≥35%) Key Citation(s)
FREEDOM Previously treated with ruxolitinibJAK2V617F Positive (n=13)Response was independent of mutational status[8]
JAK2V617F Negative (n=14)Response was independent of mutational status[8]
COMFORT-I JAK inhibitor-naïveRuxolitinib (JAK2V617F Positive)Consistent reduction across subgroups[5][9]
Ruxolitinib (JAK2V617F Negative)Consistent reduction across subgroups[5][9]

In contrast, treatment with ruxolitinib has been shown to lead to a reduction in the JAK2 V617F allele burden in some patients, and a greater reduction was associated with a higher spleen response rate in the COMFORT-II trial.[6][10]

Cytokine Profiles as Dynamic Biomarkers

Myelofibrosis is characterized by a pro-inflammatory state with elevated levels of various cytokines. Fedratinib treatment has been shown to modulate these cytokine profiles, and changes in specific cytokines correlate with clinical response.

A biomarker analysis of the FREEDOM trial in patients previously exposed to ruxolitinib found that response to fedratinib was associated with:

  • Increases in anti-inflammatory or regulatory cytokines : Adiponectin, CEA, ferritin, haptoglobin, and erythropoietin.[8]

  • Decreases in pro-inflammatory cytokines : EN-RAGE, IL-16, IL-18, IL-1RA, TIMP-1, TNFR2, MPO, VCAM1, and VEGF.[8]

Notably, the FREEDOM2 trial, which included a direct comparison with best available therapy (a majority of whom received ruxolitinib), demonstrated that fedratinib was superior in altering the levels of key cytokines, highlighting a mechanistic difference between the two JAK inhibitors.[11]

Immune Cell Populations and T-Cell Exhaustion

Recent research suggests that the immune microenvironment plays a crucial role in the pathogenesis of myelofibrosis. An analysis of the FREEDOM2 trial revealed that fedratinib treatment led to a significant reduction in exhausted CD8+ T cells (PD-1+).[11] This reduction in T-cell exhaustion correlated with a reduction in spleen volume, suggesting that immune restoration may be a key mechanism of action for fedratinib and a potential predictive biomarker.[11]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes underlying fedratinib's mechanism of action and the experimental approaches to identify biomarkers, the following diagrams are provided.

Fedratinib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Gene Transcription Gene Transcription pSTAT->Gene Transcription Translocates to nucleus Fedratinib Fedratinib Fedratinib->JAK2 Inhibits (ATP & Substrate Site) Cell Proliferation, Inflammation Cell Proliferation, Inflammation Gene Transcription->Cell Proliferation, Inflammation Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Fedratinib inhibits JAK2, blocking the downstream STAT signaling pathway.

Biomarker_Discovery_Workflow cluster_0 Patient Cohort cluster_1 Biomarker Analysis cluster_2 Data Integration & Validation Patient Samples Patient Samples Genomic Analysis Genomic Analysis Patient Samples->Genomic Analysis DNA/RNA Proteomic Analysis Proteomic Analysis Patient Samples->Proteomic Analysis Plasma/Serum Immunophenotyping Immunophenotyping Patient Samples->Immunophenotyping PBMCs Bioinformatics Bioinformatics Genomic Analysis->Bioinformatics Proteomic Analysis->Bioinformatics Immunophenotyping->Bioinformatics Candidate Biomarkers Candidate Biomarkers Bioinformatics->Candidate Biomarkers

Caption: Workflow for identifying and validating predictive biomarkers for Fedratinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are outlines of key experimental protocols used in the analysis of biomarkers for fedratinib response.

Mutational Analysis of JAK2

Objective: To detect the presence and quantify the allele burden of the JAK2 V617F mutation and other relevant mutations in myeloid genes.

Methodology:

  • Sample Collection and Preparation:

    • Collect peripheral blood or bone marrow aspirate in EDTA tubes.

    • Isolate granulocytes (CD66b+ cells) using immunomagnetic enrichment to enhance the detection of myeloid-specific mutations.[12]

    • Extract genomic DNA from the enriched cell population using a commercially available kit.

  • Next-Generation Sequencing (NGS):

    • Prepare sequencing libraries using a targeted myeloid gene panel (e.g., MLL myeloid panel targeting 74 genes as used in the FREEDOM2 trial).[11]

    • Perform sequencing on a suitable NGS platform.

  • Data Analysis:

    • Align sequencing reads to the human reference genome.

    • Call genetic variants (single nucleotide variants and indels) using bioinformatics software (e.g., Pisces and Pindel).[8]

    • Annotate identified variants using databases such as COSMIC, ClinVar, and dbSNP to identify pathogenic mutations.

Cytokine Profiling

Objective: To quantitatively measure the levels of multiple cytokines and chemokines in patient serum or plasma.

Methodology:

  • Sample Collection and Processing:

    • Collect peripheral blood in serum separator tubes.

    • Allow blood to clot and then centrifuge to separate serum.

    • Store serum samples at -80°C until analysis.

  • Multiplex Immunoassay:

    • Utilize a multiplex immunoassay platform, such as the Rules-Based Medicine (RBM) HumanMAP® v2.0 panel, which allows for the simultaneous quantification of a large number of analytes (e.g., 85 cytokines and chemokines).[12]

    • The assay is typically based on a sandwich immunoassay format using fluorescently coded microspheres.

  • Data Analysis:

    • Calculate the concentration of each analyte based on standard curves.

    • Perform statistical analysis to identify significant changes in cytokine levels between pre- and post-treatment samples and correlate these changes with clinical response data.

Immunophenotyping of T-Cells by Flow Cytometry

Objective: To characterize and quantify different T-cell subsets, including exhausted T-cells, in peripheral blood.

Methodology:

  • Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Collect peripheral blood in heparinized tubes.

    • Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Antibody Staining:

    • Resuspend PBMCs in a suitable buffer.

    • Incubate cells with a cocktail of fluorescently labeled antibodies targeting specific cell surface and intracellular markers. A typical panel for identifying exhausted CD8+ T-cells would include antibodies against CD3, CD8, and PD-1.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire stained cells on a multi-color flow cytometer.

    • Analyze the data using flow cytometry software to gate on specific cell populations and quantify the percentage of exhausted (PD-1+) CD8+ T-cells.

Conclusion

The identification of robust biomarkers is essential for personalizing fedratinib therapy in patients with myelofibrosis. While the JAK2 V617F mutation status does not appear to predict response to fedratinib, dynamic changes in the cytokine profile and the reversal of T-cell exhaustion are emerging as promising biomarkers that correlate with clinical benefit. Fedratinib demonstrates a distinct mechanistic profile compared to ruxolitinib, particularly in its impact on the immune microenvironment, which may explain its efficacy in ruxolitinib-resistant or -intolerant patients. Further research and validation of these biomarkers in prospective clinical trials are warranted to refine treatment strategies and improve outcomes for patients with myelofibrosis.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fedratinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Fedratinib Hydrochloride. Adherence to these protocols is critical for minimizing occupational exposure and ensuring a safe research environment. This compound is classified as a hazardous substance, suspected of causing harm to the unborn child and damage to organs through prolonged or repeated exposure.[1]

I. Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use the personal protective equipment outlined below. This is mandatory for all procedures, including handling intact capsules, compounding, and disposal of waste.

PPE ComponentSpecificationRationale
Gloves Double gloves (nitrile)Provides a primary barrier against skin contact. Double gloving is a standard precaution for handling hazardous drugs.[1][2]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffsProtects the body from contamination. The specific material and design minimize the risk of drug particles adhering to clothing.[1][2]
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes or aerosols from coming into contact with the eyes.[1][3]
Respiratory Protection NIOSH-approved respiratorMandatory if there is a risk of generating dust or aerosols (e.g., from crushed or opened capsules).[1][4]

II. Procedural Guidance for Handling this compound

A. Engineering Controls: Whenever feasible, handle this compound within a ventilated engineering control, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation.[1]

B. Handling Precautions:

  • Avoid direct contact with the skin, eyes, and mucous membranes.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

  • Wash hands thoroughly with soap and water after handling the drug, even if gloves were worn.[1][3]

C. Step-by-Step Donning and Doffing of PPE:

A meticulous procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on a disposable gown, ensuring complete coverage.

  • First Pair of Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Second Pair of Gloves: Don the second pair of nitrile gloves over the first pair.

  • Eye Protection: Put on safety glasses or goggles.

  • Respiratory Protection: If required, don a NIOSH-approved respirator.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Gown: Remove the gown, folding it inward to contain any potential contamination, and dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

III. Disposal Plan for this compound and Contaminated Materials

All waste generated from handling this compound is considered hazardous and must be disposed of according to federal, state, and local regulations.[1] Do not dispose of this compound or contaminated materials in standard trash or down the drain.[1]

Waste TypeDisposal ContainerDisposal Method
Unused/Expired Drug Black RCRA Hazardous Waste ContainerHigh-Temperature Incineration via a licensed contractor.[1]
Contaminated Sharps Puncture-resistant, leak-proof sharps container labeled "Hazardous Waste - Sharps"High-Temperature Incineration via a licensed contractor.[1]
Contaminated Solid Waste (Non-Sharps) Yellow Chemotherapy Waste Container labeled "Hazardous Waste"High-Temperature Incineration via a licensed contractor.[1]
Contaminated Liquid Waste Sealable, chemical-resistant liquid waste container labeled "Hazardous Waste"Collection and disposal by a licensed hazardous waste vendor.[1]

IV. Experimental Workflow for Safe Handling

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.